2-(4-Fluorophenyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXMSDSTZZWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397587 | |
| Record name | 2-(4-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72216-06-9 | |
| Record name | 2-(4-Fluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72216-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)pyrrolidine | |
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Foundational & Exploratory
Foreword: The Strategic Importance of the 2-Arylpyrrolidine Scaffold
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)pyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] When substituted at the 2-position with an aryl group, particularly a fluorinated phenyl ring, its utility expands significantly. The this compound moiety is a crucial building block in modern drug discovery, valued for its role in creating potent and selective therapeutic agents.[4][5] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, making this a highly desirable feature in drug candidates.[4]
This compound and its derivatives are key intermediates in pharmaceuticals targeting a range of conditions, most notably neurological disorders.[4][6] The stereochemistry at the C2 position is often critical; for instance, the R- and S-enantiomers of a related 2-arylpyrrolidine have been shown to possess opposing activities as 5-HT₆ receptor agonists and antagonists, respectively.[7] This underscores the necessity for synthetic methods that provide precise control over stereochemistry.
This guide provides an in-depth analysis of several robust and field-proven pathways for the synthesis of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind each approach, offering a comprehensive view of how this vital chemical entity is constructed.
Pathway 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Imine
This pathway represents a highly efficient and reliable method for producing enantiomerically pure this compound. The core strategy involves the formation of a five-membered cyclic imine precursor, which is then subjected to a stereoselective reduction using a chiral iridium catalyst. This approach is powerful because the final, chirality-defining step is catalytic, making it atom-economical and scalable.
Mechanistic Rationale
The key to this synthesis is the asymmetric hydrogenation step. Chiral iridium complexes, featuring sophisticated phosphine ligands, create a chiral environment around the metal center. The cyclic imine substrate coordinates to the iridium, and hydrogen is delivered to one face of the C=N double bond preferentially, dictated by the steric and electronic properties of the chiral ligand. This facial selectivity leads to the formation of one enantiomer of the pyrrolidine product in high excess. The initial steps involve standard organic transformations to construct the necessary γ-amino ketone, which cyclizes to the imine in situ or in a preceding step.
Visualizing the Pathway
Caption: Asymmetric synthesis via iridium-catalyzed hydrogenation.
Detailed Experimental Protocol
Adapted from the synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine.[8]
Step 1: Deprotection of the Starting Material
-
A solution of tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate (0.2 mmol) in dichloromethane (CH₂Cl₂) is prepared in a reaction vessel under a nitrogen atmosphere.
-
Trifluoroacetic acid (TFA, 1.0 equiv) is added to the solution.
-
The mixture is stirred at room temperature for 3 hours to effect the removal of the tert-butoxycarbonyl (Boc) protecting group.
-
The solvent and excess acid are removed under vacuum to yield the crude γ-amino ketone salt.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
The crude residue from Step 1 is transferred to a nitrogen-filled glovebox.
-
The material is dissolved in a mixed solvent of toluene/THF (5:1, 1 mL).
-
To this solution, the following are added sequentially: Ti(OiPr)₄ (0.24 mmol), DABCO (0.04 mmol), the chiral iridium catalyst Ir-L9 (0.002 mmol), and potassium iodide (KI, 0.04 mmol).
-
The reaction vial is sealed and transferred to an autoclave.
-
The autoclave is charged with hydrogen gas to a pressure of 50 atm.
-
The reaction is stirred at 50°C for 13 hours.
-
Upon completion, the reaction is quenched by the addition of an aqueous sodium bicarbonate solution.
-
The organic phase is separated, concentrated, and purified using a short silica plug to remove the metal complex, yielding the final product, (S)-2-(4-Fluorophenyl)pyrrolidine.
Pathway 2: Palladium-Catalyzed Intramolecular Carboamination
This modern synthetic strategy offers a convergent and elegant route to 2-substituted pyrrolidines. The method relies on a palladium-catalyzed reaction that forms two new bonds (one carbon-carbon and one carbon-nitrogen) in a single, stereocontrolled step. It involves the intramolecular cyclization of an amine onto an alkene, triggered by the formation of an arylpalladium intermediate.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 4-fluorobromobenzene) to a Pd(0) complex. The resulting arylpalladium(II) species then coordinates to the alkene of an N-protected pent-4-enylamine. This is followed by the key migratory insertion step, where the nitrogen atom attacks the palladium-activated alkene (syn-aminopalladation), forming the pyrrolidine ring and a new carbon-palladium bond. The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The use of a chiral ligand, such as (R)-Siphos-PE, on the palladium catalyst guides the stereochemistry of the aminopalladation step, resulting in an enantiomerically enriched product.[7]
Visualizing the Pathway
Caption: Enantioselective Pd-catalyzed carboamination.
Generalized Experimental Protocol
Based on analogous transformations described in the literature.[7]
-
In a glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃), the chiral phosphine ligand (e.g., (R)-Siphos-PE), and a base (e.g., K₃PO₄).
-
Toluene is added, and the mixture is stirred to form the active catalyst complex.
-
N-Boc-pent-4-enylamine and 4-fluorobromobenzene are added to the vessel.
-
The vessel is sealed and removed from the glovebox.
-
The reaction mixture is heated (e.g., to 80-100°C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and palladium residues.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired Boc-protected 2-(4-fluorobenzyl)pyrrolidine.
-
The benzyl product can be converted to the target this compound via subsequent debenzylation if necessary, or the pathway can be adapted to directly form the phenyl-substituted product depending on the starting materials.
Pathway 3: Diastereoselective Grignard Addition to a Chiral Sulfinylimine
This pathway provides excellent stereocontrol through the use of a chiral auxiliary. The N-tert-butanesulfinyl group, introduced by Ellman, is a highly effective chiral director for nucleophilic additions to imines. The strategy involves the addition of a 4-fluorophenyl Grignard reagent to a γ-chloro-N-sulfinylimine, which simultaneously sets the stereocenter and primes the molecule for cyclization.
Mechanistic Rationale
The synthesis begins with the condensation of γ-chlorobutanal with enantiopure tert-butanesulfinamide to form the chiral N-sulfinylimine. The key step is the addition of 4-fluorophenylmagnesium bromide. The Grignard reagent adds to the C=N bond, and the stereochemical outcome is directed by the bulky tert-butylsulfinyl group, which effectively shields one face of the imine. The nucleophile attacks from the less hindered face, leading to a high degree of diastereoselectivity. Following the addition, the newly formed amine nitrogen, now free, acts as an intramolecular nucleophile, displacing the chloride on the alkyl chain to form the pyrrolidine ring. Finally, the chiral auxiliary is cleaved under acidic conditions.[9]
Visualizing the Pathway
Caption: Grignard addition to a chiral sulfinylimine.
Generalized Experimental Protocol
Based on the general method for 2-substituted pyrrolidines.[9]
-
Imine Formation: The γ-chlorinated N-tert-butanesulfinyl imine is prepared by condensing γ-chlorobutanal with the appropriate enantiomer of tert-butanesulfinamide in the presence of a dehydrating agent like CuSO₄ or Ti(OEt)₄.
-
Grignard Addition & Cyclization: The sulfinylimine is dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂) and cooled to -78°C under an inert atmosphere. A solution of 4-fluorophenylmagnesium bromide (typically 1.5-2.0 equivalents) in THF is added dropwise. The reaction is allowed to slowly warm to room temperature, during which both the Grignard addition and the subsequent intramolecular Sₙ2 cyclization occur.
-
Workup and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried, and concentrated. The crude product is then dissolved in methanol, and a solution of HCl in an appropriate solvent (e.g., dioxane) is added. The mixture is stirred at room temperature to cleave the sulfinyl group.
-
Purification: After removal of the solvent, the residue is subjected to an aqueous workup with base (e.g., NaOH) to neutralize the acid and then extracted with an organic solvent. The combined organic layers are dried and concentrated, and the final this compound is purified by distillation or column chromatography.
Comparative Summary of Synthesis Pathways
| Pathway Name | Key Reagents / Catalyst | Stereocontrol Method | Key Advantages | Potential Limitations |
| Asymmetric Hydrogenation | Chiral Iridium Catalyst, H₂ | Catalyst-controlled | High enantioselectivity, catalytic, scalable.[8] | Requires high-pressure hydrogenation equipment; catalyst can be expensive. |
| Pd-Catalyzed Carboamination | Pd(0) Catalyst, Chiral Ligand | Catalyst-controlled | Convergent, forms multiple bonds in one step, good functional group tolerance.[7] | Ligand sensitivity, potential for side reactions, optimization can be complex. |
| Grignard / Sulfinylimine | Grignard Reagent, Chiral Auxiliary | Auxiliary-controlled | High diastereoselectivity, reliable, auxiliary is recoverable.[9] | Stoichiometric use of chiral auxiliary, requires additional protection/deprotection steps. |
Conclusion
The synthesis of this compound can be accomplished through several effective strategies, each with its own set of advantages. The choice of pathway ultimately depends on the specific requirements of the researcher, including desired stereopurity, scalability, available equipment, and cost considerations. The Iridium-Catalyzed Asymmetric Hydrogenation stands out for its elegance and efficiency in catalytic enantioselective synthesis. The Palladium-Catalyzed Carboamination offers a modern and convergent approach, while the Grignard addition to a chiral sulfinylimine provides a robust and predictable substrate-controlled method. By understanding the mechanistic principles behind these routes, scientists and drug development professionals can make informed decisions to best achieve their synthetic goals.
References
- Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines.
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- Chem-Impex. This compound. Chem-Impex.
- ChemicalBook. (S)-2-(4-Fluorophenyl)pyrrolidine | 298690-90-1. ChemicalBook.
- Vitaku, E., et al. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Vitaku, E., et al. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Benchchem. (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride. Benchchem.
- PubChem. This compound. PubChem.
- Buchwald, S. L., et al. (2017). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles.
- Davis, F. A., et al. (2005). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- Kuranov, A. M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- IntechOpen. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
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Introduction: The Strategic Importance of 2-(4-Fluorophenyl)pyrrolidine in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)pyrrolidine
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp3-hybridized structure provides access to three-dimensional chemical space, a critical feature for enhancing target specificity and improving pharmacological profiles.[3] The introduction of a 4-fluorophenyl substituent onto this privileged core creates this compound, a versatile building block with significant potential in drug development.[4]
The fluorine atom is not merely a hydrogen isostere; its unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[4][5] Understanding the fundamental physicochemical properties of this compound is therefore not an academic exercise, but a prerequisite for its rational application in designing next-generation therapeutics, particularly in neuropharmacology.[4]
This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. It moves beyond a simple recitation of data to explain the underlying principles and provide robust, field-tested protocols for their experimental determination.
Molecular Structure and Core Identifiers
A molecule's identity and behavior are dictated by its structure. This compound combines an aliphatic heterocyclic amine with a fluorinated aromatic ring, creating a chiral center at the C2 position of the pyrrolidine ring.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | [4][6][7] |
| Molecular Weight | 165.21 g/mol | [4][6][8] |
| IUPAC Name | This compound | [6] |
| CAS Number | 72216-06-9 | [4][6][7] |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)F | [6] |
| Appearance | Colorless to light yellow liquid/solid | [4][9] |
Note: The physical state (liquid or solid) may depend on the specific enantiomeric form (R, S, or racemic mixture) and purity.
Thermal Properties: Boiling Point
The boiling point provides insight into the intermolecular forces governing the compound. As a polar molecule capable of hydrogen bonding (via the N-H group), this compound has a relatively high boiling point.
| Property | Predicted/Estimated Value | Source |
| Boiling Point | ~235-260 °C (at atmospheric pressure) | [8][9] |
| Flash Point | 96 °C |
Causality and Experimental Design
The boiling point is a measure of the energy required to overcome intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonds). The predicted high boiling point is consistent with the molecule's polarity and its ability to form hydrogen bonds.
Protocol 2.1: Boiling Point Determination by Ebulliometry
The precise experimental determination of a boiling point for a novel compound is critical for purification via distillation and for understanding its physical behavior.
-
Apparatus Setup: Assemble a standard ebulliometer or a micro-distillation apparatus. Ensure the system is equipped with a calibrated thermometer or thermocouple placed correctly to measure the vapor temperature.
-
Sample Preparation: Place a small, pure sample of this compound into the boiling flask along with boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Observe the temperature as the liquid begins to boil and a reflux ring of condensate climbs the apparatus. The boiling point is the stable temperature at which the vapor and liquid phases are in equilibrium, recorded when the reflux ring is stable.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), apply a pressure correction (e.g., using the Sydney-Young equation) to normalize the boiling point to standard conditions. This step is crucial for reproducibility.
Solubility Profile
Solubility is a critical determinant of a drug candidate's behavior, influencing everything from formulation to bioavailability. The dual nature of this compound—containing both a polar amine and a lipophilic fluorophenyl group—results in a mixed solubility profile.
-
Aqueous Solubility: Poor.[9] The dominance of the hydrophobic aryl ring and hydrocarbon backbone limits solubility in water.
-
Organic Solubility: Soluble in common organic solvents such as dichloromethane, ethyl acetate, and other polar aprotic solvents.[9]
Lipophilicity (LogP)
The partition coefficient (LogP) quantifies a molecule's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. It is defined as the logarithm of the ratio of the compound's concentration in an octan-1-ol phase to its concentration in an aqueous phase at equilibrium.
| Property | Computed Value | Source |
| XLogP3 | 1.9 | [6] |
A LogP value of 1.9 indicates a moderate degree of lipophilicity, suggesting a favorable balance for potential membrane permeability without excessive sequestration in fatty tissues.
Protocol 4.1: Experimental Determination of LogP (Shake-Flask Method)
This protocol is based on the OECD Guideline 107 for testing chemicals. It remains the gold standard for its direct measurement of partitioning.
-
Phase Preparation: Prepare mutually saturated octan-1-ol and aqueous buffer (typically phosphate buffer at pH 7.4 to simulate physiological conditions). Allow the two phases to sit in contact for at least 24 hours to ensure saturation.
-
Analyte Introduction: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be low enough to be well below the solubility limit.
-
Partitioning: In a glass vessel, combine a precise volume of the analyte-containing aqueous phase with a precise volume of the saturated octan-1-ol phase.
-
Equilibration: Seal the vessel and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 1-24 hours). Centrifugation is then required to achieve a clean separation of the two phases.
-
Concentration Analysis: Carefully separate the two phases. Accurately measure the concentration of the analyte in each phase using a validated analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).
Workflow for LogP Determination
Caption: Setup and resulting curve for pKa determination.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While experimental spectra for this specific compound are not widely published, a predicted profile can be derived from its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Region (δ ~7.0-7.5 ppm): Two distinct signals are expected for the aromatic protons. The protons ortho to the fluorine will appear as a triplet (or doublet of doublets) due to coupling with fluorine and the adjacent proton. The protons meta to the fluorine will also appear as a doublet of doublets.
-
Pyrrolidine C2-H (δ ~4.0-4.5 ppm): The proton on the carbon attached to the phenyl ring will be shifted downfield and will likely appear as a multiplet due to coupling with adjacent CH₂ protons.
-
Pyrrolidine N-H (δ ~1.5-3.0 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Pyrrolidine Aliphatic Protons (δ ~1.5-3.5 ppm): Complex multiplets corresponding to the remaining 6 protons on the pyrrolidine ring.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.
-
Pyrrolidine Carbons: Four signals corresponding to the aliphatic carbons of the pyrrolidine ring are expected.
-
Infrared (IR) Spectroscopy
-
N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad absorption characteristic of a secondary amine.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Sharp absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Strong, sharp absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic) (1500-1600 cm⁻¹): Several sharp bands of varying intensity.
-
C-F Stretch (1100-1250 cm⁻¹): A strong, characteristic absorption.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be expected at m/z = 165.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring, providing structural confirmation.
Safety and Handling
Proper handling is essential for laboratory safety. Based on aggregated GHS data, this compound presents the following hazards:
-
Health Hazards: Causes skin irritation and serious eye irritation. [6]May cause respiratory irritation and may be harmful if swallowed. [6]* Recommended Precautions: Wear protective gloves, eye protection, and work in a well-ventilated area. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry place, away from direct sunlight and heat. [9]Keep the container tightly sealed to prevent moisture absorption and degradation. [9]
References
- (R)-2-(4-Fluorophenyl) Pyrrolidine. Bouling Chemical Co., Limited.
- (S)-2-(4-Fluorophenyl)pyrrolidine | 298690-90-1. ChemicalBook.
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This compound | C10H12FN | CID 3865560. PubChem.[Link]
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Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings.[Link]
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Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing.[Link]
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Pyrrolidine-2,5-dione, 1-(4-fluorophenyl)-3-(2-thyenylmethylamino)-. SpectraBase.[Link]
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Pyrrolidine. DrugFuture.[Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]
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Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. ACS Publications.[Link]
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pKa values of azeditine, pyrrolidine, piperidine, and their fluorinated derivatives. ResearchGate.[Link]
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Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]
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Solving an Unknown Using NMR, IR and MS Spectroscopy. YouTube.[Link]
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4-Pyrrolidinylpyridine. Wikipedia.[Link]
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Spectroscopy MS. Physics & Maths Tutor.[Link]
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1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride. PubChem.[Link]
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Spectroscopy and Spectrometry in Organic Chemistry. UW-Madison Chemistry.[Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[Link]
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3-(4-Fluorophenyl)pyrrolidine | 144620-11-1. Alchem Pharmtech.[Link]
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pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]
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2-(4-Fluorophenyl)pyrrolidine mechanism of action
An In-Depth Technical Guide to the Predicted Mechanism of Action of 2-(4-Fluorophenyl)pyrrolidine
Executive Summary
This document provides a detailed scientific exploration of the predicted mechanism of action for this compound, a molecule of significant interest within neuropharmacology due to its structural similarity to known psychoactive compounds. While direct pharmacological data for this specific compound is not extensively published, this guide synthesizes structure-activity relationship (SAR) data from closely related analogs to build a robust, evidence-based hypothesis. We postulate that this compound functions primarily as a competitive inhibitor of monoamine transporters, with a likely preference for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This guide will deconstruct the evidence supporting this hypothesis, outline the downstream neurochemical effects, and provide detailed experimental protocols for empirical validation.
The 2-Aryl-Pyrrolidine Scaffold: A Privileged Structure in Neuropharmacology
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core scaffold in numerous biologically active molecules.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space, making it a highly valuable building block in drug design.[3] When substituted at the 2-position with an aromatic ring, the resulting 2-aryl-pyrrolidine motif becomes a well-established pharmacophore for targeting the monoamine transporter (MAT) family.[4]
The MAT family, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are presynaptic membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[4] By modulating the function of these transporters, compounds can profoundly alter neurotransmitter levels, forming the basis for many treatments of neuropsychiatric disorders and also the mechanism of action for various stimulants.[4]
Predicted Pharmacological Target: The Monoamine Transporter Family
Based on extensive SAR studies of related compounds, the primary molecular target for this compound is predicted to be the central substrate binding site (S1) of monoamine transporters.[5] These transporters utilize the electrochemical gradient of Na⁺ and Cl⁻ ions to drive the reuptake of monoamines from the synapse back into the presynaptic neuron, thus terminating the signal.[4] Compounds that inhibit this process increase the synaptic concentration and residence time of neurotransmitters, enhancing downstream signaling.
Evidence from Structural Analogs
The strongest evidence for this mechanism comes from the pharmacological profiles of structurally similar compounds, particularly the α-pyrrolidinophenones like pyrovalerone. These molecules, which share the 2-substituted pyrrolidine core, are potent and often selective inhibitors of DAT and NET.[6]
For instance, the pyrovalerone analog series demonstrates a clear pattern: the 2-pyrrolidinyl moiety is critical for high-affinity binding to DAT and NET, while substitutions on the phenyl ring modulate potency and selectivity.[6] Generally, these compounds exhibit significantly lower affinity for SERT.[6][7]
| Compound | Aromatic Group | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| Pyrovalerone (Analog 4a) | 4-Methylphenyl | 18.1 | 121 | 3380 | [6] |
| Analog 4u | 3,4-Dichlorophenyl | 11.5 | 37.8 | 1340 | [6] |
| Analog 4t | 1-Naphthyl | 14.2 | 44.5 | 40.5 | [6] |
| α-PPP | Phenyl | 280 | 260 | >10,000 | [7] |
This table summarizes binding affinity data for representative pyrovalerone and α-pyrrolidinopropiophenone (α-PPP) analogs, highlighting their general preference for DAT and NET over SERT.
The 4-fluoro substitution on the phenyl ring of this compound is an electron-withdrawing group. In many MAT inhibitor series, such substitutions are well-tolerated and can enhance binding affinity and improve metabolic stability.[8][9] Therefore, it is hypothesized that this compound will display potent inhibitory activity at DAT and NET, with weaker activity at SERT.
Postulated Mechanism of Action: Competitive Inhibition of Monoamine Reuptake
We postulate that this compound acts as a competitive inhibitor, binding to the S1 substrate site on DAT and NET. This binding event physically occludes the site, preventing the endogenous substrates (dopamine and norepinephrine) from being transported into the presynaptic neuron. The consequence is an elevation of dopamine and norepinephrine concentrations in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine and adrenergic receptors.
Experimental Validation: Protocols and Workflows
To empirically validate the hypothesized mechanism of action, two primary in vitro assays are required: radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake assays to determine functional potency (IC₅₀).
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the affinity of the test compound for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.
Methodology:
-
Preparation of Membranes: Use cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Harvest cells and prepare crude membrane fractions via homogenization and centrifugation.
-
Assay Buffer: Prepare appropriate assay buffers (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine:
-
Membrane preparation (10-20 µg protein).
-
Radioligand at a concentration near its Kₔ (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
For non-specific binding control wells, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
-
Equilibration: Incubate plates at a set temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay
This protocol measures the functional ability of the test compound to inhibit the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus/cortex for NET/SERT) using sucrose density gradient centrifugation.
-
Pre-incubation: Resuspend synaptosomes in Krebs-Ringer buffer. Pre-incubate aliquots with varying concentrations of this compound for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Data Analysis: Quantify the radioactivity trapped inside the synaptosomes using a scintillation counter. Non-specific uptake is determined in parallel incubations at 4°C. Calculate the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the test compound.
Conclusion and Future Directions
The structural framework of this compound strongly suggests a mechanism of action centered on the inhibition of monoamine transporters, with a probable selectivity for DAT and NET over SERT. This profile is characteristic of compounds with stimulant properties. However, this remains a well-supported hypothesis pending direct empirical evidence.
Future research must prioritize the in vitro characterization of this molecule using the protocols outlined above to establish its precise binding affinity and functional potency. Subsequent studies should investigate its in vivo effects on locomotor activity, its potential for reinforcement in self-administration models, and its broader neurochemical profile using techniques like in vivo microdialysis. This systematic approach will fully elucidate the mechanism of action and pharmacological profile of this compound.
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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-Fluorophenyl)pyrrolidine
Introduction
2-(4-Fluorophenyl)pyrrolidine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyrrolidine ring attached to a fluorophenyl group, imparts unique physicochemical properties that are leveraged in the synthesis of a wide range of bioactive molecules, particularly those targeting neurological disorders.[1][2] The strategic incorporation of a fluorine atom can enhance metabolic stability and bioavailability, making this compound and its derivatives attractive candidates for drug discovery.[1]
Accurate structural elucidation and characterization are paramount in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and data interpretation.
Molecular Structure and Properties
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[5]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.[5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation of pyrrolidine-containing compounds can be complex.[6] In the case of this compound, the primary fragmentation pathways are anticipated to involve cleavage of the pyrrolidine ring and the bond connecting it to the fluorophenyl group.
Expected Fragmentation Pattern:
| m/z Value | Proposed Fragment | Interpretation |
| 165 | [C₁₀H₁₂FN]⁺• | Molecular Ion (M⁺•) |
| 164 | [C₁₀H₁₁FN]⁺ | Loss of a hydrogen atom (M-1), common in amines.[7] |
| 95 | [C₆H₄F]⁺ | Cleavage of the C-C bond between the pyrrolidine and phenyl rings, resulting in the fluorophenyl cation. |
| 70 | [C₄H₈N]⁺ | Cleavage of the C-C bond between the pyrrolidine and phenyl rings, resulting in the pyrrolidinyl cation. |
Causality Behind Experimental Choices: Electron Ionization (EI) is chosen for its ability to produce detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation and library matching. The 70 eV electron energy is a standard that provides sufficient energy to cause fragmentation of most organic molecules without being excessive, which could lead to the complete obliteration of the molecular ion.
Visualization of the Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.[8]
Predicted ¹H NMR Data and Interpretation:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| Aromatic (ortho to F) | ~7.0-7.2 | Triplet (t) or Doublet of Doublets (dd) | 2H | Protons on the phenyl ring adjacent to the fluorine atom, showing coupling to both the fluorine and the meta protons. |
| Aromatic (meta to F) | ~7.2-7.4 | Multiplet (m) | 2H | Protons on the phenyl ring adjacent to the pyrrolidine ring, showing coupling to the ortho protons. |
| Pyrrolidine CH | ~4.1-4.3 | Triplet (t) or Multiplet (m) | 1H | The proton on the carbon attached to the phenyl ring and the nitrogen. |
| Pyrrolidine CH₂ (adjacent to N) | ~2.9-3.3 | Multiplet (m) | 2H | The two protons on the carbon adjacent to the nitrogen atom. |
| Pyrrolidine CH₂ | ~1.7-2.2 | Multiplet (m) | 4H | The remaining four protons on the pyrrolidine ring. |
| Pyrrolidine NH | ~1.5-2.5 (broad) | Singlet (s) | 1H | The proton on the nitrogen atom; its chemical shift can be variable and the peak is often broad due to exchange. |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (400 MHz or higher) is crucial for resolving the complex multiplets in the spectrum, particularly in the aromatic and pyrrolidine regions. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon.[8]
-
Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.
Predicted ¹³C NMR Data and Interpretation:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |
| Aromatic C-F | ~160-165 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to the fluorine atom, showing a large one-bond coupling constant. |
| Aromatic C-ipso | ~140-145 | The quaternary carbon of the phenyl ring attached to the pyrrolidine ring. |
| Aromatic CH (ortho to F) | ~115-120 (d, ²JCF ≈ 21 Hz) | The two carbons ortho to the fluorine atom, showing a two-bond coupling. |
| Aromatic CH (meta to F) | ~128-132 (d, ³JCF ≈ 8 Hz) | The two carbons meta to the fluorine atom, showing a three-bond coupling. |
| Pyrrolidine CH | ~60-65 | The carbon attached to both the phenyl ring and the nitrogen. |
| Pyrrolidine CH₂ (adjacent to N) | ~45-50 | The carbon adjacent to the nitrogen atom. |
| Pyrrolidine CH₂ | ~25-35 | The other two carbons of the pyrrolidine ring. |
Causality Behind Experimental Choices: Proton decoupling is a standard practice in ¹³C NMR to enhance the signal-to-noise ratio and simplify the spectrum by removing C-H couplings, resulting in a single peak for each chemically non-equivalent carbon atom.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule.[9]
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample can be used.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. It is often useful to acquire both proton-coupled and decoupled spectra.
-
Data Processing: The FID is processed to obtain the final spectrum.
Predicted ¹⁹F NMR Data and Interpretation:
The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom.
-
Chemical Shift: The chemical shift is anticipated to be in the range of -110 to -120 ppm (relative to CFCl₃).[10][11]
-
Multiplicity: In a proton-coupled spectrum, this signal will appear as a multiplet due to coupling with the ortho-protons on the phenyl ring. In a proton-decoupled spectrum, the signal will be a singlet.
Causality Behind Experimental Choices: The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make ¹⁹F NMR an excellent tool for confirming the presence and electronic environment of fluorine in a molecule.[9][12] Comparing the coupled and decoupled spectra helps in assigning the couplings to specific protons.
Visualization of the NMR Workflow:
Caption: A generalized workflow for NMR analysis.
Conclusion
The combined application of Mass Spectrometry and multinuclear NMR spectroscopy provides a robust and comprehensive approach to the structural characterization of this compound. MS confirms the molecular weight and provides valuable information about the connectivity of the molecule through its fragmentation pattern. ¹H, ¹³C, and ¹⁹F NMR offer a detailed map of the molecular structure, allowing for the unambiguous assignment of all atoms. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel pharmaceuticals based on the this compound scaffold.
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An In-depth Technical Guide to CAS 72216-06-9 and the Associated Compound of Interest, 7-Methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-4-one
A Note to the Reader: This technical guide addresses a common challenge in chemical research: the accurate identification of substances. The provided CAS number, 72216-06-9, corresponds to 2-(4-Fluorophenyl)pyrrolidine . However, the chemical name in the topic, "7-methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-4-one," is associated with a different CAS number, 199327-61-2 . To ensure scientific accuracy and provide a comprehensive resource, this guide is structured into two parts, each dedicated to one of these distinct chemical entities.
Part 1: Unveiling the Identity of CAS 72216-06-9: this compound
Introduction and Core Identification
CAS number 72216-06-9 is unequivocally assigned to the compound this compound[1][2][3][4][5]. This heterocyclic compound is a fluorinated building block, playing a significant role as a key intermediate in the synthesis of various pharmaceuticals[6]. Its structure, featuring a pyrrolidine ring attached to a fluorophenyl group, makes it a valuable synthon in medicinal chemistry, particularly for developing drugs targeting neurological disorders[6].
Chemical Structure and Physicochemical Properties
The molecular structure of this compound is fundamental to its reactivity and application.
Table 1: Physicochemical Properties of this compound (CAS: 72216-06-9)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | [1][7] |
| Molecular Weight | 165.21 g/mol | [1][7] |
| IUPAC Name | This compound | [6] |
| SMILES | C1CC(NC1)C2=CC=C(C=C2)F | [6] |
| InChI Key | ZDCXMSDSTZZWAX-UHFFFAOYSA-N | [6] |
| Appearance | Colorless to Light yellow clear liquid | [8] |
| Boiling Point | 235.5 ± 33.0 °C (Predicted) | [1] |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 96 °C | [8] |
| Purity | >98.0% (GC) | [8] |
| Storage Conditions | Room Temperature, recommended in a cool, dark place (<15°C), under inert gas | [8] |
Applications in Research and Development
The utility of this compound is primarily as a precursor in multi-step organic syntheses. Its applications span several key areas of scientific investigation:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a range of pharmaceuticals, especially those aimed at treating neurological conditions[6].
-
Neurotransmitter Studies: The compound is utilized in research concerning neurotransmitter systems, aiding in the understanding of how various compounds affect brain function and behavior[6].
-
Biochemical Research: It is employed in diverse biochemical assays to investigate enzyme interactions and metabolic pathways, offering insights into cellular processes[6].
-
Material Science: this compound finds use in the creation of novel materials, particularly in the synthesis of polymers with specific functional properties[6].
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following is a summary of its hazard profile:
-
Hazard Statements:
-
Precautionary Statements:
-
It is advised to handle this compound in accordance with good industrial hygiene and safety practices, and all chemical products should be treated as having unknown hazards and toxicity[9].
Part 2: A Technical Dossier on 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2)
Introduction and Correct Identification
The chemical name "7-methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-4-one" corresponds to the CAS number 199327-61-2 [10][11][12][13][14][15]. This compound is a quinazolinone derivative and is a well-documented pharmaceutical intermediate[11][13]. Its primary significance lies in its role as a key intermediate in the synthesis of Gefitinib, an orally active and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[11][14].
Chemical Structure and Physicochemical Properties
The structure of this quinazolinone derivative is characterized by a methoxy group and a morpholinylpropoxy substituent, which are crucial for its function as a precursor to Gefitinib.
Table 2: Physicochemical Properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2)
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃O₄ | [10][13] |
| Molecular Weight | 319.36 g/mol | [10][13] |
| IUPAC Name | 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one | [10] |
| SMILES | COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3 | [10] |
| InChI Key | WFUBWLXSYCFZEH-UHFFFAOYSA-N | [10] |
| Appearance | White to off-white or pale brown powder/solid | [14][15] |
| Boiling Point | 519.53 °C at 760 mmHg | [14] |
| Density | 1.327 g/cm³ | [14] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [15] |
| Storage Conditions | 2-8°C | [15] |
| Synonyms | Gefitinib Impurity 5, Gefitinib Impurity 12, 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one | [10][13] |
Central Role in the Synthesis of Gefitinib
The primary and most critical application of 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is as a direct precursor in the manufacturing of Gefitinib[11][13]. Gefitinib is a targeted cancer therapy drug that functions by inhibiting the EGFR tyrosine kinase, an enzyme that plays a role in the growth and proliferation of cancer cells[11][14].
The synthesis of Gefitinib from this intermediate typically involves the chlorination of the 4-oxo position of the quinazolinone ring, followed by a nucleophilic substitution reaction with an appropriate aniline derivative. This workflow underscores the importance of the purity and precise structure of the intermediate.
Caption: A simplified workflow for the synthesis of Gefitinib.
Purity and Analytical Considerations
Given its role as a pharmaceutical intermediate, the purity of 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is of paramount importance. Impurities present in the intermediate can be carried over to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy. Standard quality control measures include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any related substances or impurities. A common specification is a purity of ≥99.0%[15].
-
Loss on Drying: To measure the amount of volatile matter.
-
Residue on Ignition: To determine the amount of inorganic impurities.
-
Spectroscopic Methods (e.g., NMR, IR): To confirm the chemical structure and identity.
Safety and Regulatory Information
This compound is intended for research and development or manufacturing purposes only and not for drug or household use[9]. While specific GHS classifications are not consistently available across all sources, it is known to be harmful to aquatic life with long-lasting effects[10]. Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.
Conclusion
This guide has clarified the distinct identities of CAS 72216-06-9 (this compound) and the compound 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2). While the former is a versatile building block in medicinal chemistry, the latter holds a specific and critical role as an intermediate in the synthesis of the anti-cancer drug Gefitinib. For researchers, scientists, and drug development professionals, the precise identification of chemical substances through their CAS numbers is fundamental to ensuring the integrity and success of their work.
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A Technical Guide to the Potential Biological Activities of 2-(4-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(4-fluorophenyl)pyrrolidine represents a significant, albeit often intermediate, scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited, its structural motif is integral to a range of potent, biologically active compounds. This guide synthesizes the current understanding of this compound's role as a crucial building block, inferring its potential biological activities through the lens of its derivatives. The primary applications of this scaffold are found in the development of central nervous system (CNS) agents, particularly monoamine reuptake inhibitors, and modulators of G-protein coupled receptors like GPR119 for metabolic diseases. The inclusion of the fluorophenyl group often enhances metabolic stability and bioavailability in the final active pharmaceutical ingredients.[1] This document provides an in-depth exploration of these areas, detailing structure-activity relationships, mechanistic pathways, and key experimental protocols to evaluate compounds derived from this versatile precursor.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrrolidine ring attached to a 4-fluorophenyl group at the 2-position.[1] This structure is a common pharmacophore in CNS-active agents.[2] The fluorine substitution is a key bioisosteric modification used in drug design to modulate pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN | PubChem[3] |
| Molecular Weight | 165.21 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 72216-06-9 | PubChem[3] |
| SMILES | C1CC(NC1)C2=CC=C(C=C2)F | PubChem[3] |
Synthetic Utility and Role as a Precursor
The primary significance of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules.[1][] The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and bioactive compounds.[5][6] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional chemical space, a desirable trait in modern drug discovery.[7] The diagram below illustrates its pivotal role in generating diverse classes of therapeutic candidates.
Caption: Synthetic utility of this compound as a core scaffold.
Potential Biological Activities Inferred from Derivatives
The biological potential of the this compound scaffold is best understood by examining the classes of drugs synthesized from it.
Modulation of Monoamine Transporters
The phenylpyrrolidine framework is a well-established pharmacophore for inhibitors of monoamine transporters, which regulate the levels of key neurotransmitters.[2] Derivatives incorporating this scaffold have shown potent inhibitory activity against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2]
Mechanism of Action: Compounds that simultaneously block all three of these transporters are known as triple reuptake inhibitors (TRIs). By binding to DAT, NET, and SERT, they prevent the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron.[2] This action elevates the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.[2] This mechanism is the basis for their investigation as treatments for major depressive disorder and pain.[8][9]
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). [2] * Homogenize cells in ice-cold buffer and pellet the membranes via high-speed centrifugation. [10] * Wash and resuspend the final membrane pellet in the binding buffer and determine the protein concentration. [10]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order: binding buffer, serial dilutions of the test compound (or vehicle), and the specific radioligand (e.g., [³H]CFT for DAT). [11] * To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., cocaine for DAT). [10] * Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium. [11] * Terminate the reaction by rapid filtration over glass fiber filters, which traps the membranes while allowing unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand. [11]
-
-
Measurement and Analysis:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. [10] * Subtract the non-specific binding from all measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights
Analysis of compounds containing the this compound moiety reveals key structural contributions to biological activity:
-
Pyrrolidine Ring: This saturated heterocycle acts as a rigid scaffold, properly orienting the pharmacophoric elements for interaction with the target protein. [7]Its basic nitrogen is often crucial for forming salt-bridge interactions within receptor binding pockets.
-
4-Fluorophenyl Group: The phenyl group itself is critical for engaging in hydrophobic or π-stacking interactions with aromatic residues in the binding site. The para-fluoro substitution offers several advantages:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the compound's half-life. [1] * Binding Affinity: As an electron-withdrawing group, fluorine can alter the electronic properties of the phenyl ring, potentially enhancing binding interactions.
-
Bioavailability: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability. [1]* Stereochemistry: The chirality at the 2-position of the pyrrolidine ring is often critical for activity. Different enantiomers can exhibit vastly different potencies and selectivities for their biological targets.
-
Future Perspectives and Conclusion
The this compound scaffold remains a highly valuable asset in drug discovery. While its primary role is that of a synthetic intermediate, the consistent appearance of this motif in potent modulators of CNS and metabolic targets underscores its fundamental importance. Future research should focus on leveraging this core structure to develop next-generation therapeutics with improved selectivity and pharmacokinetic profiles. The exploration of novel derivatives could lead to new treatments for a wide range of disorders, from neurodegenerative diseases to inflammatory conditions. [12][13]The continued application of advanced synthetic methodologies and robust biological screening will undoubtedly unlock further therapeutic potential from this versatile chemical entity.
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Harnessing Fluorine: A Guide to Enhancing Metabolic Stability and Bioavailability of Pyrrolidine Scaffolds
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Pyrrolidine-Based Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[1] However, like many aliphatic structures, the pyrrolidine nucleus can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. This metabolic liability can lead to poor pharmacokinetic profiles, limiting the therapeutic potential of promising drug candidates.
The introduction of fluorine into drug candidates has become a cornerstone strategy in modern medicinal chemistry to overcome such challenges.[2][3][4][5][6] With a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), fluorine can often replace hydrogen without causing significant steric disruption.[5][7][8] Yet, its extreme electronegativity and the strength of the carbon-fluorine (C-F) bond (typically >105 kcal/mol) profoundly alter the molecule's physicochemical and metabolic properties.[5][9][10][11]
This guide provides a comprehensive technical overview of how strategic fluorination of the pyrrolidine scaffold can be leveraged to enhance metabolic stability and modulate bioavailability. We will explore the underlying mechanistic principles, detail robust experimental protocols for evaluation, and present a logical framework for interpreting data to guide rational drug design.
Section 1: The Mechanistic Impact of Fluorination on Pyrrolidine Properties
The decision to incorporate fluorine is not merely about blocking a metabolic "soft spot"; it is a nuanced intervention that impacts multiple molecular properties simultaneously. Understanding these effects is crucial for its successful application.
Blocking Metabolic Hotspots
The primary driver for fluorinating pyrrolidines is to enhance metabolic stability.[3][10] CYP enzymes, particularly those in the liver, are responsible for the Phase I metabolism of many drugs.[12][13] They typically catalyze the oxidation of C-H bonds to form hydroxylated metabolites, which are then more easily conjugated and excreted. The high dissociation energy of the C-F bond makes it exceptionally resistant to this enzymatic oxidation.[9][11][14]
By strategically replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") on the pyrrolidine ring with fluorine, chemists can effectively shield that site from CYP-mediated attack.[3][8][15] This reduces the rate of metabolic clearance, increases the compound's half-life (t½), and enhances its overall exposure in vivo.[11]
Caption: Fluorine blocks CYP450 oxidation at metabolic soft spots.
Modulation of Physicochemical Properties
Beyond metabolic blocking, fluorine's powerful electron-withdrawing nature alters the electronic properties of the pyrrolidine ring, which can have profound effects on a compound's pharmacology.
-
Basicity (pKa): The nitrogen atom in the pyrrolidine ring is basic. Placing an electron-withdrawing fluorine atom on the ring, particularly at the C2 or C3 position, significantly lowers the pKa of this nitrogen.[1][10] This reduction in basicity can be advantageous for several reasons: it can reduce off-target activity at aminergic GPCRs or ion channels (e.g., hERG), decrease lysosomal trapping, and improve cell permeability for certain compounds.[16]
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent.[17] While replacing a single hydrogen with fluorine on an aliphatic ring often leads to a slight increase in lipophilicity, the overall impact depends on intramolecular interactions and the electronic environment.[3][17] This modulation of lipophilicity can influence membrane permeability, plasma protein binding, and solubility.
-
Conformational Control: Fluorination can introduce stereoelectronic effects that influence the puckering of the pyrrolidine ring.[10][18][19] Depending on its position and stereochemistry (e.g., cis vs. trans at C4), fluorine can stabilize either an endo or exo pucker.[1][10][18] This conformational locking can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.
Potential Metabolic Liabilities
While fluorine is often used to impart stability, it is not metabolically inert under all circumstances. In some cases, enzymatic processes can lead to defluorination, which may produce toxic metabolites like fluoride ions or fluoroacetic acid.[9][10][20] For example, CYP-mediated hydroxylation at a fluorinated aliphatic carbon can sometimes release fluoride.[9][20] Although less common for simple fluorinated pyrrolidines, researchers must be aware of these potential pathways, especially when multiple fluorine atoms or adjacent functional groups are present.[20][21]
Section 2: The Link to Bioavailability
Oral bioavailability is a function of both absorption and metabolic stability. By improving metabolic stability, fluorination directly addresses the "first-pass metabolism" component that often limits the bioavailability of orally administered drugs. A compound that is less rapidly cleared by the liver has a greater chance of reaching systemic circulation.
Furthermore, the changes in pKa and lipophilicity induced by fluorine can directly impact intestinal absorption.[5] The human intestinal barrier is a complex system, and a drug's ability to cross it depends on a delicate balance of properties. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this absorption.[22][23][24][25]
Section 3: Experimental Assessment and Protocols
To rationally design fluorinated pyrrolidines, it is essential to have robust, reproducible assays to quantify metabolic stability and permeability.
Liver Microsomal Stability Assay
This assay is the workhorse for evaluating Phase I metabolic stability in early drug discovery.[12][13][26][27] It uses a subcellular fraction of the liver (microsomes) that is rich in CYP enzymes.[12][28] The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance.[28][29][30]
Causality Behind the Design:
-
Why Microsomes? They provide a concentrated, cost-effective source of the primary Phase I drug-metabolizing enzymes (CYPs).[12]
-
Why NADPH? The catalytic cycle of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate) as a source of reducing equivalents. Without it, the enzymes are inactive.[29][31] The protocol uses an NADPH regenerating system to ensure the cofactor is not depleted during the incubation.[29][32]
-
Why Quench with Acetonitrile? The cold acetonitrile serves two purposes: it precipitates the microsomal proteins to stop the enzymatic reaction and contains an internal standard for accurate quantification by LC-MS/MS.[12][29]
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
-
Materials & Reagents:
-
Pooled Human Liver Microsomes (HLMs)[31]
-
0.1 M Phosphate Buffer (pH 7.4)[29]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[29][32]
-
Test Compounds and Control Compounds (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (a structurally similar, stable compound)
-
96-well incubation and collection plates
-
Incubator shaker set to 37°C
-
Centrifuge for 96-well plates
-
LC-MS/MS system[12]
-
-
Procedure:
-
Preparation: Thaw HLMs at 37°C and then dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[31] Prepare test and control compounds at a 2 µM working concentration in phosphate buffer.[29] Prepare the quenching solution of cold ACN with the internal standard.
-
Reaction Setup: In a 96-well plate, add the HLM solution and the test/control compound solution. Include a negative control without the NADPH system to check for non-enzymatic degradation.[29]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.[30]
-
Incubation & Sampling: Incubate the plate at 37°C with shaking.[29] At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a collection plate containing the cold ACN quenching solution.[12]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.[32]
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Table 1: Sample Data from a Liver Microsomal Stability Assay
| Compound | Position of Fluorine | t½ (min) | CLint (µL/min/mg) | Stability Class |
|---|---|---|---|---|
| Pyrrolidine-A | None | 8.5 | 163.1 | High Turnover |
| Fluoro-Pyrrolidine-A1 | C3 (Metabolic Hotspot) | > 60 | < 11.5 | Low Turnover |
| Fluoro-Pyrrolidine-A2 | C2 (Away from Hotspot) | 10.2 | 135.9 | High Turnover |
| Verapamil (Control) | N/A | 6.2 | 223.5 | High Turnover |
This data illustrates how fluorinating a known metabolic hotspot (A1) dramatically increases stability, while fluorinating a different position (A2) has a minimal effect.
Caco-2 Permeability Assay
This assay is the gold standard in vitro model for predicting intestinal drug absorption and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[23][25] It uses a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeous filters, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional transporters.[22][23]
Causality Behind the Design:
-
Why Caco-2 Cells? They form a confluent monolayer that is a good physiological model of the human intestinal epithelium.[23] They express key uptake and efflux transporters, allowing for the study of both passive diffusion and active transport.[22][25]
-
Why Bidirectional Measurement? Measuring transport from the apical (AP, gut lumen side) to the basolateral (BL, blood side) and vice-versa allows for the calculation of an Efflux Ratio (ER). An ER significantly greater than 1 suggests the compound is actively pumped out of the cell by efflux transporters like P-gp.[23][25]
-
Why Lucifer Yellow? This fluorescent marker is poorly permeable. It is used as a control to verify the integrity of the cell monolayer; high transport of Lucifer Yellow indicates the monolayer is "leaky" and the data is invalid.
Caption: Bidirectional workflow of the Caco-2 Permeability Assay.
Detailed Protocol: Caco-2 Bidirectional Permeability Assay
-
Materials & Reagents:
-
Caco-2 cells
-
Transwell® inserts (semi-permeable filters) and companion plates[23]
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and control compounds (e.g., Propranolol for high permeability, Digoxin for P-gp substrate)
-
Lucifer Yellow for monolayer integrity check
-
LC-MS/MS system
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[23]
-
Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Perform a Lucifer Yellow leak test.
-
Assay Setup (A→B): Wash the monolayer with transport buffer. Add the test compound solution to the apical (AP) side and fresh buffer to the basolateral (BL) side.
-
Assay Setup (B→A): In a separate set of wells, add the test compound solution to the BL side and fresh buffer to the AP side.[25]
-
Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours) with gentle shaking.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Table 2: Sample Data from a Caco-2 Permeability Assay
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class | Efflux Substrate? |
|---|---|---|---|---|---|
| Pyrrolidine-B | 1.2 | 12.5 | 10.4 | Low | Yes |
| Fluoro-Pyrrolidine-B1 | 8.5 | 9.1 | 1.1 | Moderate | No |
| Propranolol (Control) | > 20 | > 20 | ~1.0 | High | No |
| Digoxin (Control) | 0.5 | 15.0 | 30.0 | Low | Yes |
This data shows that while the parent compound (B) has low permeability due to being an efflux substrate, fluorination (B1) has potentially reduced its affinity for the efflux transporter, leading to a lower efflux ratio and improved absorptive permeability.
Section 4: A Strategic Framework for Drug Design
The data from these assays should not be viewed in isolation. They form a feedback loop that informs the next round of molecular design.
Caption: Decision-making framework for optimizing fluorinated pyrrolidines.
This framework illustrates a rational, data-driven approach. If a compound is highly stable but poorly permeable, the synthetic strategy should shift towards modulating pKa or lipophilicity to improve absorption, rather than further increasing stability. Conversely, if a compound is permeable but metabolically labile, further structure-activity relationship (SAR) studies are needed to pinpoint and block the correct metabolic soft spot.
Conclusion and Future Perspectives
Strategic fluorination is a powerful and validated tool for enhancing the drug-like properties of pyrrolidine-based compounds. By providing resistance to CYP-mediated metabolism, it can directly improve metabolic stability and, consequently, oral bioavailability. However, its success relies on a deep understanding of its multifaceted effects on a molecule's physicochemical profile and a commitment to rigorous experimental evaluation. The interplay between stability, permeability, pKa, and conformation is complex, and optimizing these properties requires a multi-parameter approach. As our understanding of drug metabolism and transport continues to grow, the rational application of fluorine in scaffolds like pyrrolidine will remain a key enabler in the discovery of new, effective medicines.
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. NIH National Center for Biotechnology Information. Available from: [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated analogues). ResearchGate. Available from: [Link]
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theoretical and computational studies of 2-(4-Fluorophenyl)pyrrolidine
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Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and History of 2-(4-Fluorophenyl)pyrrolidine
The pyrrolidine ring is a foundational five-membered nitrogen heterocycle that serves as the core structure for a multitude of natural products, alkaloids, and pharmacologically significant agents[1][2][3]. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for precise interaction with biological targets[1]. Within this important class of compounds, the introduction of a fluorophenyl group at the 2-position creates this compound, a versatile and highly valued building block in modern drug discovery. The strategic placement of the fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, making this scaffold an attractive starting point for developing novel therapeutics, particularly for neurological disorders[4][5]. This guide provides a technical overview of the history, synthesis, and evolving application of this pivotal chemical entity.
Core Physicochemical and Structural Data
A foundational understanding of this compound begins with its fundamental properties. This data, compiled from established chemical databases, provides a snapshot of its identity and characteristics for researchers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₁₀H₁₂FN | PubChem[6] |
| Molecular Weight | 165.21 g/mol | PubChem[6] |
| CAS Number | 72216-06-9 | PubChem[6] |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)F | PubChem[5][6] |
| InChI Key | ZDCXMSDSTZZWAX-UHFFFAOYSA-N | PubChem[5][6] |
The Synthetic Pathway: From Precursor to Core Scaffold
While a singular "discovery" event for this compound is not prominently documented, its importance has grown out of the broader exploration of substituted pyrrolidines in medicinal chemistry. Its synthesis is now well-established, with various methods developed to achieve this core structure. One common and illustrative approach involves the cyclization of a linear carbamate precursor followed by asymmetric hydrogenation.
Illustrative Synthetic Workflow
The following diagram outlines a representative multi-step synthesis, highlighting the key transformations required to construct the this compound scaffold.
Caption: Diverse applications of the this compound scaffold.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This scaffold is a key component in the design of gliptin-like molecules for the treatment of type 2 diabetes. The pyrrolidine moiety binds effectively in the S1 and S2 domains of the DPP-4 enzyme.[7][8]
-
MDM2 Inhibitors: In oncology, complex derivatives incorporating this scaffold have been developed as potent inhibitors of the MDM2-p53 interaction. These agents, such as AA-115/APG-115, are designed to reactivate the p53 tumor suppressor pathway and have entered clinical trials.[9][10][11]
-
RORγt Inverse Agonists: A series of cis-3,4-diphenylpyrrolidines, where one of the phenyl groups is a 4-fluorophenyl moiety, were designed as potent and selective Retinoid-related Orphan Receptor gamma-t (RORγt) inverse agonists for treating autoimmune diseases.[12]
-
PARP Inhibitors: The scaffold has been utilized in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects.[13]
Structure-Activity Relationship (SAR): The Basis of Potency and Selectivity
The biological activity of compounds derived from this compound is highly dependent on the stereochemistry and substitution patterns on both the pyrrolidine and phenyl rings. SAR studies are crucial for optimizing these molecules into potent and selective drug candidates.
| Modification / Feature | Impact on Biological Activity | Representative Target Class | References |
| Pyrrolidine Ring Stereochemistry | The spatial orientation of substituents is critical for binding to enantioselective proteins like enzymes and receptors. Different stereoisomers can lead to vastly different biological profiles. | General Principle | [1] |
| Fluorine Substitution on Phenyl Ring | Enhances metabolic stability and can improve binding affinity through favorable interactions in the target's active site. The position (e.g., para) is often key for optimal potency. | DPP-4, RORγt | [4][7][12] |
| Substitution at Pyrrolidine Nitrogen | Modifies basicity, solubility, and can be used to introduce additional binding motifs or tailor pharmacokinetic properties. | MDM2 Inhibitors | [9][10] |
| Substitution at other Pyrrolidine Carbons (C3, C4, C5) | Allows for the introduction of diverse functional groups to probe different pockets of the target protein, enhancing potency and selectivity. | RORγt Inverse Agonists | [12] |
Conclusion
From its origins as a heterocyclic building block, this compound has evolved into a cornerstone of modern medicinal chemistry. Its unique combination of a stereochemically rich pyrrolidine core and a metabolically robust fluorophenyl group provides an ideal starting point for the design of sophisticated therapeutic agents. The successful application of this scaffold in developing clinical candidates for diabetes, cancer, and inflammatory diseases underscores its significance. Continued exploration of this privileged structure promises to yield further innovations in drug discovery, affirming its status as a critical tool for researchers and drug development professionals.
References
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Jukić, M., et al. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648. [Link]
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This compound. PubChem. [Link]
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This compound | 72216-06-9. J&K Scientific. [Link]
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Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
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Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central, NIH. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
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Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed, NIH. [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]
-
Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]
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Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4885. [Link]
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Ökten, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
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Wang, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7433-7443. [Link]
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Singh, S. K., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(5), 748. [Link]
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Enantioselective Synthesis of 2-(4-Fluorophenyl)pyrrolidine: A Technical Guide for Drug Discovery and Development
Abstract
The 2-(4-fluorophenyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds and clinical drug candidates. The stereochemistry of this moiety is often a critical determinant of pharmacological activity and safety, rendering its enantioselective synthesis a significant focus in pharmaceutical development. This technical guide provides an in-depth analysis of robust and scalable methods for the asymmetric synthesis of this compound. This document will dissect four key strategies: asymmetric hydrogenation of pyrroles, organocatalytic Michael addition-cyclization cascades, chiral auxiliary-mediated alkylation, and innovative biocatalytic deracemization. For each methodology, the underlying mechanistic principles will be explored, complemented by detailed, field-proven experimental protocols and comparative data presentations. This guide is tailored for researchers, scientists, and professionals in drug development seeking to implement efficient and reliable methods for the production of enantiopure this compound and its derivatives.
Introduction: The Significance of Chiral 2-Arylpyrrolidines
The pyrrolidine ring is a fundamental structural unit found in numerous natural products and synthetic pharmaceuticals.[1] When this ring is substituted at the 2-position with an aryl group, particularly a fluorinated phenyl ring, the resultant scaffold often demonstrates potent and selective biological activity. The inclusion of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Consequently, enantiomerically pure this compound is a highly valued building block in the field of drug discovery.
The critical role of stereochemistry in the therapeutic action of drugs necessitates synthetic routes that can produce a single enantiomer with high fidelity. This guide offers a comprehensive overview of contemporary, enantioselective methods designed to meet this objective.
Strategy 1: Asymmetric Hydrogenation of 2-(4-Fluorophenyl)-1H-pyrrole
Asymmetric hydrogenation stands out as one of the most direct and atom-economical methods for producing chiral pyrrolidines from their corresponding aromatic precursors. The efficacy of this approach is critically dependent on the selection of a suitable chiral catalyst capable of effectively distinguishing between the two prochiral faces of the pyrrole ring.
Mechanistic Rationale
The enantioselective hydrogenation of a pyrrole substrate is typically facilitated by a transition metal catalyst, commonly rhodium or ruthenium, complexed with a chiral phosphine ligand. The catalyst coordinates to the pyrrole, and the steric and electronic characteristics of the chiral ligand guide the delivery of hydrogen from one face of the substrate, resulting in the preferential formation of one enantiomer. A Brønsted acid co-catalyst is frequently used to activate the pyrrole towards hydrogenation.[2]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of substituted pyrroles.[2]
Materials:
-
2-(4-Fluorophenyl)-1H-pyrrole
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-PhTRAP (or other suitable chiral phosphine ligand)
-
Toluene (anhydrous, degassed)
-
Trifluoroacetic acid (TFA)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with 2-(4-fluorophenyl)-1H-pyrrole (1.0 eq), [Rh(COD)₂]BF₄ (0.01 eq), and (R)-PhTRAP (0.011 eq).
-
Add anhydrous, degassed toluene to dissolve the solids.
-
Add trifluoroacetic acid (0.1 eq) to the solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with argon, followed by hydrogen gas (3-4 cycles).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction by GC or TLC.
-
Upon completion, carefully vent the autoclave and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary
| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| [Rh(COD)₂]BF₄ / (R)-PhTRAP / TFA | 2-(4-Fluorophenyl)-1H-pyrrole | Toluene | 50 | 40 | 48 | >90 | up to 92 |
Note: The data presented here are representative values based on similar transformations and may require optimization for this specific substrate.[2]
Workflow Diagram
Caption: Asymmetric Hydrogenation Workflow.
Strategy 2: Organocatalytic Michael Addition-Cyclization Cascade
Organocatalysis has become a formidable tool for the enantioselective synthesis of intricate molecules from basic precursors. A particularly effective strategy for the synthesis of 2-arylpyrrolidines involves the Michael addition of an aldehyde to a nitroalkene, which is then followed by an intramolecular cyclization and reduction sequence.
Mechanistic Rationale
This method typically utilizes a chiral secondary amine catalyst, such as a diarylprolinol silyl ether. The catalyst reacts with an aldehyde to generate a nucleophilic enamine intermediate. This enamine subsequently undergoes a stereoselective Michael addition to a nitroalkene. The resultant nitroaldehyde intermediate can then be cyclized via reductive amination to yield the desired pyrrolidine. The stereochemistry of the product is dictated by the chiral catalyst, which sterically hinders one face of the enamine, thereby directing the attack on the nitroalkene.
Experimental Protocol: Organocatalytic Synthesis
This protocol is a conceptual adaptation of established organocatalytic methods for pyrrolidine synthesis.[3]
Materials:
-
Propanal
-
(E)-1-fluoro-4-(2-nitrovinyl)benzene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or similar diarylprolinol catalyst)
-
Benzoic acid (co-catalyst)
-
Dichloromethane (DCM)
-
Zinc dust
-
Ammonium chloride solution (saturated)
-
Sodium borohydride
Procedure:
Step 1: Michael Addition
-
To a solution of (E)-1-fluoro-4-(2-nitrovinyl)benzene (1.0 eq) and propanal (3.0 eq) in DCM at room temperature, add the (S)-diarylprolinol silyl ether catalyst (0.1 eq) and benzoic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the Michael adduct in a mixture of ethanol and saturated aqueous ammonium chloride.
-
Add zinc dust portion-wise at 0 °C, then allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Dissolve the residue in methanol and add sodium borohydride at 0 °C.
-
Stir for 2 hours, then quench with water and extract with DCM.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the this compound.
-
Determine the enantiomeric excess by chiral HPLC.
Data Summary
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Diarylprolinol silyl ether | Propanal, (E)-1-fluoro-4-(2-nitrovinyl)benzene | DCM | RT | 24-48 | 70-85 | 90-99 |
Note: Data are representative of similar organocatalytic Michael additions.
Logical Relationship Diagram
Caption: Organocatalytic Synthesis Pathway.
Strategy 3: Chiral Auxiliary-Mediated Synthesis
The utilization of a chiral auxiliary represents a classic and highly dependable method for establishing stereocenters.[4] In this methodology, a chiral molecule is temporarily affixed to the substrate to guide a subsequent diastereoselective reaction. Once the desired stereocenter is established, the auxiliary is removed.
Mechanistic Rationale
A prevalent strategy employs a chiral amine auxiliary, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The auxiliary is initially condensed with a ketone to form a chiral hydrazone. This hydrazone is subsequently deprotonated to generate a chiral aza-enolate, which can then be alkylated with high diastereoselectivity. The steric hindrance of the auxiliary directs the incoming electrophile to the opposite face. Finally, the auxiliary is cleaved to reveal the chiral pyrrolidine.
Experimental Protocol: SAMP-Mediated Alkylation
This protocol is based on well-established SAMP/RAMP chemistry.[]
Materials:
-
1-(4-Fluorophenyl)ethan-1-one
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Lithium diisopropylamide (LDA)
-
1,2-Dibromoethane
-
Tetrahydrofuran (THF)
-
Ozone
-
Sodium borohydride
Procedure:
Step 1: Hydrazone Formation
-
Condense 1-(4-fluorophenyl)ethan-1-one with SAMP in the presence of an acid catalyst to form the corresponding chiral hydrazone.
Step 2: Diastereoselective Alkylation
-
Cool a solution of the SAMP-hydrazone in THF to -78 °C.
-
Slowly add LDA to form the aza-enolate.
-
Add 1,2-dibromoethane and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product.
Step 3: Auxiliary Cleavage
-
Cleave the resulting alkylated hydrazone by ozonolysis followed by reduction with sodium borohydride to yield the chiral this compound.
-
The SAMP auxiliary can be recovered and reused.
-
Determine the enantiomeric excess by chiral HPLC.
Data Summary
| Auxiliary | Substrates | Diastereoselectivity (dr) | Overall Yield (%) |
| SAMP | 1-(4-Fluorophenyl)ethan-1-one, 1,2-Dibromoethane | >95:5 | 60-75 |
Note: Data are representative of SAMP-mediated alkylations.
Experimental Workflow Diagram
Caption: Chiral Auxiliary-Mediated Synthesis Workflow.
Strategy 4: Biocatalytic Deracemization
Biocatalysis provides a green and highly selective alternative to conventional chemical methods.[6] Enzymes function under mild conditions and frequently display remarkable enantio- and regioselectivity. Deracemization, a process that converts a racemic mixture into a single enantiomer, is a particularly potent application of biocatalysis.
Mechanistic Rationale
A biocatalytic deracemization process can be engineered using a combination of enzymes. For instance, a stereoselective oxidase can be employed to selectively oxidize one enantiomer of a racemic amine to the corresponding imine. This imine can then be reduced back to the racemic amine by a non-selective reducing agent or, more sophisticatedly, reduced to the desired enantiomer by a stereoselective reductase or another enzyme. This cycle continuously depletes the unwanted enantiomer while enriching the desired one.
Experimental Protocol: Enzymatic Deracemization
This protocol outlines a conceptual workflow based on established principles of biocatalytic deracemization.[7][8]
Materials:
-
Racemic this compound
-
A suitable stereoselective amine oxidase (e.g., from a microbial source, may require screening)
-
A suitable imine reductase or a chemical reducing agent (e.g., sodium borohydride)
-
Phosphate buffer
-
Co-factors (e.g., NAD(P)H for reductases)
-
Regeneration system for co-factors (e.g., glucose/glucose dehydrogenase)
Procedure:
-
Prepare a buffered solution containing the racemic this compound.
-
Add the amine oxidase, the imine reductase (or chemical reductant), and the necessary co-factors and regeneration system.
-
Incubate the reaction at a controlled temperature and pH (e.g., 30 °C, pH 7.5), with gentle agitation.
-
Monitor the reaction for the conversion and enantiomeric excess of the remaining amine over time using chiral HPLC.
-
Once the desired ee is achieved, terminate the reaction by denaturing the enzymes (e.g., by adding an organic solvent or by heat).
-
Extract the product and purify as necessary.
Data Summary
| Enzyme System | Substrate | Conversion (%) | ee (%) |
| Amine Oxidase / Imine Reductase | Racemic this compound | >99 | >99 |
Note: Performance is highly dependent on the specific enzymes chosen and process optimization.
Logical Relationship Diagram
Caption: Biocatalytic Deracemization Cycle.
Conclusion and Future Outlook
The enantioselective synthesis of this compound can be effectively accomplished through a range of potent and complementary strategies. Asymmetric hydrogenation provides a direct and atom-economical pathway, while organocatalysis offers a versatile and metal-free alternative. Chiral auxiliary-mediated approaches continue to be a reliable and robust option, and the emergence of biocatalysis presents compelling opportunities for green and highly efficient syntheses.
The selection of the optimal synthetic route will be contingent on several factors, including the desired scale of production, the cost of reagents and catalysts, and specific purity requirements. For large-scale manufacturing, catalytic methods such as asymmetric hydrogenation and biocatalysis are likely to be the most economically viable and sustainable options.
Future advancements in this area are expected to concentrate on the discovery of novel and more active catalysts, both chemical and biological, with broader substrate scopes and higher turnover numbers. The ongoing development of continuous flow technologies will also be instrumental in enabling the safe, scalable, and efficient production of this vital pharmaceutical building block.
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.
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Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed.
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Enantioselective organocatalytic synthesis of fluorinated molecules. PubMed.
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Chiral auxiliary. Wikipedia.
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Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Angewandte Chemie.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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Studies on the Asymmetric Synthesis of Pyrrolidine Alkaioids and Related Compounds(Ⅰ)──Synthesis or a Chiral Precursor for Preussin and AHPPA. Chemical Journal of Chinese Universities.
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Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5. RSC Advances.
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Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. PubMed.
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Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Politecnico di Milano.
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The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. PMC.
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Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. Chiral Catalysts.
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Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
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Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv.
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Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. Journal of the American Chemical Society.
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Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC.
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Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry.
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate.
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Organocatalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones with bifunctional amine-thiourea catalysts bearing multiple hydrogen-bond donors. Beilstein Journal of Organic Chemistry.
-
Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research.
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A Toxicological Framework for 2-(4-Fluorophenyl)pyrrolidine: A Guide for Preclinical Assessment
Abstract: 2-(4-Fluorophenyl)pyrrolidine is a synthetic compound of interest in drug discovery and development, often serving as a key intermediate. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount before it can advance through the preclinical pipeline. This technical guide outlines a comprehensive framework for characterizing the toxicological properties of this compound. In the absence of extensive public data, this document synthesizes information from structurally related compounds and established regulatory guidelines to propose a tiered, scientifically rigorous testing strategy. It provides field-proven insights into experimental design, from initial in vitro screens to targeted in vivo studies, equipping researchers and drug development professionals with the necessary protocols and interpretive logic to conduct a robust safety assessment.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound featuring a pyrrolidine ring linked to a fluorinated phenyl group. The incorporation of fluorine into small molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, this modification can also introduce unique toxicological liabilities.[2] A comprehensive toxicological profile is therefore essential for risk assessment.
The initial hazard assessment, based on aggregated GHS information, suggests that this compound may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[3] This necessitates a more detailed, tiered approach to toxicological evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 72216-06-9 | PubChem[3] |
| Molecular Formula | C₁₀H₁₂FN | PubChem[3] |
| Molecular Weight | 165.21 g/mol | PubChem[3] |
| SMILES | C1CC(NC1)C2=CC=C(C=C2)F | PubChem[3] |
| Predicted LogP | 1.9 | PubChem[3] |
Predictive Toxicology and Metabolic Considerations
A predictive toxicological assessment relies on understanding the compound's structural alerts and its likely metabolic fate.
Structure-Activity Relationship (SAR) Analysis
The structure of this compound contains two key moieties:
-
Pyrrolidine Ring: This saturated heterocycle is a common scaffold in many pharmaceuticals.[4] Its metabolism can involve oxidation at the carbon adjacent to the nitrogen (α-carbon), leading to ring-opening or the formation of lactams.[5] The basicity of the pyrrolidine nitrogen can also influence its pharmacokinetic properties and potential for off-target interactions.[4]
-
4-Fluorophenyl Group: The carbon-fluorine bond is exceptionally strong, which often enhances metabolic stability by blocking sites of aromatic oxidation.[2] However, inappropriate placement of fluorine can sometimes lead to the formation of toxic metabolites, such as fluoroacetic acid, although this is less common with aromatic fluorination.[2] The primary toxicological concern for many fluorine-containing compounds is renal toxicity.[6]
Predicted Metabolic Pathways
Based on studies of structurally similar compounds like α-pyrrolidinophenones, the metabolism of this compound is likely to proceed through several key pathways:[5]
-
Oxidation of the Pyrrolidine Ring: The most probable metabolic transformation is oxidation at the 2" position of the pyrrolidine ring to form a 2"-oxo metabolite.[5]
-
Aromatic Hydroxylation: While the fluorine atom may hinder this process, hydroxylation of the phenyl ring at positions ortho or meta to the fluorine is possible.
-
N-Dealkylation (if substituted): If the pyrrolidine nitrogen is substituted, N-dealkylation would be a primary metabolic route.
-
Conjugation: Resulting hydroxylated metabolites are likely to undergo Phase II conjugation with glucuronic acid or sulfate to facilitate excretion.
The following diagram illustrates these predicted pathways.
Caption: Predicted Metabolic Pathways for this compound.
A Tiered Strategy for Toxicological Evaluation
A tiered approach to toxicology testing is efficient, cost-effective, and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[7]
Caption: Tiered Toxicological Evaluation Workflow.
Tier 1: In Vitro and In Silico Screening
The initial phase focuses on identifying potential liabilities using rapid, high-throughput methods that do not involve animal testing.[7][8][9][10]
-
In Silico Assessment: Utilize computational models to predict mutagenicity, carcinogenicity, and potential for off-target binding.
-
Genotoxicity: The bacterial reverse mutation assay, or Ames test, is a critical first step to assess mutagenic potential.[11][12] A positive result is a significant red flag for carcinogenicity.
-
Cytotoxicity: Assays such as the MTT assay on various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) can determine the compound's general toxicity at a cellular level and establish a preliminary therapeutic index.[13]
-
Cardiotoxicity: An in vitro hERG channel assay is essential to screen for the risk of QT prolongation, a major cause of drug withdrawal.[9]
Tier 2: Acute In Vivo Toxicity
If Tier 1 results are favorable, the next step is to evaluate the effects of a single high-dose exposure in a rodent model.[14][15][16][17]
-
Acute Oral Toxicity Study (OECD 420, 423, or 425): These studies are designed to determine the median lethal dose (LD50) and identify signs of systemic toxicity.[14][15][17][18] The Fixed Dose Procedure (OECD 420) is often preferred as it avoids using death as an endpoint and relies on observing clear signs of toxicity at one of a series of fixed dose levels.[14]
-
Preliminary Pharmacokinetics (PK): A single-dose PK study in rodents will provide crucial data on absorption, distribution, metabolism, and excretion (ADME), helping to contextualize the toxicity findings.
Tier 3: Repeat-Dose and Mechanistic Studies
Should the compound demonstrate an acceptable acute toxicity profile, sub-chronic studies are initiated to understand the effects of repeated exposure.
-
28-Day Repeat-Dose Oral Toxicity Study (OECD 407): This is a cornerstone study to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). It involves daily administration of the compound to rodents for 28 days, followed by detailed clinical pathology and histopathology.
-
Mechanistic Studies: If specific organ toxicities are identified (e.g., nephrotoxicity, hepatotoxicity), further in vitro or in vivo studies should be designed to elucidate the underlying mechanism of action.
Detailed Experimental Protocols
Protocol: Bacterial Reverse Mutation (Ames) Test
This protocol is adapted from standard methodologies to assess the mutagenic potential of this compound.[11][12][19][20][21]
Objective: To determine if the test compound can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[11]
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction from Aroclor-1254 induced rat liver for metabolic activation
-
Minimal glucose agar plates
-
Top agar, histidine/biotin solution
-
Test compound, negative control (vehicle), positive controls (e.g., sodium azide, 2-nitrofluorene)
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Grow overnight cultures of the bacterial strains.[21]
-
Assay (+S9 and -S9):
-
To a sterile tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer (without activation).[20]
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.[19]
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[19]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)
This protocol provides a framework for an initial in vivo assessment.[14]
Objective: To identify a dose causing evident toxicity but not mortality, and to determine the GHS classification for acute oral toxicity.[14][17]
Animals: Healthy, young adult female rats (one sex is now considered sufficient).[14] Animals should be fasted prior to dosing.[14]
Procedure:
-
Sighting Study:
-
Select a starting dose from fixed levels (5, 50, 300, 2000 mg/kg) based on any available data.[14] In the absence of information, 300 mg/kg is the default starting dose.[14]
-
Dose one animal by oral gavage.[14]
-
Observe the animal for signs of toxicity. The outcome (no effect, toxic signs, or mortality) determines the dose for the next animal (either higher or lower).
-
-
Main Study:
-
Once the dose producing evident toxicity is identified, dose four additional animals sequentially at that same dose level.
-
The final classification is based on the number of animals exhibiting toxic signs or mortality at a given dose level.
-
-
Observation: All animals are observed for at least 14 days for clinical signs of toxicity, body weight changes, and mortality.[14] A full necropsy is performed on all animals at the end of the study.
Table 2: Interpreting Acute Oral Toxicity Results (OECD 420)
| Dose Level (mg/kg) | Outcome | GHS Category |
| 5 | 0/5 or 1/5 deaths | Unclassified |
| 50 | ≥2/5 deaths at 5 mg/kg or ≤1/5 deaths at 50 mg/kg | 3 |
| 300 | ≥2/5 deaths at 50 mg/kg or ≤1/5 deaths at 300 mg/kg | 4 |
| 2000 | ≥2/5 deaths at 300 mg/kg or ≤1/5 deaths at 2000 mg/kg | 5 |
| 2000 | ≥2/5 deaths | 5 (or Category 4 if justified) |
Conclusion and Risk Assessment
The toxicological assessment of this compound requires a systematic, evidence-based approach. The framework presented here, beginning with in vitro screening and progressing logically to targeted in vivo studies, provides a robust pathway for characterizing its safety profile. By integrating predictive toxicology with established regulatory guidelines, researchers can efficiently identify potential hazards, understand dose-response relationships, and make informed decisions about the continued development of this and other novel chemical entities. This self-validating system ensures that each step is justified by the data from the preceding tier, ultimately building a comprehensive and reliable toxicological profile for regulatory submission and human risk assessment.
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A Technical Guide to the Preliminary In Vitro Screening of 2-(4-Fluorophenyl)pyrrolidine Derivatives for CNS Activity
This guide provides a comprehensive framework for the initial in vitro evaluation of novel 2-(4-fluorophenyl)pyrrolidine derivatives, a chemical scaffold with significant potential for modulating central nervous system (CNS) targets. Our approach is designed to efficiently identify and characterize promising compounds by systematically assessing their affinity for and functional activity at key monoamine transporters, while simultaneously evaluating their potential for off-target effects and general cytotoxicity. This multi-tiered screening cascade ensures a robust preliminary data package to support hit-to-lead progression.
Introduction: The Rationale for Screening this compound Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful CNS-active drugs.[1][2] Its rigid, saturated structure allows for precise spatial orientation of substituent groups, which is critical for selective interaction with complex biological targets like neurotransmitter transporters. The introduction of a 4-fluorophenyl group is a common strategy in CNS drug design to enhance metabolic stability and potentially improve blood-brain barrier penetration.[2][3]
Given this structural rationale, our primary hypothesis is that derivatives of this compound may interact with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] These transporters are critical regulators of neurotransmission and are established targets for a wide range of therapeutics used to treat depression, anxiety, ADHD, and other neurological and psychiatric disorders.[5][6][7]
This guide outlines a logical, efficient, and self-validating workflow for the preliminary in vitro screening of a library of these derivatives. The goal is to identify compounds with potent and selective activity at one or more of the target monoamine transporters, while also flagging any potential liabilities such as cytotoxicity early in the discovery process.
The Screening Cascade: A Multi-Tiered Approach
A successful preliminary screening campaign should be structured as a funnel, starting with broad, high-throughput assays to identify initial "hits" and progressing to more complex, lower-throughput assays to characterize and prioritize these hits. Our proposed cascade consists of three main stages:
-
Primary Screening: High-throughput assays to determine the potency of the derivatives at the primary targets (DAT, SERT, NET).
-
Selectivity & Counter-Screening: Assessing the selectivity of active compounds against the other monoamine transporters.
-
Safety & Viability Screening: Evaluating the general cytotoxicity of promising hits to establish a preliminary therapeutic window.
Below is a diagram illustrating this workflow.
Caption: A multi-tiered workflow for in vitro screening.
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key assays in our screening cascade. The inclusion of appropriate positive and negative controls is critical for the validation of each experiment.
Tier 1: Functional Neurotransmitter Uptake Assays
The initial screen will utilize a fluorescence-based neurotransmitter uptake assay. This format is preferred for primary screening due to its high-throughput nature, lack of radioactivity, and its ability to provide functional data on the inhibition of transporter activity.[5][6][7][8][9] The assay relies on a fluorescent substrate that mimics the natural neurotransmitters and is transported into cells expressing the target transporter. Inhibition of this uptake by a test compound results in a decrease in the fluorescent signal.
Experimental Protocol: Fluorescence-Based Neurotransmitter Uptake Assay
-
Cell Plating:
-
Seed HEK293 cells stably expressing human DAT, SERT, or NET into black, clear-bottom 96- or 384-well plates pre-coated with poly-D-lysine.[8]
-
Plate cells at a density of 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[8]
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a confluent monolayer.[8]
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in 1X Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.1% BSA.[8]
-
Remove the culture medium from the cells and add the diluted compounds to the wells. Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control and wells with a known inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET) as a positive control.[10][11]
-
Incubate the plates for 10-30 minutes at 37°C and 5% CO2.[8]
-
-
Dye Addition and Signal Reading:
-
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[5][8]
-
Add the dye solution to all wells.
-
Immediately transfer the plate to a bottom-read fluorescence microplate reader.
-
Read the plate in either kinetic mode for a specified duration or as an endpoint read after a 10-30 minute incubation at 37°C.[5][8]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the data to the vehicle control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Tier 2: Radioligand Binding Assays for Hit Confirmation and Selectivity
Compounds that show significant activity in the functional uptake assays (e.g., IC50 < 1 µM) will be advanced to radioligand binding assays. These assays directly measure the affinity of a compound for the target transporter by assessing its ability to compete with a known high-affinity radioligand.[10][12][13] This provides a measure of the compound's binding affinity (Ki) and confirms that the functional activity observed is due to direct interaction with the transporter.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET), and varying concentrations of the test compound in an appropriate assay buffer.[10][12][13][15]
-
For determining non-specific binding, include wells with a high concentration of a known, non-labeled ligand (e.g., GBR 12909 for DAT, imipramine for SERT).[10][14]
-
Total binding is determined in the absence of any competing ligand.
-
-
Incubation:
-
Incubate the plates for a specified time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the unbound.[14]
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 3: Cytotoxicity Assays for Safety Profiling
It is crucial to assess the general cytotoxicity of promising compounds to ensure that the observed activity in the primary assays is not a result of cell death.[16] The Lactate Dehydrogenase (LDH) release assay is a common and reliable method for this purpose. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[17][18][19]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating and Compound Treatment:
-
Plate a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds for a relevant period (e.g., 24 hours).
-
Include the following controls:
-
-
LDH Measurement:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the kit manufacturer's instructions.[17][18]
-
Incubate at room temperature for up to 30 minutes, protected from light.[17]
-
Add a stop solution if required by the kit.[18]
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[17]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
-
Plot the % cytotoxicity against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation and Interpretation
The data generated from this screening cascade should be compiled and analyzed to prioritize compounds for further development.
Quantitative Data Summary
The results should be summarized in a clear and concise table, allowing for easy comparison of the compounds' properties.
| Compound ID | DAT Uptake IC50 (µM) | SERT Uptake IC50 (µM) | NET Uptake IC50 (µM) | DAT Ki (µM) | SERT Ki (µM) | NET Ki (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SERT/DAT) | Therapeutic Index (CC50/DAT IC50) |
| FPP-001 | 0.05 | 2.5 | 1.8 | 0.04 | 2.2 | 1.5 | >50 | 50 | >1000 |
| FPP-002 | 1.2 | 0.02 | 0.8 | 1.1 | 0.018 | 0.7 | 25 | 0.015 | 20.8 |
| FPP-003 | >10 | >10 | >10 | >10 | >10 | >10 | >50 | - | - |
| FPP-004 | 0.1 | 0.15 | 0.12 | 0.09 | 0.13 | 0.1 | 5 | 1.5 | 50 |
Hit Prioritization Logic
The ultimate goal is to identify compounds with a desirable combination of potency, selectivity, and safety. The following diagram illustrates the decision-making process for hit prioritization.
Caption: Decision tree for hit prioritization.
A promising hit would exhibit:
-
High Potency: Low nanomolar to low micromolar IC50 and Ki values at the desired target.
-
Good Selectivity: At least a 10-fold higher potency for the primary target over other screened targets.
-
Favorable Safety Profile: A high CC50 value, leading to a large therapeutic index (CC50/IC50).
For example, based on the hypothetical data in the table, FPP-001 would be a high-priority hit for a selective DAT inhibitor program due to its high potency, excellent selectivity over SERT and NET, and low cytotoxicity. FPP-002 would be a promising hit for a selective SERT inhibitor program. FPP-004 might be considered a pan-active inhibitor, but its relatively high cytotoxicity is a concern that would need to be addressed through medicinal chemistry efforts. FPP-003 would be deprioritized due to its lack of activity.
Conclusion and Future Directions
This technical guide provides a robust and efficient strategy for the preliminary in vitro screening of this compound derivatives. By following this multi-tiered approach, researchers can effectively identify compounds with promising CNS activity, characterize their potency and selectivity, and assess their preliminary safety profile.
The prioritized hits from this cascade will form the basis for subsequent lead optimization efforts. Future studies would include more extensive in vitro profiling (e.g., screening against a broader panel of CNS receptors and enzymes), ADME (absorption, distribution, metabolism, and excretion) profiling, and ultimately, in vivo studies to establish pharmacokinetic/pharmacodynamic relationships and assess efficacy in relevant animal models of CNS disorders.
References
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Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
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Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]
- Reith, M. E., Berfield, J. L., Wang, Y., & Javitch, J. A. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 77(3), 854–863.
- Veszelka, S., Pásztói, M., Farkas, A. E., Krizbai, I. A., & Deli, M. A. (2018). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Acta Biologica Szegediensis, 62(1), 63-73.
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Viology Research Services. (2023, April 1). Cytotoxicity Assays: How We Test Cell Viability [Video]. YouTube. [Link]
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NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]
- Stylli, C. G., & Howes, M. J. R. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 20(15), 3757.
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 1-9.
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Technology Networks. (2007, April 17). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Assay Genie. (n.d.). Human NET(Norepinephrine Transporter) ELISA Kit. Retrieved from [Link]
- Steiner, J. A., Wyler, R., & Bonfils, G. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 263-270.
- Giancola, C., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(2), 566-576.
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Large, C. H. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Retrieved from [Link]
- Meltzer, P. C., et al. (2003). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Journal of Medicinal Chemistry, 46(13), 2621-2633.
- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19.
- De Smet, F., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(18), 12347-12355.
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Slideshare. (n.d.). Cns stimulants and depressants screening models. Retrieved from [Link]
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ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays [Table]. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(4), 1354-1371.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Vince, R., & Hua, M. (1990). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21.
- Ji, X., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 242-256.
- Wan, X., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Retrieved from [Link]
- Kamal, A., et al. (2016).
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Methodological & Application
Application Notes and Protocols for the Utilization of 2-(4-Fluorophenyl)pyrrolidine in Novel Drug Design
Introduction: The Strategic Value of the 2-(4-Fluorophenyl)pyrrolidine Scaffold
The this compound moiety represents a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural and physicochemical properties that are highly advantageous for the design of novel therapeutics.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, provides a three-dimensional framework that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The incorporation of a 4-fluorophenyl group imparts several beneficial characteristics, including enhanced metabolic stability, increased binding affinity through potential hydrogen bonding and hydrophobic interactions, and improved pharmacokinetic profiles.[4] This strategic combination has led to the successful development of drug candidates targeting a range of diseases, most notably in the areas of metabolic disorders and oncology.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a core structural motif. We will delve into the synthetic protocols for this key building block and its derivatives, detail methodologies for evaluating their biological activity against prominent drug targets, and discuss the critical structure-activity relationships that govern their therapeutic potential.
Targeting Key Pathologies: DPP-4 in Type 2 Diabetes and c-Met in Oncology
The versatility of the this compound scaffold is exemplified by its application in the development of inhibitors for two distinct and highly relevant therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and the c-Met proto-oncogene for cancer therapy.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7] The pyrrolidine ring of inhibitors often mimics the proline residue of natural DPP-4 substrates, while the 4-fluorophenyl group can occupy a key hydrophobic pocket in the enzyme's active site, contributing to potent and selective inhibition.[8][9]
c-Met Kinase Inhibition:
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell proliferation, migration, and invasion.[10] Aberrant c-Met signaling is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[11] Small molecule inhibitors that bind to the ATP-binding site of the c-Met kinase domain can effectively block its downstream signaling pathways. The this compound scaffold can be elaborated to present functionalities that form critical interactions within the c-Met active site, leading to potent and selective inhibition of its kinase activity.[12][13]
Synthetic Protocols: From Core Scaffold to Bioactive Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound core and a representative derivative targeting c-Met.
Protocol 1: Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine
This protocol outlines a highly diastereoselective method for the synthesis of the chiral (S)-2-(4-fluorophenyl)pyrrolidine, a key starting material for many drug candidates.[14]
Workflow for the Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine
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Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from 2-(4-Fluorophenyl)pyrrolidine
Introduction: The Strategic Value of the 2-(4-Fluorophenyl)pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a sophisticated exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[4] When substituted with a 2-(4-fluorophenyl) group, the resulting scaffold gains additional advantageous properties. The fluorophenyl moiety can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with protein targets.[5]
Consequently, this compound is a highly valuable starting material for the synthesis of novel therapeutic agents, particularly in areas like neuropharmacology and oncology.[5] This guide provides detailed application notes and validated protocols for the two primary synthetic diversification strategies starting from this key intermediate: N-Functionalization and C-H Functionalization . These methodologies enable the creation of diverse chemical libraries for drug discovery programs.
Part 1: N-Functionalization - Rapid Library Generation via Amide and Sulfonamide Synthesis
Application Note: The secondary amine of this compound is the most accessible functional handle for rapid diversification. N-acylation and N-sulfonylation are fundamental, high-yielding reactions that introduce a vast array of chemical functionalities. The resulting amide and sulfonamide motifs are ubiquitous in pharmacology, known to participate in key hydrogen bonding interactions with biological targets. This strategy is ideal for generating large libraries for high-throughput screening to identify initial hits. For instance, pyrrolidine sulfonamides have been explored as potent enzyme inhibitors, while various N-acyl pyrrolidines have shown activity as receptor antagonists.[1][4]
Workflow for N-Functionalization
Below is a general workflow for the diversification of this compound via N-acylation and N-sulfonylation.
Caption: General workflows for N-functionalization of this compound.
Protocol 1.1: N-Acylation using Acyl Chlorides
Rationale: This is the most direct method for amide synthesis. The high reactivity of the acyl chloride ensures rapid and often quantitative conversion under mild conditions. This protocol is ideal when the desired acyl chloride is commercially available or readily synthesized.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.2 eq.) dropwise.
-
Acylation: In a separate flask, dissolve the desired acyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred pyrrolidine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.
Protocol 1.2: N-Acylation via the Mixed Anhydride Method
Rationale: This method is employed when the corresponding acyl chloride is unavailable, unstable, or too reactive. It involves activating a carboxylic acid with an alkyl chloroformate to form a highly reactive mixed anhydride intermediate, which then readily acylates the amine.[6] This procedure is known for minimizing racemization of chiral carboxylic acids.[6]
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq.) in anhydrous tetrahydrofuran (THF) or DCM (approx. 0.2 M). Cool the solution to 0 °C.
-
Base Addition: Add N-methylmorpholine (NMM) or triethylamine (1.2 eq.) dropwise.
-
Anhydride Formation: Add isobutyl chloroformate (1.1 eq.) dropwise, ensuring the internal temperature remains below 0 °C. Stir the mixture at 0 °C for 30 minutes. A white precipitate of the amine hydrochloride salt will form.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the mixed anhydride slurry at 0 °C.
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC. Upon completion, filter off the hydrochloride salt and concentrate the filtrate. Redissolve the residue in ethyl acetate or DCM.
-
Purification: Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Representative N-Functionalized Derivatives
| Entry | Reagent Type | R-Group | Potential Bioactivity | Reference Class |
| 1 | Acyl Chloride | 3,4-Dimethoxybenzoyl | Acetylcholinesterase Inhibitor | Pyrrolidine-based Benzenesulfonamides[1] |
| 2 | Sulfonyl Chloride | 4-Toluenesulfonyl | General Enzyme Inhibitor | Pyrrolidine Sulfonamides[4] |
| 3 | Carboxylic Acid | (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | DPP-4 Inhibitor | Pyrrolidine-2-carbonitriles[7] |
| 4 | Carboxylic Acid | 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid | CXCR4 Antagonist | (S)-pyrrolidines[4] |
Part 2: C-H Functionalization - Synthesis of 2,5-Disubstituted Pyrrolidines
Application Note: While N-functionalization provides rapid access to diverse libraries, functionalizing the pyrrolidine ring itself—specifically at the C-5 position (alpha to both the nitrogen and the aryl group)—opens a pathway to more complex and stereochemically rich molecules. Direct C-H functionalization is a powerful, modern strategy that avoids lengthy pre-functionalization steps.[8][9] Palladium-catalyzed α-C-H arylation, for instance, allows for the synthesis of trans-2,5-diarylpyrrolidines.[10] These structures are valuable as chiral ligands in asymmetric catalysis and as core scaffolds in complex drugs where precise three-dimensional orientation of substituents is paramount for high-potency activity.[9]
Pathway for Palladium-Catalyzed α-C-H Arylation
This strategy typically requires the installation of a directing group on the pyrrolidine nitrogen to facilitate the regioselective C-H activation step. A thioamide group has proven effective for this transformation.[11]
Caption: Synthetic pathway for α-C-H arylation of this compound.
Protocol 2.1: Enantioselective Palladium-Catalyzed α-C-H Arylation
Rationale: This advanced protocol provides access to highly valuable, enantioenriched 2,5-disubstituted pyrrolidines. The reaction utilizes a chiral phosphoric acid as an anionic ligand to control the stereochemistry of the C-C bond formation.[11] The thioamide directing group is essential for both reactivity and regioselectivity, directing the palladium catalyst to the C-5 position.[11]
Step-by-Step Protocol:
A. Synthesis of the N-Thioamide Substrate:
-
Follow a procedure analogous to Protocol 1.1 , using 2,4,6-triisopropylbenzothioyl chloride as the acylating agent to install the directing group on this compound.
B. Enantioselective C-H Arylation: [11]
-
Reaction Setup: To a reaction vial with a magnetic stir bar, add the N-thioamide substrate (1.0 eq., 0.2 mmol), the desired arylboronic acid (2.0 eq.), potassium bicarbonate (K₂CO₃, 2.0 eq.), and 1,4-benzoquinone (1.1 eq.).
-
Catalyst Loading: Add the chiral phosphoric acid ligand (e.g., (R)-TRIP, 12 mol%) and Pd₂(dba)₃ (5 mol%).
-
Solvent and Atmosphere: Place the vial under a nitrogen or argon atmosphere. Add anhydrous 2-methyl-2-butanol (t-AmylOH, 1.0 mL).
-
Reaction: Seal the vial and stir the mixture vigorously at 65 °C for 16-24 hours. Monitor the reaction by LC-MS for the formation of the desired product.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to isolate the N-thioacyl-2,5-disubstituted pyrrolidine. The enantiomeric ratio (e.r.) can be determined by chiral HPLC analysis.
C. Removal of the Directing Group: [11]
-
Reduction: The thioamide can be reduced to the corresponding amine using a reducing agent like NiCl₂/NaBH₄.
-
Debenzylation: Subsequent removal of the triisopropylbenzyl group can be achieved with a Lewis acid such as BCl₃, followed by protection of the resulting free amine (e.g., with Boc₂O) to yield the final product.
Data Summary: Representative C-H Functionalization Products
| Entry | Aryl Boronic Acid (Ar-B(OH)₂) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference Reaction |
| 1 | 4-Methoxyphenylboronic acid | ~70-85% | >95:5 | Enantioselective C-H arylation of thioamides[11] |
| 2 | 3-Chlorophenylboronic acid | ~65-80% | >95:5 | Enantioselective C-H arylation of thioamides[11] |
| 3 | Naphthalene-2-boronic acid | ~75-90% | >98:2 | Enantioselective C-H arylation of thioamides[11] |
| 4 | Thiophene-3-boronic acid | ~60-75% | >95:5 | Enantioselective C-H arylation of thioamides[11] |
(Yields and e.r. are representative estimates based on similar systems reported in the literature and may vary based on specific substrate and reaction optimization.)
References
-
Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. National Institutes of Health (PMC). Available at: [Link]
-
Touré, B. B., & Hall, D. G. (2009). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). Available at: [Link]
-
Touré, B. B., & Hall, D. G. (2009). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Alcaraz, L., et al. (2004). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Royal Society of Chemistry. Available at: [Link]
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Wang, S.-G., et al. (2018). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. National Institutes of Health (PMC). Available at: [Link]
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Jiang, X., et al. (2019). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing. Available at: [Link]
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Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active MDM2-p53 Inhibitor. ACS Publications. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
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Kuranova, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Feng, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. Available at: [Link]
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Peschl, A., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. Available at: [Link]
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Zawada, K., & Zwierzak, A. (2007). Towards Simplifying the Chemistry of N-Acyliminium Ions: A One-Pot Protocol for the Preparation of 5-Acetoxy Pyrrolidin-2-ones and 2-Acetoxy N-Alkoxycarbonyl Pyrrolidines from Imides. ResearchGate. Available at: [Link]
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Application Notes & Protocols: The Utility of 2-(4-Fluorophenyl)pyrrolidine in Neuropharmacological Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-(4-Fluorophenyl)pyrrolidine and its derivatives in neuropharmacology. This document moves beyond simple procedural lists to offer insights into the rationale behind experimental design, ensuring robust and reproducible outcomes.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a versatile chemical entity featuring a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—substituted with a 4-fluorophenyl group.[1][2][3] While a valuable building block in its own right, its true potential in neuropharmacology is realized in its derivatives. The pyrrolidine core is a privileged scaffold, present in numerous natural alkaloids and pharmacologically active agents, making it a focal point for drug discovery.[3][4][5]
The inclusion of a fluorinated aromatic moiety is a deliberate design choice in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve bioavailability by modulating lipophilicity and pKa, making compounds containing this moiety attractive candidates for investigation as centrally-acting agents.[1] This scaffold serves as a crucial starting point for developing novel molecules targeting complex neurological and psychiatric disorders.[1][6]
Core Mechanism of Action: Modulation of Monoamine Transporters
The central nervous system relies on precise regulation of neurotransmitters in the synaptic cleft. Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are cleared from the synapse by specific reuptake proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), respectively.[7][8][9] These transporters are critical targets for a wide range of therapeutics, including treatments for depression, ADHD, and substance abuse disorders.[7][10]
Derivatives of this compound have emerged as a promising class of monoamine uptake inhibitors. Extensive research has demonstrated that compounds based on this scaffold can be potent inhibitors of DAT and NET while exhibiting significantly lower activity at SERT.[7] This selectivity is highly desirable. For instance, dual DAT/NET inhibition is a validated mechanism for treating ADHD, while avoiding potent SERT interaction can mitigate certain side effects associated with broader-acting agents. The reinforcing properties of stimulants like cocaine are closely linked to their potent inhibition of DAT, making selective DAT inhibitors invaluable tools for addiction research.[7][11]
Signaling Pathway: Synaptic Monoamine Reuptake Inhibition
The diagram below illustrates the fundamental mechanism by which this compound derivatives exert their effect. By blocking DAT and/or NET, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased neurotransmitter concentration and enhanced signaling at postsynaptic receptors.
Caption: Inhibition of monoamine reuptake by a this compound derivative.
Application Notes for the Neuropharmacologist
As a Versatile Research Tool
This compound derivatives are indispensable tools for probing the function and regulation of monoamine transporters. Their selectivity allows for the dissection of the relative contributions of DAT and NET in various physiological and pathological processes. They can be used in:
-
Competitive Binding Assays: To characterize the binding sites of novel compounds.
-
Neurotransmitter Uptake Assays: To functionally assess transporter activity in native tissues or heterologous expression systems.
-
In Vivo Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions following systemic or local administration.
-
Behavioral Models: To correlate transporter occupancy with functional outcomes such as locomotor activity, cognitive performance, or reward-seeking behavior.
As a Scaffold in Drug Discovery Programs
The favorable pharmacological profile of this scaffold makes it an excellent starting point for medicinal chemistry campaigns. Key advantages include:
-
High Potency and Selectivity: The core structure allows for modifications that can fine-tune potency and selectivity for DAT and NET over SERT.[7]
-
Stereochemical Importance: Like many neuroactive compounds, the biological activity often resides in a single enantiomer. For example, studies on related pyrovalerone analogs show the S-isomer to be the more active enantiomer, highlighting the need for asymmetric synthesis and chiral separation in development programs.[7][12]
-
Favorable ADME Properties: The fluorophenyl group can confer improved metabolic stability and brain penetrance, which are critical for CNS drug candidates.[1]
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls and clear endpoints. The causality for each major step is explained to empower the researcher to troubleshoot and adapt the methodology.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for DAT, NET, and SERT. This assay quantifies how strongly a compound binds to the transporter, which is the first step in characterizing a potential inhibitor.
Workflow Diagram:
Caption: Workflow for in vivo locomotor activity assessment.
Methodology:
-
Animals and Acclimation:
-
Use adult male C57BL/6 mice. House them in a temperature- and light-controlled environment (12:12 light/dark cycle) with ad libitum access to food and water.
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment. Rationale: This reduces stress-induced artifacts in behavioral readouts.
-
-
Procedure:
-
Place each mouse into an open field arena (e.g., 40 x 40 x 30 cm) and allow it to habituate for 30 minutes. This establishes a baseline activity level.
-
Remove the mouse, administer the test compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline with 5% Tween-80) via intraperitoneal (i.p.) injection.
-
Immediately return the mouse to the open field arena.
-
Record locomotor activity using an automated video-tracking system for 60-120 minutes. Key parameters include total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis:
-
Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
-
Use a two-way ANOVA (Treatment x Time) to analyze the locomotor data.
-
Follow up with post-hoc tests to compare specific dose groups to the vehicle control group at each time point.
-
A significant increase in distance traveled compared to the vehicle group is indicative of a psychostimulant effect.
-
Conclusion
The this compound scaffold represents a highly valuable platform in neuropharmacology. Its utility extends from fundamental research, where its derivatives serve as selective probes for monoamine transporters, to advanced drug discovery programs aiming to develop novel therapeutics for a range of CNS disorders. By employing robust and well-validated protocols such as those detailed here, researchers can effectively characterize the pharmacological profile of new chemical entities and advance our understanding of neurobiology.
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Aguilar, A., Lu, J., Liu, L., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]
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Kim, H. J., Lee, J. Y., Kim, Y. J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7345-7356. [Link]
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Application Notes & Protocols: 2-(4-Fluorophenyl)pyrrolidine as a Scaffold for High-Affinity DPP-4 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and diabetes research.
Purpose: This document provides a comprehensive technical guide on the utilization of the 2-(4-Fluorophenyl)pyrrolidine scaffold in the design, synthesis, and evaluation of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).
Section 1: Scientific Rationale & Scaffold Overview
The Therapeutic Significance of DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release.[3] In patients with T2DM, the incretin effect is diminished. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced glycemic control with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[1][4]
The this compound Scaffold: A Privileged Motif
The pyrrolidine ring is a versatile and highly valuable scaffold in medicinal chemistry, largely due to its role as a proline mimetic.[5] In the context of DPP-4 inhibition, the pyrrolidine moiety effectively occupies the S1 pocket of the enzyme's active site, a region that typically accommodates the proline residue of natural substrates.[3][6]
The strategic incorporation of a 4-fluorophenyl group at the 2-position of the pyrrolidine ring offers several key advantages:
-
Enhanced Potency: The fluorophenyl group can engage in favorable hydrophobic and potential π-π stacking interactions with aromatic residues in the S1 pocket, such as Tyr662 and Tyr666, thereby increasing binding affinity.[4][7]
-
Metabolic Stability: The fluorine atom can block potential sites of oxidative metabolism on the phenyl ring, improving the pharmacokinetic profile of the resulting inhibitor.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence properties like lipophilicity and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide will focus on derivatives of this scaffold, exemplified by compounds that have demonstrated exceptional potency and selectivity. A notable example from the literature is a 4-fluoropyrrolidine-2-carbonitrile derivative which exhibited an IC₅₀ value of 0.017 µM against DPP-4.[8]
Caption: Synthetic workflow for a representative inhibitor.
Materials & Reagents
| Reagent | Supplier | Purpose |
| (2S,4S)-4-Fluoro-1-(Boc)pyrrolidine-2-carboxylic acid | Commercial | Chiral starting material |
| Ammonium Chloride (NH₄Cl) | Sigma-Aldrich | Amine source for amide formation |
| EDC (EDCI) | Commercial | Peptide coupling agent |
| HOBt | Commercial | Coupling additive (racemization suppression) |
| DIPEA | Sigma-Aldrich | Non-nucleophilic base |
| Dichloromethane (DCM), Anhydrous | Commercial | Solvent |
| Trifluoroacetic Anhydride (TFAA) | Sigma-Aldrich | Dehydrating agent for nitrile formation |
| 4M HCl in Dioxane | Sigma-Aldrich | Boc deprotection reagent |
| Functionalized Side Chain Acid | Custom Synthesis | Provides the S2 binding moiety |
| HATU | Commercial | Peptide coupling agent |
| N,N-Dimethylformamide (DMF), Anhydrous | Commercial | Solvent |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | Aqueous workup |
| Brine | Lab Prepared | Aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | Drying agent |
| Silica Gel for Flash Chromatography | Commercial | Purification |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (2S,4S)-4-Fluoro-1-(Boc)pyrrolidine-2-carboxamide
-
To a round-bottom flask under an inert atmosphere (N₂), dissolve (2S,4S)-4-Fluoro-1-(Boc)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add ammonium chloride (1.5 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. This product is often used in the next step without further purification.
Step 2: Synthesis of (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate
-
Dissolve the crude amide from Step 1 in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Under an inert atmosphere, add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the protected cyanopyrrolidine intermediate.
Step 3: Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride
-
Dissolve the purified product from Step 2 in a minimal amount of anhydrous DCM or ethyl acetate.
-
Add 4M HCl in dioxane (excess, ~10 eq) and stir the mixture at room temperature for 2-4 hours.
-
The hydrochloride salt will typically precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain the deprotected amine salt.
Step 4: Coupling to Functionalized Side Chain
-
In a separate flask under an inert atmosphere, dissolve the desired functionalized side-chain acid (e.g., a substituted amino acid derivative designed to interact with the S2 pocket) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes to pre-activate the acid.
-
Add the (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride from Step 3 (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final compound by flash column chromatography or preparative HPLC to yield the target DPP-4 inhibitor.
Section 3: Application Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a robust, high-throughput fluorometric assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against human recombinant DPP-4. The assay is based on the cleavage of the fluorogenic substrate Gly-Pro-AMC. [6][9][10]
Principle of the Assay
The DPP-4 enzyme specifically cleaves the dipeptide Gly-Pro from the non-fluorescent substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity. An inhibitor will decrease this rate.
Caption: Principle of the fluorometric DPP-4 assay.
Materials & Equipment
| Item | Source | Details |
| Human Recombinant DPP-4 | Commercial (e.g., Sigma, Abcam) | Store at -80°C |
| Gly-Pro-AMC Hydrobromide | Commercial (e.g., Sigma, BenchChem) | Substrate, store at -20°C, protected from light |
| Sitagliptin or Vildagliptin | Commercial | Positive control inhibitor |
| Assay Buffer | Lab Prepared (e.g., 50 mM Tris-HCl, pH 8.0) | |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for compounds and substrate |
| Black, flat-bottom 96-well microplates | Commercial | For fluorescence assays |
| Fluorescence Microplate Reader | e.g., SpectraMax, BMG Labtech | Excitation: 350-360 nm, Emission: 450-465 nm |
| Multichannel Pipettes | Lab Supply |
Step-by-Step Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.0. Allow to come to room temperature before use.
-
DPP-4 Enzyme Solution: Thaw human recombinant DPP-4 on ice. Dilute to the desired working concentration (e.g., ~2 mU/mL) in cold Assay Buffer immediately before use. Keep on ice.
-
Substrate Solution: Prepare a 10 mM stock solution of Gly-Pro-AMC in DMSO. Dilute this stock in Assay Buffer to a working concentration (e.g., 200 µM).
-
Test Compound (Inhibitor) Plates: Prepare a serial dilution of the test compounds in DMSO in a separate 96-well plate. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions. This will be your compound source plate. From this, create an intermediate plate by diluting with Assay Buffer.
-
-
Assay Procedure (Final Volume: 100 µL/well):
-
Design the plate layout to include wells for:
-
Blank: 100 µL Assay Buffer (no enzyme or substrate).
-
Enzyme Control (100% Activity): Enzyme + Substrate + DMSO vehicle.
-
Positive Control: Enzyme + Substrate + Control Inhibitor (e.g., Sitagliptin).
-
Test Compounds: Enzyme + Substrate + Test Compound at various concentrations.
-
-
Add 25 µL of Assay Buffer containing the appropriate concentration of test compound or control (diluted from the intermediate plate) to the wells of the black 96-well assay plate.
-
Add 25 µL of the diluted DPP-4 Enzyme Solution to all wells except the Blank.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
-
Data Acquisition & Analysis:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 30 minutes (kinetic mode). [9][10] * For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time plot (ΔRFU/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Expected Results & Data Interpretation
A successful inhibitor will show a dose-dependent decrease in the rate of AMC production. The IC₅₀ value represents the concentration of the inhibitor required to reduce DPP-4 activity by 50%.
Table 1: Example Inhibitory Activity and Selectivity Data
| Compound ID | DPP-4 IC₅₀ (µM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) | Reference |
| Representative Compound 17a | 0.017 | 1324 | 1164 | [8] |
| Sitagliptin (Reference) | ~0.018 | >2600 | >3300 | [4] |
| Vildagliptin (Reference) | ~0.050 | >200 | >50 | [2] |
Note: IC₅₀ values can vary based on assay conditions. It is crucial to run a reference inhibitor like Sitagliptin in parallel for comparison.
High selectivity against related proteases like DPP-8 and DPP-9 is a critical parameter for a promising drug candidate, as inhibition of these enzymes has been linked to potential off-target toxicities in preclinical studies. [2]
Section 4: References
-
A Comparative Guide to the Reproducibility and Precision of the Gly-Pro-AMC Assay for Dipeptidyl Peptidase IV (DPP4) Activity. (n.d.). BenchChem.
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Tsoncheva, A., Nikolova, S., & Shivachev, B. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6537.
-
Mehanna, A. S. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
-
DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. (n.d.). Sigma-Aldrich.
-
Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) (ab204722). (2023). Abcam.
-
Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081). (n.d.). Abcam.
-
IC50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (n.d.). ResearchGate.
-
Server, S., Bektas, H., Genc, B., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(17), 3983.
-
Yilmaz, I., Kucuk, M., & Coban, T. (2017). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. PLoS ONE, 12(1), e0168763.
-
DPP (IV) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
-
Schade, D., Latta, D., & Reutlinger, M. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1146-1161.
-
Wang, J., Feng, Y., Ji, X., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
-
DPP4 Activity Fluorometric Assay Kit. (n.d.). APExBIO.
-
Zeng, W., Yin, J., Wang, L., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 896627.
-
Sharma, A., Singh, S. K., & Sharma, S. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
-
Yeh, T. K., Tsai, T. Y., Hsu, T., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600.
-
Najar, F. M., & Ghanei, M. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research.
-
Tsoncheva, A., Nikolova, S., & Shivachev, B. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6537.
-
Selvaraj, C., & Singh, S. K. (2013). From sequence analysis of DPP-4 to molecular docking based searching of its inhibitors. Bioinformation, 9(16), 840-845.
-
Kumar, A., Kumar, A., Kumar, A., et al. (2022). Identification of active compounds as novel dipeptidyl peptidase-4 inhibitors through machine learning and structure-based molecular docking simulations. Journal of Biomolecular Structure & Dynamics, 41(16), 7935-7948.
-
Reddy, K. L., Reddy, N. R., & Dubey, P. K. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
-
Khusnutdinova, E. F., & Galkin, V. I. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5069.
-
Trukhan, V. M., Schiöth, H. B., & Ivanenkov, Y. A. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(2), 249.
-
Li, Y., Wang, Y., Zhang, Y., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2291.
-
The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor... (n.d.). ResearchGate.
-
Nongonierma, A. B., & FitzGerald, R. J. (2016). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & Function, 7(1), 346-354.
-
Lankas, G. R., Leiting, B., Roy, R. S., et al. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Current Opinion in Drug Discovery & Development, 12(5), 616-626.
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Development of RORγt Inverse Agonists from Pyrrolidine Scaffolds
For: Researchers, scientists, and drug development professionals in immunology and medicinal chemistry.
Introduction: Targeting the Master Regulator of Th17 Cells
The Retinoic acid-related orphan receptor gamma t (RORγt), a splice variant of RORγ, is the master transcriptional regulator driving the differentiation of naïve T helper cells into the Th17 lineage.[1][2] These cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22.[3] While essential for host defense against certain extracellular bacteria and fungi, dysregulated Th17 cell activity and excessive IL-17 production are central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[2][4][5] Consequently, inhibiting the function of RORγt presents a compelling therapeutic strategy for these debilitating conditions.[4]
Inverse agonists of RORγt are small molecules that bind to the receptor and promote a conformational change that actively represses its transcriptional activity, thereby reducing the production of pro-inflammatory cytokines.[6] This application note provides a detailed guide to the discovery and preclinical development of RORγt inverse agonists, with a specific focus on compounds built around a pyrrolidine scaffold.
The Pyrrolidine Scaffold: A Privileged Structure for RORγt Inverse Agonism
The five-membered, saturated nitrogen-containing pyrrolidine ring is a versatile and highly valued scaffold in medicinal chemistry.[7][8][9] Its utility in designing RORγt inverse agonists stems from several key properties:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional space within the RORγt ligand-binding pocket, enabling the formation of more specific and high-affinity interactions.[7][8]
-
Stereochemical Complexity: The presence of multiple stereogenic centers on the pyrrolidine ring allows for the fine-tuning of the spatial orientation of substituents, which is critical for achieving the optimal "U-shaped" conformation often associated with potent RORγt inverse agonism.[7][8][10] This specific conformation allows the molecule to make key interactions within the ligand-binding domain, leading to the displacement of coactivators and recruitment of corepressors.
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, facilitating the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[11]
This guide will walk through the key stages of developing a pyrrolidine-based RORγt inverse agonist, from initial synthesis to in vivo proof-of-concept.
Signaling Pathway and Experimental Workflow
The development of a novel RORγt inverse agonist follows a logical progression from initial compound design and synthesis to comprehensive in vitro and in vivo evaluation. The following diagrams illustrate the key signaling pathway and the overall experimental workflow.
Caption: RORγt Signaling Pathway in Th17 Differentiation.
Caption: Experimental Workflow for RORγt Inverse Agonist Development.
Part 1: Synthesis of a Representative Pyrrolidine-Based RORγt Inverse Agonist
This section outlines a representative synthesis of a cis-3,4-diphenylpyrrolidine derivative, a scaffold that has shown promise as a core for RORγt inverse agonists.[10][12]
Protocol 1: Synthesis of a cis-3,4-Diphenylpyrrolidine Analog
Rationale: This multi-step synthesis aims to construct the key cis-diphenylpyrrolidine core and subsequently functionalize it to generate the final inverse agonist. The depicted route is a composite based on established methodologies in the literature.[12][13]
Step 1: [3+2] Cycloaddition to form the Pyrrolidine Ring
-
Reactants: A substituted vinyl sulfone and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine.
-
Procedure:
-
Dissolve the vinyl sulfone (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.1 eq).
-
Add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid, 0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired pyrrolidine product.
-
Causality: The acid-catalyzed [3+2] cycloaddition is an efficient method for constructing the pyrrolidine ring with the desired stereochemistry.[13]
-
Step 2: Functionalization of the Pyrrolidine Core
-
Reactants: The pyrrolidine product from Step 1 and appropriate reagents for subsequent modifications (e.g., deprotection, acylation).
-
Procedure (Example: Boc Protection and Acylation):
-
Boc Protection: Dissolve the pyrrolidine from Step 1 in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature until the reaction is complete. Work up and purify as needed.
-
Acylation: Dissolve the Boc-protected pyrrolidine in an anhydrous solvent (e.g., DMF). Add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base such as DIPEA (2.0 eq). Stir at room temperature for 4-12 hours.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid in dichloromethane.
-
Final Coupling: Couple the deprotected amine with a final acid chloride or carboxylic acid to yield the target inverse agonist.
-
Purification: Purify the final compound by preparative HPLC to obtain the desired product with high purity.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Causality: This sequence of protection, coupling, and deprotection allows for the controlled and specific addition of various functional groups to the pyrrolidine scaffold, enabling the exploration of structure-activity relationships.[12]
-
Part 2: In Vitro Characterization
Once synthesized, the novel compounds must be characterized through a series of in vitro assays to determine their binding affinity, functional activity, and effects on Th17 cell biology.
Protocol 2: RORγt Radioligand Competitive Binding Assay
Rationale: This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the RORγt ligand-binding domain (LBD). This allows for the determination of the compound's binding affinity (Ki).[14]
Materials:
-
Recombinant human RORγt-LBD
-
[³H]-labeled RORγt inverse agonist (e.g., [³H]-25-hydroxycholesterol or a custom synthesized tritiated tool compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of the competing test compound at various concentrations (typically a 10-point, 3-fold serial dilution in assay buffer).
-
Radioligand Addition: Add 50 µL of the [³H]-labeled RORγt inverse agonist to each well at a final concentration at or below its Kd.
-
Receptor Addition: Initiate the binding reaction by adding 150 µL of recombinant RORγt-LBD (concentration optimized for a sufficient signal window).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[15]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known unlabeled RORγt ligand) from total binding (no competitor).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
| Parameter | Description | Typical Value for a Potent Inverse Agonist |
| Ki | Inhibitor binding affinity | < 100 nM |
| IC₅₀ | Concentration of inhibitor required to displace 50% of the radioligand | Dependent on assay conditions |
Protocol 3: GAL4-RORγt Luciferase Reporter Gene Assay
Rationale: This cell-based assay measures the functional consequence of compound binding. It quantifies the ability of an inverse agonist to suppress the constitutive transcriptional activity of RORγt.[16]
Materials:
-
HEK293T cells
-
Expression plasmid for a GAL4-DNA binding domain fused to the RORγt-LBD
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORγt-LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[17]
-
Compound Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh cell culture medium containing the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO₂.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer according to the manufacturer's instructions.
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay) to account for variations in transfection efficiency and cell number.
-
Plot the percentage of RORγt activity (relative to the vehicle control) against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
| Parameter | Description | Typical Value for a Potent Inverse Agonist |
| IC₅₀ | Concentration of inhibitor that reduces RORγt transcriptional activity by 50% | < 500 nM |
| Maximal Inhibition | The maximum percentage of inhibition achieved | > 80% |
Protocol 4: In Vitro Human Th17 Cell Differentiation and IL-17A Release Assay
Rationale: This is a more physiologically relevant assay that assesses the ability of a compound to inhibit the differentiation of primary human T cells into Th17 cells and their subsequent production of IL-17A.[18][19]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4⁺ T cell isolation kit
-
96-well flat-bottom plates coated with anti-CD3 antibody
-
Soluble anti-CD28 antibody
-
Th17 differentiation cytokine cocktail (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)
-
RPMI-1640 medium with 10% FBS
-
Human IL-17A ELISA kit
Procedure:
-
Naïve T Cell Isolation: Isolate naïve CD4⁺ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit.
-
Cell Plating and Treatment: Plate the isolated naïve T cells in the anti-CD3 coated 96-well plates. Add soluble anti-CD28 antibody, the Th17 differentiation cytokine cocktail, and the test compound at various concentrations.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO₂.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
IL-17A Measurement: Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.
Data Analysis:
-
Plot the concentration of IL-17A against the log concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of IL-17A production using non-linear regression.
| Parameter | Description | Typical Value for a Potent Inverse Agonist |
| IC₅₀ (IL-17A) | Concentration of inhibitor that reduces IL-17A production by 50% | < 1 µM |
Troubleshooting Th17 Differentiation:
-
Low IL-17A production: Ensure the purity of the naïve CD4⁺ T cells is high (>90%). Check the activity and concentration of the cytokines in the differentiation cocktail. Optimize the concentration of anti-CD3 and anti-CD28 antibodies.[20]
-
High donor-to-donor variability: Use cells from multiple donors to ensure the observed effects are not donor-specific.
Part 3: In Vivo Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a disease-relevant context.
Protocol 5: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Rationale: EAE is a widely used and well-characterized mouse model of multiple sclerosis, a Th17-driven autoimmune disease. This model is used to evaluate the in vivo efficacy of RORγt inverse agonists in suppressing neuroinflammation and clinical signs of disease.[4]
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
MOG₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Test compound formulated for oral administration
-
Clinical scoring system (see table below)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Compound Dosing: Begin oral administration of the test compound or vehicle daily, starting from the day of immunization (prophylactic model) or upon the onset of clinical signs (therapeutic model).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them according to a standardized scale. Also, monitor body weight.
-
Endpoint Analysis: At the end of the study (typically 21-28 days post-immunization), collect tissues (e.g., spinal cord, brain) for histological analysis (inflammation and demyelination) and cytokine analysis from restimulated splenocytes.
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Data Analysis:
-
Plot the mean clinical score and mean body weight change over time for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
-
Compare the histological scores for inflammation and demyelination between treatment groups.
-
Measure the production of IL-17A from ex vivo restimulated splenocytes to confirm the mechanism of action.
Conclusion
The development of RORγt inverse agonists from pyrrolidine scaffolds represents a promising avenue for the treatment of Th17-mediated autoimmune diseases. The protocols and guidelines presented in this application note provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following a logical and rigorous experimental workflow, researchers can effectively identify and advance novel pyrrolidine-based RORγt inverse agonists toward clinical development.
References
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Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4863. [Link]
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Poyraz, O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248011. [Link]
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Creative Organics. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. [Link]
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Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]
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Duan, J. J., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(6), 923-928. [Link]
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de Vries, T. J., et al. (2019). Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. Methods in Molecular Biology, 1967, 133-146. [Link]
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Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]
-
Ge, W., et al. (2021). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Cell & Bioscience, 11(1), 123. [Link]
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Huh, J. R., & Littman, D. R. (2012). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Immunology, 30, 709-735. [Link]
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ResearchGate. (2019). Th17 differentiation problem? [Link]
-
Heering, J., & Merk, D. (2019). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. In Nuclear Receptors: Methods and Protocols (pp. 175-192). Springer US. [Link]
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Assay Genie. (2024). Th17 Cell Differentiation: Insights into Immunological Dynamics. [Link]
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Chalon, S., et al. (2006). Competitive displacement binding assay on rat brain sections and using a beta-imager: application to mu-opioid ligands. Journal of Neuroscience Methods, 154(1-2), 100-107. [Link]
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Immundnz. (n.d.). Human TH17 Differentiation Study. [Link]
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Davenport, A. P., & Russell, F. D. (1996). Radioligand binding assays and their analysis. Methods in Molecular Biology, 50, 165-189. [Link]
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Gege, C., et al. (2018). Potent and Orally Bioavailable Inverse Agonists of RORγt Resulting from Structure-Based Design. Journal of Medicinal Chemistry, 61(19), 8848-8869. [Link]
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Ohana, R. F., et al. (2009). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Combinatorial Chemistry & High Throughput Screening, 12(4), 347-356. [Link]
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ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]
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Liu, X., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3843. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Marcotte, D., et al. (2021). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 12(6), 928-935. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Application Notes & Protocols: Synthetic Routes to Functionalized 2-(4-Fluorophenyl)pyrrolidine Derivatives
Introduction: The Significance of the 2-(4-Fluorophenyl)pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active natural products.[1][2] Its non-planar, saturated structure provides an ideal framework for the precise three-dimensional presentation of functional groups, which is critical for selective interaction with complex biological targets like enzymes and receptors.[3]
Among the vast landscape of pyrrolidine derivatives, the this compound motif holds particular importance. The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions, enhancing binding to target proteins.
-
Lipophilicity & Permeability: Strategic fluorination can fine-tune a compound's lipophilicity, improving its ability to cross cell membranes.
This guide provides an in-depth exploration of robust and stereoselective synthetic strategies to access functionalized this compound derivatives, intended for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to dissect the underlying principles and rationale, offering field-proven insights to empower your synthetic campaigns.
Strategic Overview: Constructing the Core Scaffold
The construction of the this compound core can be approached through several distinct strategies. The choice of route is dictated by the desired substitution pattern, stereochemical outcome, and scalability requirements. We will focus on three powerful and versatile methodologies.
Caption: Key synthetic approaches to the target scaffold.
Strategy 1: Asymmetric Reductive Cyclization of a Sulfinyl Ketimine
This strategy represents a highly efficient method for establishing the C2 stereocenter with excellent control. The power of this approach lies in the use of a chiral N-tert-butanesulfinyl auxiliary, which directs the stereochemical outcome of a key reduction step before cyclization. This method provides enantiomerically pure 2-arylpyrrolidines in a short sequence.[4][5]
Scientific Principle
The synthesis begins with the condensation of a γ-chloro aryl ketone with a chiral tert-butanesulfinamide to form a γ-chloro N-sulfinyl ketimine. The key stereochemistry-defining step is the diastereoselective reduction of the C=N bond. The choice of reducing agent is critical; bulky hydrides like Lithium triethylborohydride (LiBHEt₃, "Super-Hydride®") or sterically demanding reagents like DIBAL-H can deliver the hydride from opposite faces of the imine, which is directed by the bulky sulfinyl group.[5] This allows access to either enantiomer of the final product from a single chiral auxiliary. Intramolecular nucleophilic substitution by the newly formed amine nitrogen onto the primary chloride completes the cyclization.
Visualizing the Synthesis
Caption: Workflow for asymmetric synthesis via reductive cyclization.
Detailed Protocol: Synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine
Materials:
-
4-Chloro-1-(4-fluorophenyl)butan-1-one
-
(S)-(-)-2-Methyl-2-propanesulfinamide [(S)-tert-butanesulfinamide]
-
Titanium(IV) ethoxide [Ti(OEt)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium triethylborohydride (LiBHEt₃), 1.0 M in THF
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid, 4.0 M in 1,4-dioxane
-
Diethyl ether (Et₂O)
Protocol Steps:
-
Formation of the N-Sulfinyl Ketimine:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.0 equiv) and (S)-tert-butanesulfinamide (1.05 equiv).
-
Add anhydrous THF to create a 0.5 M solution.
-
Add Ti(OEt)₄ (2.0 equiv) dropwise via syringe.
-
Heat the mixture to 65 °C and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.
-
Scientist's Note: Ti(OEt)₄ acts as a Lewis acid and a dehydrating agent to drive the condensation forward. The reaction must be kept under anhydrous conditions to prevent hydrolysis.
-
Cool the reaction to room temperature and quench by carefully adding an equal volume of saturated NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude ketimine is typically used directly in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude γ-chloro N-sulfinyl ketimine in anhydrous THF (to 0.2 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiBHEt₃ (1.5 equiv, 1.0 M solution in THF) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: The low temperature and slow addition are crucial for maximizing diastereoselectivity. LiBHEt₃ is a powerful, sterically hindered reducing agent that is directed by the chiral sulfinyl group to attack one face of the C=N bond.[5]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding MeOH dropwise at 0 °C, followed by saturated NaHCO₃ solution.
-
Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-sulfinyl pyrrolidine.
-
-
Deprotection:
-
Dissolve the purified N-sulfinyl pyrrolidine (1.0 equiv) in a minimal amount of MeOH.
-
Add HCl (4.0 M in dioxane, 4.0 equiv) and stir at room temperature for 1 hour.
-
Trustworthiness Check: Monitor the deprotection by TLC. The product (amine hydrochloride salt) will have a very different Rf value from the starting material. The sulfinamide byproduct is also visible.
-
Concentrate the mixture under reduced pressure. Add diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration or neutralize with aqueous NaOH and extract the free base into an organic solvent like dichloromethane for further use.
-
Expected Outcome: This procedure reliably yields the target (R)-2-(4-Fluorophenyl)pyrrolidine with excellent enantiomeric excess (>99% ee).[4]
Strategy 2: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition is one of the most powerful and convergent strategies for constructing five-membered rings.[1] In this context, the reaction between an azomethine ylide (the three-atom component) and an alkene (the two-atom component) provides direct access to the pyrrolidine core, often with high stereocontrol.[2][6]
Scientific Principle
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as imines derived from α-amino acids. For our target, an azomethine ylide is generated from the condensation of 4-fluorobenzaldehyde and a glycine ester. This ylide then reacts with a suitable dipolarophile (an electron-deficient alkene) to form the pyrrolidine ring. The stereochemistry can be controlled by using chiral catalysts, often based on copper(I) or silver(I) complexes with chiral ligands.[6]
Visualizing the Synthesis
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from established methods for the synthesis of fluorinated pyrrolidines.[6]
Materials:
-
Imino ester derived from 4-fluorobenzaldehyde and methyl glycinate
-
A suitable dipolarophile (e.g., dimethyl maleate)
-
Copper(I) trifluoromethanesulfonate benzene complex [ (CuOTf)₂·C₆H₆ ]
-
Chiral ligand (e.g., a chiral phosphine or bisoxazoline ligand)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Protocol Steps:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk tube under argon, add (CuOTf)₂·C₆H₆ (5 mol %) and the chiral ligand (11 mol %).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
-
Cycloaddition Reaction:
-
In a separate flame-dried flask, add the imino ester (1.0 equiv), the dipolarophile (1.2 equiv), and powdered 4 Å molecular sieves.
-
Add anhydrous DCM to create a 0.2 M solution.
-
Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C, determined empirically).
-
Transfer the pre-formed catalyst solution from step 1 to the reaction mixture via cannula.
-
Stir the reaction at the set temperature for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Scientist's Note: The molecular sieves are crucial for removing trace water, which can hydrolyze the imine and deactivate the catalyst. The reaction temperature is a key parameter for controlling enantioselectivity.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the highly functionalized this compound derivative.
-
Data Comparison: The effectiveness of different chiral ligands can be compared by their resulting yields and stereoselectivities.
| Entry | Chiral Ligand | Temp (°C) | Yield (%) | dr (endo/exo) | ee (%) (endo) |
| 1 | (R)-Ph-BPE | 0 | 85 | >20:1 | 92 |
| 2 | (S,S)-f-Binaphos | -20 | 91 | >20:1 | 96 |
| 3 | (R)-Tol-BINAP | 0 | 78 | 15:1 | 88 |
| Data is representative and based on typical outcomes for such reactions. |
Strategy 3: Late-Stage C-H Functionalization
An alternative to building the ring with all substituents in place is to perform late-stage functionalization on a pre-existing this compound core. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.[7][8]
Scientific Principle
This approach relies on a directing group (DG), typically an amide or a removable auxiliary attached to the pyrrolidine nitrogen, to position a palladium catalyst in proximity to a specific C-H bond. The catalyst then facilitates the cleavage of this C-H bond (often the rate-limiting step) and subsequent coupling with a partner, such as an aryl halide. This method can provide access to derivatives that are difficult to synthesize through other means. For pyrrolidines, functionalization can be directed to various positions (e.g., C3, C4, or C5) depending on the directing group used.[7][9]
Protocol: Palladium-Catalyzed C4-Arylation of a Pyrrolidine-3-Carboxamide
This protocol describes the functionalization of a pyrrolidine ring at the C4 position, demonstrating the power of directed C-H activation.[7]
Materials:
-
N-(quinolin-8-yl)-2-(4-fluorophenyl)pyrrolidine-3-carboxamide (Substrate with Directing Group)
-
Aryl Iodide (e.g., 1-iodo-4-methoxybenzene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous Toluene
Protocol Steps:
-
Reaction Setup:
-
To an oven-dried reaction vial, add the pyrrolidine substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol %), K₂CO₃ (2.0 equiv), and PivOH (30 mol %).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene via syringe.
-
Rationale: The quinoline amide is a powerful bidentate directing group. PivOH acts as a proton shuttle in the C-H activation step (concerted metalation-deprotonation pathway) and helps maintain catalyst activity.[7]
-
-
Reaction and Monitoring:
-
Seal the vial and heat the mixture to 120 °C in a pre-heated oil bath for 24 hours.
-
Monitor the reaction by taking aliquots and analyzing via LC-MS to check for product formation and consumption of starting material.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the C4-arylated pyrrolidine. The directing group can be subsequently removed under harsh hydrolytic conditions if desired.
-
Conclusion and Future Outlook
The synthesis of functionalized this compound derivatives is a critical task for the advancement of drug discovery programs. The strategies outlined herein—asymmetric reductive cyclization, [3+2] cycloaddition, and late-stage C-H functionalization—provide a powerful and versatile toolkit for accessing a wide range of analogs with high stereochemical purity.
-
Asymmetric Reductive Cyclization offers a reliable and highly enantioselective route to the core 2-aryl scaffold.
-
[3+2] Cycloaddition provides a convergent and atom-economical method for constructing highly substituted pyrrolidines.
-
C-H Functionalization opens new avenues for rapid diversification of the pyrrolidine core at previously inaccessible positions.
The continued development of novel catalysts and synthetic methods will undoubtedly expand the chemical space accessible to medicinal chemists, enabling the synthesis of next-generation therapeutics built upon this privileged heterocyclic scaffold.
References
-
Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Organic Letters, 12(12), 2844–2847. Available from: [Link]
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Vitale, C., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4945. Available from: [Link]
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St. John-Campbell, S., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9786–9801. Available from: [Link]
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This compound. (n.d.). J&K Scientific. Retrieved January 11, 2026, from [Link]
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Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4825. Available from: [Link]
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Lecourt, T., & Micouin, L. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic & Biomolecular Chemistry, 20(12), 2416-2429. Available from: [Link]
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Wang, Y., et al. (2022). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic Chemistry Frontiers, 9(15), 4104-4109. Available from: [Link]
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Ghorai, M. K., & Kumar, A. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(22), 3968-3970. Available from: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249765. Available from: [Link]
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Tissot, M., et al. (2012). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry, 8, 1294–1300. Available from: [Link]
-
He, J., et al. (2016). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications, 7, 13111. Available from: [Link]
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Zhang, Z., Stateman, L. M., & Nagib, D. A. (2018). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. Angewandte Chemie International Edition, 57(51), 16842-16846. Available from: [Link]
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O'Malley, S. J., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(43), 13904–13909. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(3), 819–825. Available from: [Link]
-
Ghorai, M. K., & Kumar, A. (2010). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines. The Journal of Organic Chemistry, 75(8), 2521–2531. Available from: [Link]
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Application Notes & Protocols: The Utility of 2-(4-Fluorophenyl)pyrrolidine Scaffolds in Asymmetric Organocatalysis
Abstract
The chiral pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis, enabling the stereocontrolled synthesis of complex molecules.[1] This guide delves into the application of catalysts derived from 2-(4-Fluorophenyl)pyrrolidine, with a primary focus on the highly successful diarylprolinol silyl ether systems, often referred to as Hayashi-Jørgensen catalysts.[2][3][4] These catalysts have proven to be exceptionally versatile and robust for a wide array of enantioselective transformations.[5][6] We will explore the fundamental activation modes that underpin their catalytic power, provide detailed, field-proven protocols for key reactions such as Michael additions and Aldol reactions, and present data that underscores their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for the efficient construction of chiral molecules.
Introduction: The Rise of Pyrrolidine-Based Organocatalysis
The field of asymmetric organocatalysis was revolutionized by seminal reports on the use of L-proline and its derivatives for intermolecular reactions.[2][3][4] A significant breakthrough occurred in 2005 when Jørgensen and Hayashi independently introduced diarylprolinol silyl ethers as superior catalysts for the asymmetric functionalization of aldehydes.[2][3][4] These catalysts, frequently incorporating a 2-(di(4-fluorophenyl)methyl)pyrrolidine core, offer enhanced stability, solubility, and stereocontrol compared to proline. Their efficacy stems from the bulky diarylmethyl group, which creates a well-defined chiral pocket to shield one face of the reactive intermediate, thereby dictating the stereochemical outcome of the reaction. The electronic properties of the aryl substituents, such as the fluorine atoms in the 4-fluorophenyl group, can also fine-tune the catalyst's reactivity and selectivity.
The Mechanistic Core: Dual Activation Modes
The remarkable versatility of diarylprolinol silyl ether catalysts lies in their ability to operate through two primary activation modes: enamine catalysis and iminium ion catalysis .[5][6][7][8] This dual reactivity allows for the functionalization of both saturated and α,β-unsaturated carbonyl compounds with a single catalyst system.
-
Enamine Catalysis (HOMO-Raising): The catalyst's secondary amine condenses with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate.[5] This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a potent nucleophile for reactions with various electrophiles. This is the operative mechanism in reactions like the asymmetric Aldol addition.
-
Iminium Ion Catalysis (LUMO-Lowering): When the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a transient iminium ion. This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for conjugate attack by a wide range of nucleophiles.[7][8] This mode is central to reactions like the asymmetric Michael addition.
The ability to seamlessly switch between these activation pathways makes these catalysts ideal for powerful cascade or tandem reactions, where multiple stereocenters can be installed in a single, efficient operation.[6][7][8]
Application & Protocol: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction used extensively in synthesis.[9] Organocatalysis provides a robust method for achieving high enantioselectivity in the addition of aldehydes to nitroolefins.[1]
Causality Behind Experimental Choices:
-
Catalyst: (S)-2-(Bis(4-fluorophenyl)(trimethylsilyloxy)methyl)pyrrolidine is chosen for its well-documented high performance and stereoselectivity. The bulky silyl ether and diaryl groups create a defined chiral environment.
-
Solvent: Dichloromethane (DCM) is a common choice as it is relatively non-coordinating and provides good solubility for both the catalyst and substrates.
-
Additive: A Brønsted acid co-catalyst, such as benzoic acid, is often used to accelerate the rate-limiting enamine formation and catalyst turnover, which can improve reactivity and selectivity.[1]
-
Temperature: Reactions are typically run at room temperature or slightly below to balance reaction rate with enantioselectivity. Lower temperatures often lead to higher ee values.
Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
(S)-2-(Bis(4-fluorophenyl)(trimethylsilyloxy)methyl)pyrrolidine (Organocatalyst, OC-1)
-
β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
Benzoic Acid (Additive)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the organocatalyst OC-1 (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Add β-nitrostyrene (1.0 mmol, 1.0 equiv) to the solution.
-
Add propanal (2.0 mmol, 2.0 equiv) dropwise to the stirred mixture.
-
Stir the reaction vigorously at room temperature (approx. 25 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).[9]
-
Extract the product with DCM or ethyl acetate (3 x 10 mL).[9]
-
Combine the organic layers and dry over anhydrous MgSO₄.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired γ-nitro aldehyde.
-
Characterize the product (¹H NMR, ¹³C NMR) and determine the enantiomeric excess (ee%) by HPLC analysis on a chiral stationary phase.
Representative Data
| Entry | Aldehyde | Nitroolefin | Additive (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Propanal | (E)-β-Nitrostyrene | Benzoic Acid (10) | 95 | 92 (syn) | [1] |
| 2 | Butanal | (E)-β-Nitrostyrene | Benzoic Acid (10) | 93 | 94 (syn) | [1] |
| 3 | Propanal | (E)-2-(2-nitrovinyl)thiophene | Benzoic Acid (10) | 96 | 90 (syn) | [1] |
| 4 | Propanal | (E)-1-nitro-2-phenylethene | None | 88 | 85 (syn) | [1] |
Application & Protocol: Asymmetric Aldol Reaction
The Aldol reaction is a cornerstone of organic synthesis for forming C-C bonds and creating β-hydroxy carbonyl compounds. Organocatalytic variants provide direct access to chiral aldol products without the need for pre-formed enolates.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: Proline-derived catalysts are highly effective. For this example, we'll reference a common prolinamide catalyst which operates via a similar enamine mechanism. The amide moiety can participate in hydrogen bonding to help organize the transition state.[11]
-
Solvent: The reaction is often run in the ketone reactant itself (e.g., acetone) or in a non-polar solvent like DCM. Acetone as a solvent ensures a high concentration of the nucleophile.[11]
-
Additive: An acid additive like 2,4-dinitrophenol (DNP) or benzoic acid can be crucial. It facilitates the enamine formation and participates in the transition state, often via hydrogen bonding, to enhance stereocontrol.[11]
Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
Materials:
-
Chiral pyrrolidine-based organocatalyst (e.g., a prolinamide derivative, 10-20 mol%)
-
4-Nitrobenzaldehyde (Aldehyde)
-
Acetone (Ketone/Solvent)
-
Benzoic Acid (BZA) or 2,4-Dinitrophenol (DNP) (Additive, 10 mol%)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of the organocatalyst (0.025 mmol, 10 mol%) in the chosen solvent (e.g., DCM, 0.5 mL), add the additive (0.025 mmol, 10 mol%).[11]
-
Cool the mixture to the desired temperature (e.g., 2 °C).[11]
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) followed by acetone (1.25 mmol, 5.0 equiv).[11]
-
Allow the solution to stir for 24–72 hours, monitoring by TLC.[11]
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3 x 10 mL).[11]
-
Wash the combined organic layers with water and dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (HPLC) of the resulting 4-hydroxy-4-(4-nitrophenyl)butan-2-one.
Representative Data
| Entry | Aldehyde | Catalyst Loading (mol%) | Additive | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | 10 | BZA | 95 | 52 | [11] |
| 2 | 2-Nitrobenzaldehyde | 10 | BZA | 85 | 61 | [11] |
| 3 | 4-Chlorobenzaldehyde | 10 | BZA | 70 | 19 | [11] |
| 4 | 2-Chlorobenzaldehyde | 10 | BZA | 65 | 40 | [11] |
General Experimental Workflow
A well-structured workflow is critical for reproducibility and success in organocatalytic reactions. The following diagram outlines the typical sequence from reaction setup to final product analysis.
Conclusion
Organocatalysts derived from the this compound scaffold, particularly the diarylprolinol silyl ethers, are among the most powerful and widely used tools in modern asymmetric synthesis.[5][6] Their ability to operate through both enamine and iminium ion pathways provides access to a vast range of chiral building blocks from simple starting materials.[7][8] The protocols and principles outlined in this guide demonstrate the practical utility and robustness of these catalytic systems. By understanding the causality behind the experimental design, researchers can effectively troubleshoot and adapt these methodologies for the synthesis of complex targets in academic and industrial settings, particularly in drug discovery and development.[5]
References
-
Pelliccia, S., & D'Acunto, A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(6), 4221-4260. [Link]
-
Al-Zoubi, R. M. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. ResearchGate. [Link]
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research, 45(2), 248-264. [Link]
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Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248-264. [Link]
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Alza, E., & Cambeiro, F. (2011). Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. Ingenta Connect. [Link]
-
Dalpozzo, R. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Funabiki, K., et al. (2007). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate. [Link]
-
Dalpozzo, R. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Dalpozzo, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Funabiki, K., et al. (2011). Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal With Aromatic Methyl Ketones. PubMed. [Link]
-
Company, R. S. C. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
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Hussain, A., et al. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]
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Application Notes & Protocols: Quantitative Analysis of 2-(4-Fluorophenyl)pyrrolidine in Biological Samples
Introduction
2-(4-Fluorophenyl)pyrrolidine is a synthetic compound belonging to the pyrrolidine class, a structural motif found in various pharmaceuticals and novel psychoactive substances (NPS).[1][2] As with many emerging compounds, the need for robust and reliable analytical methods for its quantification in biological matrices is paramount for both clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development.[3] The bioanalysis of such compounds is often challenging due to the complexity of biological samples and the typically low concentrations of the analyte.[2] This document provides a comprehensive guide to the analytical methodologies for the sensitive and selective quantification of this compound in biological samples, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocols detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.[4][5]
Analytical Challenges and Strategy
The primary challenges in quantifying this compound in biological samples such as plasma, urine, and oral fluid include:
-
Matrix Effects: Biological matrices are complex mixtures of proteins, lipids, salts, and endogenous metabolites that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[6]
-
Low Concentrations: In many scenarios, particularly in toxicology and pharmacokinetic studies, the concentration of the analyte is extremely low, necessitating highly sensitive analytical methods.[2][7]
-
Chirality: this compound possesses a chiral center, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, enantioselective separation and quantification can be crucial.[8][9]
To address these challenges, a strategy involving efficient sample preparation to remove interferences, coupled with the high selectivity and sensitivity of LC-MS/MS, is the method of choice.[3][10] For chiral analysis, specialized chiral chromatography is required.[11]
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, concentrate it, and present it in a solvent compatible with the analytical instrument. The choice of technique depends on the specific matrix and the desired level of cleanliness.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[12] It is often the first choice for high-throughput screening.
-
Principle: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate the proteins.[6]
-
Advantages: Simple, fast, and requires minimal method development.
-
Limitations: May not effectively remove other matrix components like phospholipids, which can cause significant ion suppression.
Protocol: Protein Precipitation of Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase and inject it into the LC-MS/MS system.[13]
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[14]
-
Principle: The analyte is partitioned from the aqueous biological sample into an organic solvent in which it has a higher affinity.
-
Advantages: Can provide a cleaner extract than PPT and allows for sample concentration.
-
Limitations: Can be more time-consuming and labor-intensive than PPT.
Protocol: Liquid-Liquid Extraction of Urine Samples
-
To 500 µL of urine sample, add a suitable internal standard.
-
Adjust the pH of the sample to basic conditions (e.g., pH 9-10) with a buffer to ensure the analyte is in its non-ionized form.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes to facilitate the extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away.[15]
-
Principle: The sample is passed through a cartridge containing a solid stationary phase. The analyte adsorbs to the stationary phase, and interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent.[12]
-
Advantages: Provides the cleanest extracts, high recovery, and significant sample concentration.[16]
-
Limitations: Requires more method development and can be more expensive than PPT or LLE.
dot
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large-scale synthesis of 2-(4-Fluorophenyl)pyrrolidine for preclinical studies
An Application Note for the Large-Scale Synthesis of 2-(4-Fluorophenyl)pyrrolidine for Preclinical Studies
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-gram, scalable synthesis of this compound, a key building block in modern drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[1][2][3] Specifically, 2-arylpyrrolidines are integral to the development of therapeutics targeting neurological disorders and other conditions.[4][5][6] This application note details a robust and reproducible synthetic route designed to deliver high-purity material suitable for preclinical evaluation. The protocol emphasizes scalability, safety, and rigorous analytical characterization to ensure the final compound meets the stringent requirements of drug development.
Introduction and Strategic Overview
The synthesis of enantiomerically pure substituted pyrrolidines is a critical task for medicinal chemists.[7] The this compound moiety, in particular, serves as a crucial intermediate for a range of biologically active molecules.[4] Its preparation on a large scale necessitates a strategy that is not only high-yielding but also affords excellent stereocontrol and avoids costly or hazardous reagents where possible.
After evaluating several known methods for 2-substituted pyrrolidine synthesis, including various cyclization and cycloaddition strategies[3][8], we selected an approach based on the asymmetric addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine.[9][10]
Rationale for a Chiral Sulfinamide-Based Approach:
-
High Diastereoselectivity: The N-tert-butanesulfinyl group, developed by Ellman, is a highly effective chiral auxiliary that directs the nucleophilic addition to the imine, reliably setting the desired stereocenter.[10]
-
Scalability: The reactions involved—imine formation, Grignard addition, and cyclization—are well-understood and generally behave predictably on scale.
-
Accessibility of Starting Materials: The required precursors, including 4-chlorobutyraldehyde (or a protected equivalent) and (R)- or (S)-tert-butanesulfinamide, are commercially available.
-
Robustness: This method is tolerant of a variety of functional groups on the Grignard reagent, making it a versatile strategy.[9]
The overall synthetic workflow is designed as a multi-step sequence that ensures control over purity and stereochemistry at each stage.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol (100g Scale)
This protocol outlines the synthesis of (S)-2-(4-fluorophenyl)pyrrolidine. For the (R)-enantiomer, (S)-tert-butanesulfinamide should be used in Step 2.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Step 1: Synthesis of (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide
Objective: To prepare the key chiral imine intermediate.
| Reagent | MW ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Chlorobutyraldehyde diethyl acetal | 166.65 | 100.0 g | 0.60 | 1.0 |
| (R)-(+)-tert-Butanesulfinamide | 121.20 | 76.4 g | 0.63 | 1.05 |
| Camphorsulfonic Acid (CSA) | 232.30 | 13.9 g | 0.06 | 0.1 |
| Toluene | - | 500 mL | - | - |
Procedure:
-
Equip a 1 L reactor with a mechanical stirrer, thermometer, and Dean-Stark apparatus.
-
Charge the reactor with 4-chlorobutyraldehyde diethyl acetal, (R)-tert-butanesulfinamide, CSA, and toluene.
-
Heat the mixture to reflux (approx. 110-115 °C) and begin collecting the ethanol/water azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC or ¹H NMR until the starting acetal is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully add 200 mL of water and stir for 15 minutes. Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 150 mL) and then brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine as a pale yellow oil. This product is typically used in the next step without further purification.
Causality: The acetal serves as a stable precursor to the volatile and unstable 4-chlorobutyraldehyde. CSA catalyzes the in-situ hydrolysis of the acetal and subsequent condensation with the sulfinamide. The Dean-Stark trap removes the ethanol and water byproducts, driving the equilibrium towards imine formation.
Step 2: Asymmetric Addition of 4-Fluorophenylmagnesium Bromide
Objective: To perform the diastereoselective addition of the Grignard reagent to the chiral imine.
| Reagent | MW ( g/mol ) | Quantity | Moles | Equivalents |
| Crude Imine (from Step 1) | ~193.71 | ~116 g | ~0.60 | 1.0 |
| 4-Fluorophenylmagnesium bromide (1.0 M in THF) | - | 720 mL | 0.72 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - | - |
Procedure:
-
Set up a dry 2 L reactor under an inert atmosphere (Nitrogen or Argon) equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Dissolve the crude imine from Step 1 in anhydrous THF and charge it to the reactor.
-
Cool the solution to -40 °C using a dry ice/acetone bath.
-
Add the 4-fluorophenylmagnesium bromide solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed -35 °C.
-
Stir the reaction at -40 °C for an additional 2-3 hours. Monitor by TLC for the disappearance of the imine.
-
Once the reaction is complete, quench by slowly adding 200 mL of saturated aqueous ammonium chloride solution, keeping the temperature below -10 °C.
-
Allow the mixture to warm to room temperature and add 300 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfinamide adduct.
Causality: The low reaction temperature (-40 °C) is crucial for maximizing the diastereoselectivity of the Grignard addition. The tert-butylsulfinyl group coordinates with the magnesium ion, creating a rigid six-membered transition state that directs the nucleophilic attack of the aryl group from a specific face of the imine C=N bond.
Step 3: Deprotection, Cyclization, and Purification
Objective: To remove the chiral auxiliary, induce ring closure, and isolate the final product.
| Reagent | MW ( g/mol ) | Quantity | Moles | Equivalents |
| Crude Adduct (from Step 2) | ~292.83 | ~175 g | ~0.60 | 1.0 |
| Methanol (MeOH) | - | 600 mL | - | - |
| Acetyl Chloride (AcCl) | 78.50 | 66 mL | 0.90 | 1.5 |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | - | - |
| Dichloromethane (DCM) | - | 500 mL | - | - |
Procedure:
-
Dissolve the crude adduct in methanol in a 2 L reactor and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the solution. Note: This is an exothermic reaction that generates HCl in situ. Maintain the temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis confirms the complete removal of the sulfinyl group.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in 300 mL of water. This acidic solution contains the hydrochloride salt of the intermediate amino alcohol.
-
Add 500 mL of DCM. Vigorously stir the biphasic mixture and slowly add 50% aqueous sodium hydroxide until the aqueous layer is strongly basic (pH > 12). The addition of base neutralizes the amine and promotes intramolecular Williamson ether-like cyclization (SN2) to form the pyrrolidine ring.
-
Stir at room temperature for 12-18 hours to ensure complete cyclization.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.
Analytical Characterization
Rigorous characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound for preclinical use.
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Conforms to the structure |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ = 166.1 |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
Expected NMR Data (CDCl₃, 400 MHz):
-
¹H NMR (δ): 7.25-7.15 (m, 2H, Ar-H), 7.05-6.95 (m, 2H, Ar-H), 4.20 (dd, 1H), 3.20 (m, 1H), 3.05 (m, 1H), 2.20-1.80 (m, 4H), 1.70 (br s, 1H, NH).
-
¹³C NMR (δ): 162.5 (d, J=245 Hz), 141.0, 128.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 62.0, 47.0, 34.5, 25.8.
-
¹⁹F NMR (δ): -116.5.
Safety and Handling
Proper safety protocols must be observed throughout the synthesis.[11]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields at all times.[11][12] Work should be conducted in a well-ventilated chemical fume hood.[13]
-
Reagent Handling:
-
Grignard Reagent: Highly reactive with water and protic solvents. Handle under an inert atmosphere. It is also flammable.[14]
-
Acetyl Chloride: Corrosive and reacts violently with water/alcohols. Add slowly to cooled solutions.
-
Solvents (Toluene, THF, DCM): Flammable and/or volatile. Avoid inhalation and contact with skin.[12][14] Ensure all equipment is properly grounded to prevent static discharge.[12]
-
-
Emergency Procedures:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][14]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]
-
Spills: Absorb with an inert material (e.g., vermiculite) and place in a suitable container for disposal. Prevent entry into drains.[11]
-
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[13]
References
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- This compound | C10H12FN | CID 3865560. PubChem.
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- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- SAFETY D
- (s)-3-(2-Fluorophenyl)
- A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry.
- This compound | 72216-06-9. J&K Scientific.
- Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). Journal of Medicinal Chemistry.
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido... (2017).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI.
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Application Notes and Protocols: Incorporating 2-(4-Fluorophenyl)pyrrolidine into Peptide Mimetics
Introduction: Strategic Fluorination and Conformational Constraint in Modern Peptidomimetics
The rational design of peptide mimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of unnatural amino acids is a powerful strategy to modulate these properties.[3] This guide focuses on the integration of 2-(4-Fluorophenyl)pyrrolidine, a unique building block that offers the dual advantages of conformational restriction and strategic fluorination.
The pyrrolidine ring, a five-membered saturated heterocycle, introduces a significant conformational constraint on the peptide backbone, influencing secondary structures and receptor interactions.[4][5] The 2-substitution pattern, in particular, can induce specific turn conformations.[3][6][7] Furthermore, the strategic placement of a fluorine atom on the phenyl ring can profoundly impact the physicochemical properties of the resulting peptidomimetic. Fluorine's high electronegativity and small van der Waals radius allow it to enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and modulate pKa, thereby potentially increasing binding affinity and bioavailability.[8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and characterization of peptide mimetics containing this compound. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and a deep understanding of the underlying chemistry.
I. Rationale for Incorporating this compound
The decision to incorporate this compound into a peptide sequence is driven by the desire to achieve specific enhancements in the resulting peptidomimetic's profile. The key motivations are summarized below:
| Feature | Rationale and Expected Impact |
| Conformational Rigidity | The pyrrolidine scaffold restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, reducing conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. |
| Metabolic Stability | The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic degradation. Placing the fluorophenyl group at a metabolically labile position can significantly extend the in vivo half-life of the peptide.[8] |
| Enhanced Lipophilicity | The fluorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. |
| Modulation of pKa | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing interactions with target receptors and improving pharmacokinetic properties.[8] |
| ¹⁹F NMR Probe | The presence of the fluorine atom provides a valuable spectroscopic handle for conformational analysis and binding studies using ¹⁹F NMR spectroscopy.[10] |
II. Synthesis of Peptidomimetics Containing this compound
The most efficient and widely used method for synthesizing these modified peptides is Solid-Phase Peptide Synthesis (SPPS).[2][11] The following section details the necessary building block preparation and the SPPS protocol.
A. Preparation of the Fmoc-Protected Building Block
To incorporate this compound into a peptide using standard Fmoc-based SPPS, it must first be protected with an Fmoc group on the nitrogen atom and have a carboxylic acid functionality for coupling. The synthesis of the key intermediate, (S)-Fmoc-2-(4-fluorophenyl)pyrrolidine-X-carboxylic acid (where X is a linker), is a prerequisite. While various synthetic routes to 2-substituted pyrrolidines exist, for the purpose of these application notes, we will assume the availability of the Fmoc-protected amino acid derivative.
B. Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual Fmoc/tBu strategy for the incorporation of Fmoc-2-(4-Fluorophenyl)pyrrolidine into a peptide sequence.
1. Materials and Reagents:
-
Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/trityl resin (for C-terminal acids).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIEA).
-
Amino Acids: Fmoc-protected natural and unnatural amino acids.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
-
Additives: Hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Other: Diethyl ether (cold), Acetic anhydride.
2. SPPS Workflow:
The general SPPS cycle consists of four main steps: deprotection, activation, coupling, and capping (optional).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
3. Detailed Protocol for a Single Coupling Cycle:
-
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Step 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat steps 2.1-2.3 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Step 3: Coupling of Fmoc-2-(4-Fluorophenyl)pyrrolidine-X-COOH
-
Rationale for Coupling Reagent Choice: The this compound moiety presents significant steric hindrance. Therefore, a potent coupling reagent is required to achieve high coupling efficiency.[12][13][14] HATU and COMU are generally preferred over HBTU for sterically hindered amino acids due to their higher reactivity.[12]
-
Procedure:
-
In a separate vial, dissolve 3 equivalents of Fmoc-2-(4-Fluorophenyl)pyrrolidine-X-COOH and 2.9 equivalents of HATU (or COMU) in DMF.
-
Add 6 equivalents of DIEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. The reaction time may need to be extended for this sterically hindered residue.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
-
-
-
Step 4: Capping (Optional but Recommended)
-
To block any unreacted amino groups, add a solution of acetic anhydride and DIEA in DMF to the resin.
-
Agitate for 10-15 minutes.
-
Wash the resin with DMF and DCM.
-
4. Peptide Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
III. Purification and Characterization
A. Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide should be purified using preparative RP-HPLC.
| Parameter | Recommended Conditions |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes) |
| Detection | UV absorbance at 214 nm and 280 nm |
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
B. Characterization by Mass Spectrometry and NMR
1. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure:
-
Prepare a dilute solution of the purified peptide.
-
Analyze using an ESI-MS or MALDI-TOF instrument.
-
Compare the observed mass with the calculated theoretical mass.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and analyze the conformation of the peptide.
-
Techniques:
-
¹H NMR: To observe the proton chemical shifts and coupling constants.
-
¹⁹F NMR: To directly observe the fluorine resonance, which is sensitive to the local chemical environment and can provide insights into conformational changes upon binding.[10]
-
2D NMR (COSY, TOCSY, NOESY): To assign all proton resonances and determine through-space proximities, which are crucial for 3D structure calculation.
-
Caption: Analytical workflow for the purification and characterization of the peptidomimetic.
IV. Expected Conformational and Physicochemical Impact
The introduction of the this compound moiety is expected to have a predictable and significant impact on the resulting peptidomimetic.
-
Conformational Effects: The pyrrolidine ring will likely induce a turn-like conformation in the peptide backbone. The exact nature of this turn (e.g., β-turn or α-turn) will depend on the surrounding amino acid sequence and can be elucidated through detailed NMR studies, particularly Nuclear Overhauser Effect (NOE) analysis.[3][6][7]
-
Physicochemical Properties:
-
Increased Hydrophobicity: The fluorophenyl group will increase the overall hydrophobicity of the peptide, which can be quantified by measuring its retention time on a C18 RP-HPLC column relative to its non-fluorinated counterpart.
-
Enhanced Stability: The peptide's stability against proteolytic degradation can be assessed by incubating it with relevant proteases (e.g., trypsin, chymotrypsin) or in serum, followed by HPLC analysis to monitor the disappearance of the parent peptide over time.
-
V. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the this compound residue. | Use a more potent coupling reagent (HATU or COMU), double the coupling time, and perform a second coupling. |
| Poor Solubility of Crude Peptide | Increased hydrophobicity due to the fluorophenyl group. | Use a small amount of organic solvent (e.g., acetonitrile, DMSO) to dissolve the peptide before diluting with aqueous buffer for HPLC. |
| Multiple Peaks in HPLC | Incomplete coupling, side reactions, or racemization. | Optimize coupling conditions. Use a capping step. For racemization, consider a less activating coupling reagent if possible, though this may be challenging with this residue. |
References
-
Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
-
Conformational analysis of substituted pyrrolidones. Weizmann Institute of Science. [Link]
-
Peptide Synthesis: Leveraging Fluorinated Amino Acids for Enhanced Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. Green Chemistry. [Link]
-
Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. PubMed. [Link]
-
Solid-phase peptide synthesis. Digital CSIC. [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. [Link]
-
Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Semantic Scholar. [Link]
-
Solid-phase Synthesis of Reactive Peptide Crosslinker by Selective Deprotection. PubMed. [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. RSC Publishing. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. [Link]
Sources
- 1. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. | Sigma-Aldrich [merckmillipore.com]
- 7. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 9. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides | Semantic Scholar [semanticscholar.org]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Therapeutic Modalities for Neurological Disorders
A Senior Application Scientist's Guide to Gene Therapy, Cell Therapy, and Small Molecule Interventions
Introduction: Charting a New Course for Neurological Treatment
The central nervous system (CNS) presents a formidable challenge for therapeutic development. Protected by the blood-brain barrier (BBB) and characterized by its intricate and largely non-regenerative cellular landscape, the CNS has historically been an elusive target for effective treatments.[1][2] Neurological disorders, from monogenic diseases like Spinal Muscular Atrophy (SMA) to complex multifactorial conditions like Parkinson's Disease and Multiple Sclerosis (MS), represent one of the largest areas of unmet medical need globally.[3][4]
Conventional small molecule drugs have had limited success, often only managing symptoms rather than halting or reversing disease progression.[5] However, a new wave of therapeutic modalities—gene therapy, cell-based therapies, and highly targeted next-generation small molecules—is revolutionizing our approach. These strategies aim to intervene at a fundamental level: correcting genetic defects, replacing or supporting damaged cells, and precisely modulating pathogenic immune and inflammatory pathways.[6][7][8]
This guide, designed for researchers and drug development professionals, provides an in-depth exploration of these advanced applications. We will move beyond mere recitation of protocols to explain the underlying rationale, offering field-proven insights into the application of Adeno-Associated Virus (AAV) vectors, Mesenchymal Stem Cells (MSCs), and Bruton's Tyrosine Kinase (BTK) inhibitors.
Section 1: Gene Therapy - Rewriting the Code of Neurological Disease
Gene therapy offers the potential for a one-time, durable treatment by directly addressing the genetic root cause of a disorder.[9] The primary strategies involve gene replacement for loss-of-function mutations, gene silencing to downregulate the expression of a toxic gene, and gene editing to correct pathogenic mutations directly within the genome.[5][10] The most common and successful vector for CNS gene delivery is the adeno-associated virus (AAV), prized for its ability to transduce non-dividing cells like neurons, its low immunogenicity, and its capacity for long-term gene expression.[9][11]
Core Mechanism: AAV-Mediated Gene Delivery
The success of AAV-based therapy hinges on the selection of the appropriate AAV serotype, which dictates tissue tropism, and the design of the gene cassette, which controls the expression of the therapeutic transgene. For instance, AAV9 is known for its ability to cross the blood-brain barrier, making it suitable for systemic administration to target the CNS.[2] In contrast, other serotypes may be preferred for direct intraparenchymal injection to target specific brain regions.[11][12]
Workflow: From Vector Design to Therapeutic Application
The development of an AAV-based gene therapy is a multi-step process that demands precision at every stage. The workflow begins with the design of a recombinant AAV (rAAV) genome that contains the therapeutic gene flanked by AAV inverted terminal repeats (ITRs). This plasmid, along with a helper plasmid and a plasmid encoding the desired AAV capsid serotype, is transfected into a producer cell line (typically HEK293 cells) for vector packaging. Following incubation, the cells are harvested, and the rAAV vectors are purified through a series of chromatography steps. Rigorous quality control is then performed to determine vector titer, purity, and potency before preclinical testing.
Key Application: Onasemnogene Abeparvovec for Spinal Muscular Atrophy (SMA)
SMA is a devastating neuromuscular disorder caused by a mutation in the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein and the progressive loss of motor neurons.[5] Onasemnogene abeparvovec (Zolgensma®) is a landmark AAV9-based gene therapy that delivers a functional copy of the SMN1 gene.[5] Administered intravenously, the AAV9 vector crosses the BBB to transduce motor neurons, restoring SMN protein production and dramatically improving motor function and survival in affected infants.[5][10]
Data Presentation: AAV Serotypes for CNS Gene Delivery
The choice of AAV serotype is critical for targeting specific CNS cell types and achieving the desired distribution. Different serotypes exhibit distinct tropisms and transduction efficiencies.
| Serotype | Primary CNS Target Cells | Optimal Delivery Route | Key Characteristics & Notes |
| AAV2 | Neurons | Intraparenchymal | Well-characterized, sustained expression in neurons; widely studied in early CNS gene therapy trials.[8][11] |
| AAV5 | Neurons, Glial Cells | Intraparenchymal | Efficient transduction of various neuronal populations and astrocytes. |
| AAV8 | Neurons | Intraparenchymal, IV | Robust transduction in various brain regions; can show some peripheral organ transduction after IV delivery. |
| AAV9 | Neurons, Astrocytes | Intravenous (IV), Intrathecal | Capable of crossing the blood-brain barrier, enabling systemic delivery for widespread CNS targeting.[2] |
| AAVrh10 | Neurons | Intraparenchymal, Intrathecal | Broad and efficient transduction throughout the brain and spinal cord after intrathecal delivery. |
Experimental Protocol: Intracerebroventricular (ICV) Injection of AAV in Mice
This protocol provides a self-validating method for delivering AAV vectors directly into the cerebrospinal fluid (CSF), ensuring widespread distribution throughout the CNS.
Objective: To achieve broad CNS transduction by delivering rAAV vectors into the lateral ventricles of an adult mouse brain.
Materials:
-
rAAV vector of known titer (e.g., 1 x 10¹³ vg/mL)
-
Stereotaxic frame with mouse adapter
-
Anesthesia machine (isoflurane)
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical drill
-
Sterile saline and antiseptic solution
-
Suturing materials
Protocol Steps:
-
Animal Preparation: Anesthetize the mouse (e.g., 2-3% isoflurane) and securely fix its head in the stereotaxic frame. Confirm lack of pedal reflex. Apply ophthalmic ointment to prevent eye drying.
-
Surgical Site Preparation: Shave the fur over the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification: Identify the bregma landmark on the skull. All coordinates will be relative to this point.
-
Coordinate Targeting: For the lateral ventricle, use the following coordinates: Anterior/Posterior (AP): -0.3 mm; Medial/Lateral (ML): ±1.0 mm; Dorsal/Ventral (DV): -3.0 mm from the skull surface.
-
Causality Check: These coordinates target the large fluid-filled space of the lateral ventricle, allowing the vector to disseminate via CSF flow.
-
-
Craniotomy: Carefully drill a small burr hole at the target ML/AP coordinates, avoiding damage to the underlying dura mater.
-
Vector Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2-5 µL of the rAAV vector at a rate of 0.5 µL/min.
-
Self-Validation: A slow infusion rate prevents backflow and tissue damage, ensuring the vector remains within the target compartment.
-
-
Needle Retraction: After infusion, leave the needle in place for 5-10 minutes to allow for diffusion away from the injection site before slowly retracting it.
-
Closure and Recovery: Suture the scalp incision and place the animal on a heating pad until it recovers from anesthesia. Administer post-operative analgesics as per institutional guidelines.
-
Validation of Transduction: After a suitable expression period (typically 3-4 weeks), perfuse the animal and collect the brain. Analyze transgene expression via immunohistochemistry or fluorescence microscopy. Widespread neuronal staining confirms successful ICV delivery.
Section 2: Cell Therapy - Harnessing Cellular Mechanisms for Neuro-Restoration
Cell-based therapies represent a paradigm shift from single-target pharmacology to a multi-faceted, dynamic approach.[6] Instead of replacing a single protein, transplanted cells can provide a sustained source of neurotrophic factors, modulate the neuroinflammatory environment, and in some cases, replace lost cells.[13] Mesenchymal Stem Cells (MSCs), which can be sourced from bone marrow or umbilical cord tissue, are particularly promising due to their potent immunomodulatory and neuroprotective effects.[14][15]
Core Mechanism: The Pleiotropic Action of Mesenchymal Stem Cells
MSCs are not thought to primarily function by differentiating into new neurons in large numbers.[15] Instead, their therapeutic benefit in diseases like Parkinson's is attributed to a "bystander effect" mediated by the secretome—a rich cocktail of growth factors, cytokines, and extracellular vesicles.[15] These factors work in concert to:
-
Reduce Neuroinflammation: MSCs suppress the activation of microglia and astrocytes and skew the immune response towards an anti-inflammatory state.[14][16]
-
Provide Neurotrophic Support: They secrete factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial-Derived Neurotrophic Factor (GDNF), which protect existing neurons from further degeneration.[15]
-
Promote Neurogenesis and Angiogenesis: They can stimulate endogenous repair mechanisms, encouraging the growth of new neurons and blood vessels.[14][17]
Key Application: BTK Inhibitors for Multiple Sclerosis (MS)
MS is a chronic inflammatory and neurodegenerative disease of the CNS. Current therapies, particularly anti-CD20 monoclonal antibodies, effectively deplete peripheral B-cells but have limited ability to cross the BBB and act on CNS-resident immune cells. [18]BTK inhibitors, being small molecules, are designed to penetrate the CNS. [18]This dual action—targeting B-cells in the periphery and microglia within the CNS—offers the potential for a more comprehensive treatment that could impact both relapses and the progressive disability that is a hallmark of the disease. [19][20]
Data Presentation: BTK Inhibitors in Clinical Development for MS
Several BTK inhibitors are in late-stage clinical trials, representing a major emerging class of therapeutics for MS.
| Compound Name | Company | Phase of Development | Key Differentiator / Note |
| Evobrutinib | Merck KGaA | Phase III (Completed) | Showed a reduction in neurofilament light chain levels, a biomarker of neuroaxonal damage. [20] |
| Tolebrutinib | Sanofi | Phase III | Designed for high CNS penetration. |
| Fenebrutinib | Roche | Phase III | A non-covalent, reversible BTK inhibitor, potentially offering a different safety profile. |
| Remibrutinib | Novartis | Phase III | Demonstrating rapid and sustained BTK occupancy. |
Experimental Protocol: In Vitro BTK Kinase Activity Assay
This biochemical assay is a fundamental step in validating the potency and selectivity of a novel BTK inhibitor compound.
Objective: To quantify the inhibitory activity (IC50) of a test compound on recombinant human BTK enzyme activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (BTK inhibitor) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar technology that measures kinase activity by quantifying ADP production.
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Protocol Steps:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO, then further dilute in kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Test compound at various concentrations (or DMSO for control wells)
-
BTK enzyme
-
Substrate peptide
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction.
-
Causality Check: The reaction measures the transfer of phosphate from ATP to the substrate, catalyzed by BTK. The amount of ADP produced is directly proportional to BTK activity.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the newly produced ADP back into ATP.
-
Measure Luminescence: This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate and then read the plate on a luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to BTK activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Self-Validation: A potent and specific inhibitor will yield a classic sigmoidal dose-response curve with a low IC50 value, confirming its ability to directly inhibit the target enzyme.
-
Conclusion and Future Directions
The treatment landscape for neurological disorders is undergoing a profound transformation. Gene therapies are providing durable, and in some cases curative, outcomes for monogenic diseases. Cell therapies are offering a multi-pronged strategy to protect and support the neural environment in complex degenerative conditions. Concurrently, precision small molecules are being developed to modulate key pathogenic pathways with an efficacy and specificity previously unattainable.
As these technologies mature, the future will likely involve combination therapies and more personalized approaches. The integration of iPSC technology and patient-derived cells into drug screening platforms will enable more accurate preclinical evaluation of these advanced therapeutics. [4]The continued refinement of delivery vectors, cell manufacturing protocols, and rational drug design will undoubtedly bring new hope to patients affected by these challenging disorders.
References
- Current Advances and Challenges in Gene Therapies for Neurologic Disorders. (2025). Vertex AI Search.
- A review of Bruton's tyrosine kinase inhibitors in multiple sclerosis - PMC. (2024). PubMed Central.
- Advancing Cell Therapy for Neurodegenerative Diseases - PMC. (n.d.). PubMed Central.
- Stem Cells: Parkinson's Treatment Breakthrough (2025). (2025). DVC Stem.
- Progress in gene therapy for neurological disorders - PMC. (n.d.). PubMed Central, NIH.
- Recent advances in gene therapy for neurological disorders: A comprehensive overview. (2025). World Journal of Advanced Research and Reviews.
- Mesenchymal Stem Cell Therapy for Parkinson's Disease and Premotor Symptoms. (2026). Bio-Dr. Stem Cell Clinic.
- Stem Cell Therapy for Parkinson's Disease: A Promising Future with MSCs. (n.d.). Stem Cell Care India.
- Mechanism of Mesenchymal Stem Cells as a Multitarget Disease-Modifying Therapy for Parkinson's Disease - PMC. (n.d.). PubMed Central, NIH.
- Does Mesenchymal Stem Cell Therapy Work as a Treatment for Parkinson's Disease?. (n.d.).
- Advances in Gene Therapy for Neurologic Disorders: An Overview. (2025).
- Full article: Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. (n.d.). Taylor & Francis Online.
- Stem Cells Therapy for Neurodegener
- Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sclerosis. (2023). Practical Neurology.
- Novel Mechanisms of Action in Multiple Sclerosis: Focus on BTK Inhibitors. (2023). Peer Exchange.
- Bruton's Tyrosine Kinase Inhibitors and Autologous Hematopoietic Stem Cell Transplantation in Multiple Sclerosis: A Review of Complementary Paradigms for a Divergent Disease. (n.d.). MDPI.
- Translating cell therapies for neurodegenerative diseases: Huntington's disease as a model disorder. (n.d.). Brain, Oxford Academic.
- Gene therapy developments and obstacles for neurologic disorders. (2025). News-Medical.Net.
- Stem Cell Treatment for Neurodegener
- Stem cell therapy: in treatment of neurodegener
- Adeno-Associated Virus-Based Gene Therapy for CNS Diseases - PMC. (n.d.). PubMed Central.
- Role of the Bruton Tyrosine Kinase Pathway in Multiple Sclerosis. (2022). AJMC.
- The future of CNS drug development: signs of real progress. (2025). Synergy.
- The iPSC & Small Molecule Convergence: Redefining What's Possible in CNS Drug Development. (2025). GeneOnline News.
- Adeno-Associated Virus (AAV) Vectors in the CNS. (2011). Bentham Science Publishers.
- Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (n.d.). Frontiers.
- Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. (2025). Labiotech.eu.
- AAV-mediated gene therapy for the CNS: The case for early tre
- Therapeutic AAV Gene Transfer to the Nervous System: A Clinical Reality. (n.d.). Semantic Scholar.
- Viral-mediated gene therapy for neurodegener
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- 2. drugtargetreview.com [drugtargetreview.com]
- 3. news-medical.net [news-medical.net]
- 4. geneonline.com [geneonline.com]
- 5. Recent advances in gene therapy for neurological disorders: A comprehensive overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 6. Advancing Cell Therapy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in gene therapy for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-integration.org [bio-integration.org]
- 9. AAV-mediated gene therapy for the CNS: The case for early treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Adeno-Associated Virus-Based Gene Therapy for CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Stem Cells Therapy for Neurodegenerative Diseases - Vega Stem Cell [vegastemcell.com]
- 14. regenmedbodysolutions.com [regenmedbodysolutions.com]
- 15. Mechanism of Mesenchymal Stem Cells as a Multitarget Disease-Modifying Therapy for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mesenchymal Stem Cell Therapy for Parkinson’s Disease and Premotor Symptoms - Vega Stem Cell [vegastemcell.com]
- 17. cendanthealth.com [cendanthealth.com]
- 18. ajmc.com [ajmc.com]
- 19. mdpi.com [mdpi.com]
- 20. Updates in Bruton Tyrosine Kinase Inhibition for Multiple Sc [practicalneurology.com]
Application Notes and Protocols for the Synthesis of a 2-(4-Fluorophenyl)pyrrolidine Derivative Library
Introduction: The Strategic Importance of the 2-(4-Fluorophenyl)pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[3] The introduction of a 4-fluorophenyl group at the 2-position of the pyrrolidine ring imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, making this compound a valuable starting point for the synthesis of novel therapeutics.[4] This scaffold is particularly prominent in the development of agents targeting the central nervous system.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of a diverse library of this compound derivatives. We will detail robust protocols for the functionalization of the pyrrolidine nitrogen, a key vector for chemical space exploration, through N-alkylation and N-acylation. Furthermore, we will explore advanced cross-coupling strategies, namely the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, to further expand the chemical diversity of the library. Each protocol is designed to be self-validating, with in-depth explanations of the experimental choices and troubleshooting guidance to ensure successful implementation.
Part 1: Synthesis of the Core Scaffold - this compound
The synthesis of the this compound core can be achieved through various established methods, including the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines.[6] For the purpose of this guide, we will assume the availability of the racemic or an enantiomerically pure form of this compound as the starting material for library generation.
Part 2: Library Diversification Strategies
The secondary amine of the this compound scaffold provides a versatile handle for a multitude of chemical transformations. The following sections detail protocols for the most common and effective derivatization strategies.
N-Alkylation: Introducing Diverse Alkyl Substituents
N-alkylation is a fundamental method for introducing a wide range of alkyl groups to the pyrrolidine nitrogen, which can significantly impact the pharmacological properties of the resulting compounds.[7] While direct alkylation with alkyl halides is a classic approach, reductive amination offers superior control and avoids over-alkylation.[8]
This protocol describes the N-alkylation of this compound with a representative aldehyde, benzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scientist's Notes:
-
Causality of Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion over the aldehyde, thus preventing the formation of benzyl alcohol as a byproduct.[8]
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting amine and the appearance of a new, less polar product spot. LC-MS can be used to confirm the mass of the desired product.
-
Troubleshooting: If the reaction is sluggish, ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion and quench the reducing agent.[9]
Caption: Workflow for N-alkylation via reductive amination.
N-Acylation: Introducing Amide Functionality
N-acylation introduces an amide bond, a key structural motif in many pharmaceuticals, which can act as a hydrogen bond donor and acceptor, influencing drug-target interactions.[10] Acylation can be readily achieved using acyl chlorides or acid anhydrides.[8][11]
This protocol details the reaction of this compound with acetyl chloride.
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (1.05 equiv)
-
Triethylamine (TEA) or Pyridine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 1-2 hours).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Scientist's Notes:
-
Causality of Reagent Choice: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.[11]
-
Self-Validation: The formation of the amide product can be confirmed by IR spectroscopy (appearance of a strong C=O stretch around 1650 cm⁻¹) and by the downfield shift of the pyrrolidine protons adjacent to the nitrogen in the ¹H NMR spectrum.
-
Troubleshooting: If the reaction does not go to completion, ensure the acyl chloride is of high purity as it can be sensitive to moisture. The use of freshly distilled acyl chloride is recommended.
Caption: Workflow for N-acylation using an acyl chloride.
Buchwald-Hartwig Amination: Arylation of the Pyrrolidine Nitrogen
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of aryl and heteroaryl substituents on the pyrrolidine nitrogen.[12][13] This transformation significantly expands the accessible chemical space for the library.
This protocol describes the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv) to a round-bottom flask or microwave vial.
-
Add 4-bromotoluene (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 100 °C and stir until the starting materials are consumed as monitored by GC-MS or LC-MS (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scientist's Notes:
-
Causality of Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[14][15]
-
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials and the appearance of the higher molecular weight product in the mass spectrum. ¹H NMR will show signals corresponding to both the this compound and the newly introduced aryl group.
-
Troubleshooting: The reaction is sensitive to oxygen and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. If the reaction stalls, a fresh batch of catalyst and ligand may be required.
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. thalesnano.com [thalesnano.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: The Use of 2-(4-Fluorophenyl)pyrrolidine in Advanced Material Science
Introduction: Unlocking Chiral Architectures in Functional Polymers
In the realm of material science, the quest for polymers with precisely controlled architectures and tailored functionalities is perpetual. Chiral polymers, in particular, are at the forefront of innovation, offering unique optical, mechanical, and recognition properties. The incorporation of chiral centers into a polymer backbone or as pendant groups can induce helical structures and create materials suitable for applications ranging from enantioselective separations to chiroptical devices.
2-(4-Fluorophenyl)pyrrolidine, a chiral cyclic amine, presents a compelling scaffold for the development of novel functional materials. While its use has been extensively explored in pharmaceutical synthesis, its potential in material science, particularly as a chiral directing agent or a functional monomer, is an area ripe for exploration. The presence of the fluorophenyl group can impart desirable properties such as thermal stability, hydrophobicity, and altered electronic characteristics to the resulting material.
These application notes provide a comprehensive guide for researchers and scientists on the prospective use of this compound in material science. We will delve into its application as a chiral organocatalyst for the synthesis of functional polyesters, a hypothetical yet scientifically grounded approach. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Part 1: this compound as a Chiral Organocatalyst in Polymer Synthesis
The principles of asymmetric organocatalysis have revolutionized organic synthesis, and their extension to polymer chemistry offers a powerful tool for the creation of chiral macromolecules. Pyrrolidine-based structures are well-established organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. By employing a chiral pyrrolidine derivative such as this compound, it is plausible to induce stereoselectivity in polymerization reactions, leading to the formation of chiral polymers from achiral monomers.
Mechanistic Insight: The Role of the Catalyst
In the context of ring-opening polymerization (ROP) of lactones, for instance, a chiral amine catalyst can co-activate both the monomer and the initiator (an alcohol). The amine is thought to activate the monomer through hydrogen bonding, while simultaneously activating the alcohol initiator, facilitating its nucleophilic attack on the lactone carbonyl group. The chiral environment provided by the this compound catalyst can favor one enantiomeric approach of the monomer, leading to a polymer with a specific tacticity.
Part 2: Hypothetical Application Protocol: Asymmetric Ring-Opening Polymerization of Lactide
This section outlines a detailed protocol for the asymmetric ring-opening polymerization of D,L-lactide using this compound as a chiral organocatalyst. This process aims to produce a stereoblock polylactic acid (PLA), a biodegradable polymer with tunable physical properties based on its stereochemistry.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| D,L-Lactide | Polymer Grade | Sigma-Aldrich | Recrystallized from dry ethyl acetate and dried under vacuum. |
| This compound | ≥98% | Commercially Available | Distilled under reduced pressure before use. |
| Benzyl Alcohol | Anhydrous | Acros Organics | Used as the initiator. Stored over molecular sieves. |
| Toluene | Anhydrous | Fisher Scientific | Dried over sodium/benzophenone and distilled. |
| Methanol | HPLC Grade | VWR | For polymer precipitation. |
| Chloroform-d (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
Experimental Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable heterocyclic building block. As a key intermediate in the development of various therapeutic agents, particularly in neuropharmacology, achieving a high-yield, robust synthesis is critical.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on a common and effective synthetic strategy: the intramolecular reductive amination of a γ-carbamate ketone precursor.
Section 1: Overview of the Synthetic Pathway
The selected pathway involves a two-step, one-pot (or telescoped) sequence starting from tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate. This approach is advantageous due to its efficiency and the relative accessibility of the starting materials. The core transformation consists of an acid-catalyzed deprotection of the Boc-amine, which triggers a spontaneous intramolecular cyclization to form a cyclic imine intermediate. This intermediate is then reduced in situ or in a subsequent step to yield the target pyrrolidine.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.
Part A: Deprotection and Cyclization (Imine Formation)
Question 1: My Boc deprotection and/or cyclization to the imine is slow, incomplete, or stalling. What are the likely causes and solutions?
Answer: This is a common issue that typically points to problems with the acid catalyst, solvent, or temperature.
-
Cause 1: Insufficient or Inappropriate Acid. The removal of the Boc group is an acid-catalyzed process.[2][3] If the reaction is slow, the acid may be too weak, used in insufficient quantity, or degraded.
-
Solution:
-
Acid Choice: Trifluoroacetic acid (TFA) is highly effective for clean, rapid deprotection.[3] Hydrochloric acid (HCl), often as a solution in dioxane or an alcohol, is also a standard choice.[4] Ensure you are using a stoichiometric amount of strong acid relative to the substrate.
-
Reagent Quality: Ensure your acid is not old or contaminated with water, which can hinder the activity of some acid catalysts in non-aqueous media.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material remains after a reasonable time (e.g., 1-2 hours at room temperature), consider adding an additional portion of acid.
-
-
-
Cause 2: Inadequate Temperature. While many Boc deprotections proceed smoothly at room temperature, the subsequent cyclization (an intramolecular condensation that releases water) can benefit from gentle heating.[5][6]
-
Solution: If the reaction is sluggish at room temperature, try warming the reaction mixture to 40-50 °C. This often provides enough energy to overcome the activation barrier for both deprotection and imine formation.
-
-
Cause 3: Solvent Effects. The choice of solvent can impact reaction rates.
-
Solution: Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[3] For HCl-based methods, solvents like 1,4-dioxane or methanol are frequently used.[4] If using a protic solvent like methanol, the cyclization equilibrium can be influenced by the presence of the solvent as a competing nucleophile, though this is less of an issue in intramolecular reactions.
-
Question 2: I'm observing significant side product formation during the imine formation step. How can I minimize this?
Answer: Side product formation often results from the high reactivity of the deprotected primary amine or the imine product itself.
-
Cause 1: Intermolecular Reactions. If the concentration of the deprotected amino-ketone is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.
-
Solution: Run the reaction at a lower concentration (e.g., 0.1-0.2 M). This favors the intramolecular pathway. You can also employ a slow-addition strategy, where the acid is added slowly to a solution of the starting material to keep the concentration of the reactive intermediate low at any given time.
-
-
Cause 2: Imine Instability/Hydrolysis. The cyclic imine is in equilibrium with the open-chain amino-ketone, and it can be hydrolyzed back if excess water is present.[5][7] It can also potentially undergo self-condensation under harsh conditions.
-
Solution:
-
Water Control: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Telescope the Reaction: The most effective solution is to not isolate the imine intermediate. Once the formation of the imine is complete (confirmed by TLC or LC-MS), proceed directly to the reduction step. This "telescoped" or one-pot approach consumes the reactive imine as it is formed, preventing degradation or side reactions.
-
-
Part B: Imine Reduction
Question 3: The reduction of the cyclic imine is not going to completion. How can I improve the conversion rate?
Answer: Incomplete reduction is usually due to the choice or activity of the reducing agent, or suboptimal reaction conditions.
-
Cause 1: Insufficient Reducing Agent. Hydride reagents like sodium borohydride (NaBH₄) are consumed by reaction with the solvent (especially protic ones like methanol) and any residual acid from the previous step.
-
Solution:
-
Stoichiometry: Use a molar excess of the reducing agent (typically 1.5-3.0 equivalents) to ensure enough is available to reduce the imine.
-
Neutralization (Optional): Before adding NaBH₄, you can carefully neutralize the excess acid from the deprotection step with a non-nucleophilic base (e.g., triethylamine, DIPEA). This preserves the hydride reagent but must be done cautiously to avoid imine degradation.
-
Temperature Control: Add the NaBH₄ portion-wise at a low temperature (0 °C) to control the initial exothermic reaction with the solvent and any remaining acid, then allow the reaction to warm to room temperature to drive the reduction to completion.[8]
-
-
-
Cause 2: Inactive Catalyst (for Catalytic Hydrogenation). If using H₂ with a catalyst like Palladium on Carbon (Pd/C), incomplete reaction can be due to catalyst poisoning or insufficient hydrogen pressure.
-
Solution:
-
Catalyst Quality: Use fresh, high-quality catalyst. The catalyst can be poisoned by sulfur-containing compounds or other impurities.
-
Hydrogen Pressure: While balloon pressure is often sufficient, some reductions may require higher pressures in a dedicated hydrogenation apparatus (e.g., Parr shaker) to achieve full conversion.
-
Solvent: Ensure a solvent that is compatible with hydrogenation is used (e.g., Methanol, Ethanol, Ethyl Acetate).
-
-
Question 4: I'm observing the formation of byproducts during the reduction step. What might be the cause?
Answer: The primary byproduct concern is typically the reduction of the ketone on the fluorophenyl ring, although this is less common with mild reducing agents.
-
Cause 1: Over-reduction. Stronger reducing agents like Lithium Aluminum Hydride (LAH) are generally not recommended as they are less chemoselective and can potentially reduce the aromatic ring under harsh conditions.
-
Solution: Stick with milder, more selective reagents. Sodium borohydride (NaBH₄) is an excellent choice as it readily reduces imines but not aromatic ketones.[5] Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB) are even milder and are standards for reductive amination, offering high chemoselectivity.
-
-
Cause 2: Impurities from Starting Material. If the starting keto-carbamate contains impurities, they may be carried through and react to form other products.
-
Solution: Ensure the purity of your starting material, tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate, before beginning the sequence. Purification by recrystallization or column chromatography may be necessary.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most robust method for monitoring the reaction progress at each stage?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of new spots. For this synthesis, you can visualize spots using a UV lamp (for the aromatic ring) and a potassium permanganate stain (which reacts with the amine and imine).
-
LC-MS: Offers definitive identification by providing the mass of the starting material, intermediate, and product. This is invaluable for confirming that the new spots appearing on TLC correspond to the correct species.
Q: Can I perform this synthesis as a one-pot procedure?
A: Yes, this reaction is highly amenable to a one-pot or "telescoped" procedure, which often improves overall yield by minimizing handling losses and degradation of the sensitive imine intermediate. A typical one-pot sequence would be:
-
Dissolve the starting material in a suitable solvent (e.g., DCM or Methanol).
-
Add the acid (e.g., TFA) and stir until deprotection and cyclization are complete (monitor by LC-MS).
-
Cool the reaction mixture to 0 °C.
-
Add the reducing agent (e.g., NaBH₄) portion-wise.
-
Allow the reaction to complete, then proceed to aqueous workup.
Q: What are the key safety considerations for this synthesis?
A:
-
Corrosive Acids: TFA and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[3]
-
Hydrogen Gas: If performing catalytic hydrogenation, hydrogen is highly flammable. Ensure the apparatus is properly set up and purged, and perform the reaction in a well-ventilated area away from ignition sources.
-
Hydride Reagents: Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas. Add it slowly and in portions to control the rate of gas evolution.
-
Product Hazards: this compound is expected to be an irritant to the skin and eyes and may cause respiratory irritation.[9] Handle with care.
Section 4: Detailed Experimental Protocols
Protocol 1: Telescoped Synthesis of this compound
This protocol combines the deprotection, cyclization, and reduction steps into a single efficient procedure.
Reagents & Equipment:
-
tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Deprotection & Cyclization:
-
Dissolve tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate (1.0 eq) in anhydrous methanol (to make a ~0.2 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by LC-MS to confirm the complete consumption of the starting material and the formation of the cyclic imine intermediate (mass = M-99, loss of Boc group).
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄, 2.0 eq) to the stirred solution. Be cautious of initial gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for another 2-4 hours, or until LC-MS confirms the complete conversion of the imine to the final product.
-
-
Workup & Isolation:
-
Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is basic (~9-10).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the remaining aqueous residue between DCM (or EtOAc) and water.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final product with high purity.
-
Section 5: Data Summary Table
The following table summarizes common conditions and expected outcomes for the key steps. Actual yields may vary based on scale and experimental execution.
| Step | Parameter | Condition A | Condition B | Comments & Recommendations |
| Deprotection/Cyclization | Acid Catalyst | Trifluoroacetic Acid (TFA) in MeOH/DCM | 4M HCl in Dioxane | TFA is often faster and cleaner but more expensive and corrosive. HCl is a cost-effective alternative.[3][4] |
| Temperature | 0 °C to 25 °C | 25 °C to 40 °C | Room temperature is usually sufficient. Gentle warming can accelerate slow reactions. | |
| Reduction | Reducing Agent | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂, Pd/C) | NaBH₄ is operationally simple and highly effective. Hydrogenation is very clean but requires specialized equipment. |
| Solvent | Methanol / Ethanol | Ethyl Acetate / Methanol | Protic solvents are suitable for NaBH₄. A range of solvents work for hydrogenation. | |
| Overall Process | Typical Yield | 65-80% | 70-85% | Yields are generally good for this sequence. A one-pot procedure often maximizes yield by minimizing intermediate loss. |
| Purity (Post-Workup) | >90% | >90% | Crude purity is typically high. Further purification is needed to remove inorganic salts and minor impurities. |
Section 6: References
-
ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. ([Link])
-
ACS Publications. Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ([Link])
-
Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. ([Link])
-
AIP Publishing. Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. ([Link])
-
J&K Scientific LLC. BOC Protection and Deprotection. ([Link])
-
AIP Publishing. Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. ([Link])
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PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g). ([Link])
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Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. ([Link])
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YouTube. imine preparation & formation mechanism. ([Link])
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ResearchGate. Deprotection of different N-Boc-compounds | Download Table. ([Link])
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ACS Publications. Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ([Link])
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ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. ([Link])
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National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ([Link])
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Chemistry LibreTexts. 9.13: Nucleophilic Addition of Amines- Imine and Enamine Formation. ([Link])
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PubMed. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. ([Link])
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National Institutes of Health. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ([Link])
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ResearchGate. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | Request PDF. ([Link])
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ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. ([Link])
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ([Link])
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PubChem. This compound. ([Link])
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Technical Support Center: Purification of 2-(4-Fluorophenyl)pyrrolidine Intermediates
Welcome to the technical support center for 2-(4-Fluorophenyl)pyrrolidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter purification challenges with this critical building block. As a versatile intermediate in the synthesis of various bioactive molecules, particularly in neuropharmacology, its purity is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities I should expect when working with this compound?
A1: Impurities in synthetic intermediates can typically be categorized into several classes. For this compound, you should be vigilant for the following:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 4-fluorophenylacetonitrile, pyrrolidine precursors), residual reagents (e.g., catalysts, bases), and solvents used during the synthesis.[3]
-
By-products: These are undesired molecules formed from side reactions. Examples could include products of over-alkylation, dimerization, or rearrangement, depending on the synthetic route.[4][5][6]
-
Positional Isomers: If the synthesis involves functionalizing a phenyl ring, isomers such as 2-(2-fluorophenyl)pyrrolidine or 2-(3-fluorophenyl)pyrrolidine could be present, posing a significant separation challenge due to their similar physical properties.[7]
-
Stereoisomers: As this compound is a chiral molecule, the most critical "impurity" is often the undesired enantiomer.[8] If additional chiral centers are present in the molecule, diastereomers will also be a factor.
Q2: My main goal is to separate the (R)- and (S)-enantiomers. What is the most effective strategy?
A2: The choice of chiral resolution technique depends heavily on the scale of your separation, required purity, and available instrumentation. There are three primary methods, each with distinct advantages:
-
Supercritical Fluid Chromatography (SFC): This is often the method of choice for both analytical and preparative-scale chiral separations.[9][10] SFC offers significant advantages, including faster separations, reduced organic solvent consumption (using supercritical CO₂ as the main mobile phase), and easier product recovery compared to HPLC.[11][12] For primary amines like this intermediate, crown ether-based chiral stationary phases (CSPs) can be particularly effective.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): A well-established and robust technique for enantioseparation.[13][14] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and offer excellent resolving power for a broad range of compounds.[15][16] While highly effective, it typically uses more solvent and has longer run times than SFC.
-
Diastereomeric Salt Crystallization: This classical resolution technique is highly scalable and cost-effective, making it ideal for large-scale industrial production.[8][17] The method involves reacting the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts.[17] These salts have different solubilities, allowing one to be selectively crystallized from the solution.[18][19] The success of this method is highly dependent on finding the right combination of resolving agent and solvent.[20]
The following table provides a high-level comparison to guide your decision:
| Parameter | Supercritical Fluid Chromatography (SFC) | Chiral HPLC | Diastereomeric Salt Crystallization |
| Principle | Differential interaction with a CSP using a supercritical fluid mobile phase.[12][21] | Differential interaction with a CSP using a liquid mobile phase.[13] | Differential solubility of diastereomeric salts.[17][18] |
| Typical Scale | Analytical to multi-gram preparative. | Analytical to gram-scale preparative. | Grams to multi-kilogram industrial scale.[8] |
| Speed | Very fast; rapid equilibration and run times.[11] | Moderate to slow. | Slow (requires controlled cooling/evaporation). |
| Solvent Use | Low; primarily uses CO₂.[11] | High. | Moderate to high, but often recyclable. |
| Key Advantage | High throughput, speed, and green chemistry profile.[10] | High resolution and wide applicability. | High scalability and cost-effectiveness.[8] |
| Main Challenge | Requires specialized instrumentation. | Solvent consumption and product recovery can be slow. | Requires extensive screening of resolving agents and solvents; may not work for all compounds. |
Troubleshooting Guides
Problem 1: I am getting poor or no separation of enantiomers using Chiral SFC/HPLC.
This is a common issue that stems from suboptimal selection of the chiral stationary phase (CSP) or mobile phase conditions.
-
Underlying Cause: Enantioseparation relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the CSP.[12] The stability and difference in energy between these complexes for the two enantiomers dictate the degree of separation. If the chosen CSP or mobile phase does not promote these selective interactions, no resolution will occur.
-
Troubleshooting Steps:
-
Verify Column Choice: For a primary amine like this compound, a crown ether-based column (e.g., CROWNPAK®) is an excellent starting point, especially in SFC, as it is specifically designed for such compounds.[9] Alternatively, screen a range of polysaccharide-based columns (e.g., Lux® Cellulose or Amylose series, CHIRALPAK® series), as their carbamate derivatives provide multiple interaction sites (hydrogen bonding, π-π stacking, dipole-dipole).[15][21]
-
Optimize the Mobile Phase:
-
Co-solvent: Systematically vary the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) in your mobile phase. Methanol is often a good starting point.
-
Additives: Additives are crucial for protonating or deprotonating the analyte and interacting with the stationary phase. For amine compounds on polysaccharide columns, a basic additive (e.g., 0.1% diethylamine or ammonium hydroxide) is typically required.[9] Conversely, for crown ether columns, an acidic additive (e.g., 0.1-0.8% trifluoroacetic acid - TFA) is necessary to form the ammonium cation that complexes with the crown ether.[9]
-
-
Adjust Temperature and Flow Rate: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the strength of chiral interactions. Optimizing the flow rate can improve peak shape and resolution.
-
Problem 2: My diastereomeric salt crystallization gives low yield and/or poor enantiomeric excess (ee).
This outcome usually points to an inefficient resolving agent/solvent system or non-optimal crystallization kinetics.
-
Underlying Cause: The success of this technique hinges on a significant solubility difference between the two diastereomeric salts in a given solvent.[18] If both salts are too soluble or have similar solubilities, separation will be poor. Furthermore, if crystallization occurs too rapidly, the desired diastereomer can trap the more soluble one, leading to low enantiomeric purity.
-
Troubleshooting Steps:
-
Screen Resolving Agents: The choice of the chiral resolving agent is critical. For a basic amine, you must use a chiral acid. Common choices include D- or L-tartaric acid, D-malic acid, dibenzoyl-D-tartaric acid, or mandelic acid.[19][20] Perform small-scale screening experiments with several agents to identify one that forms a salt with good crystallinity.
-
Systematically Screen Solvents: The solvent determines the solubility profile.[17] Test a range of solvents where the diastereomeric salts have differential solubility, such as alcohols (ethanol, isopropanol) or alcohol/water mixtures.[18]
-
Control the Cooling Rate: Allow the heated solution to cool slowly to room temperature, and then potentially cool further in a refrigerator or ice bath.[22] Slow cooling promotes the formation of a more ordered, pure crystal lattice. Rapid crashing out of the solid should be avoided.
-
Perform Recrystallization: The filtered salt can be recrystallized one or more times from the same or a different solvent system to further enhance the enantiomeric excess.[19] Always monitor the ee of the solid and the mother liquor at each step using an analytical chiral HPLC/SFC method.
-
Visualized Workflows and Protocols
Diagram: Purification Strategy Decision Tree
This diagram helps you select an appropriate purification method based on the type of impurity you are targeting.
Caption: Decision tree for selecting a purification method.
Protocol 1: Chiral SFC Method Development for Enantiomer Separation
This protocol outlines a systematic approach for developing a chiral SFC method.
-
Column Selection:
-
Start with a crown ether-based column (e.g., CROWNPAK® CR-I(+), 150 x 3 mm, 5 µm) and a polysaccharide-based column (e.g., Lux® Cellulose-1, 150 x 3 mm, 3 µm).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic this compound intermediate in methanol or ethanol.
-
-
Initial Screening Conditions:
-
System: Waters ACQUITY UPC² or similar.
-
Mobile Phase: Supercritical CO₂ and an alcohol co-solvent (start with methanol).
-
Gradient: A fast, generic gradient from 5% to 40% co-solvent over 5-7 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 210 nm or as appropriate for the chromophore.
-
Additive:
-
-
Analysis and Optimization:
-
Run the screen on both columns. If baseline or partial separation is observed, proceed with optimization.
-
Convert the gradient method to an isocratic one at the co-solvent percentage that provides the best resolution.
-
Optimize by changing the co-solvent (methanol vs. ethanol vs. isopropanol), adjusting the additive concentration, and modifying the temperature and flow rate.
-
Diagram: Diastereomeric Salt Crystallization Workflow
This diagram illustrates the key steps in a classical resolution process.
Caption: Workflow for chiral resolution via crystallization.
Protocol 2: Diastereomeric Salt Crystallization
This protocol provides a general procedure for resolving a racemic amine.
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., 95% ethanol).[20]
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., D-malic acid) in the same hot solvent.[20]
-
Add the resolving agent solution to the amine solution while stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals should be observed. If no crystals form, try seeding with a microcrystal or gently scratching the inside of the flask.[22]
-
Once the solution has reached room temperature, you may place it in a refrigerator (4 °C) for several hours or overnight to maximize crystal formation.[23]
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove the residual mother liquor.[22]
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water and add a suitable base (e.g., 1 M NaOH solution) until the pH is >10 to deprotonate the amine.[19]
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the recovered amine using a validated chiral HPLC or SFC method. Repeat the crystallization if the desired ee% is not achieved.
-
References
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Vertex AI Search.
-
Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis. [Link]
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
-
Advancements in chiral crystallization. (2022). Technobis. [Link]
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). LeadInvent. [Link]
-
Guide for crystallization. (n.d.). University of Fribourg. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
-
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. (2021). AIP Conference Proceedings. [Link]
-
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. (2021). AIP Publishing. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH. [Link]
-
Partial resolution of racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids by the diastereomer method with (R)- or (S)-1-phenylethylamine. (2008). PubMed. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. (n.d.). Forensic Science International. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
-
Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. (2021). PubMed. [Link]
- Process for the purification of 2-pyrrolidone. (1983).
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). White Rose Research Online. [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2017). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-novel-impurities-in-2-(2-(4-)-2-oxo-1-Naidu-Sharma/36f1c4078873636f32230073832c3f19e4879207]([Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. [Link]
-
Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). (n.d.). PubMed. [Link]
- Process for the purification of 2-pyrrolidone. (1984).
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (n.d.). ACG Publications. [Link]
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed. [Link]
-
(PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (2017). ResearchGate. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. [Link]
Sources
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- 3. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Overcoming Solubility Challenges of 2-(4-Fluorophenyl)pyrrolidine Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 2-(4-fluorophenyl)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to enhance the aqueous solubility of this important class of compounds. Our approach moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
The inherent structure of these derivatives—a basic pyrrolidine ring coupled with a hydrophobic 4-fluorophenyl group—creates a classic solubility dilemma. The pyrrolidine nitrogen offers a handle for protonation and solubilization in acidic conditions, while the fluorophenyl moiety drives low solubility in neutral and basic aqueous media. This guide provides a systematic approach to diagnosing and overcoming these issues.
Section 1: Foundational Concepts - Why Is My Compound Poorly Soluble?
This section addresses the fundamental properties of this compound derivatives that govern their solubility.
Q1: What structural features of this compound derivatives are responsible for their poor aqueous solubility?
A: The limited solubility arises from a conflict between two key structural components:
-
The Pyrrolidine Ring: This is a cyclic secondary amine, which is basic.[1] The nitrogen atom's lone pair of electrons can accept a proton, making the molecule positively charged (an ammonium salt). This ionized form is generally much more soluble in water.[2] The pyrrolidine motif itself can enhance aqueous solubility compared to more aromatic systems.[3][4]
-
The 4-Fluorophenyl Group: This aromatic ring is nonpolar and hydrophobic. The addition of a fluorine atom further increases the molecule's lipophilicity.[5] This group actively resists dissolution in water, favoring a solid, crystalline state where intermolecular forces are maximized.[6]
The overall solubility is a result of the balance between the hydrophilic potential of the protonated amine and the hydrophobic nature of the fluorophenyl ring. At physiological pH (~7.4), the pyrrolidine nitrogen is only partially protonated, meaning a significant fraction of the molecules are in their neutral, poorly soluble form, leading to precipitation.
Q2: How does pH dramatically affect the solubility of these compounds?
A: The solubility of this compound derivatives is critically dependent on pH because of the basic pyrrolidine nitrogen. According to the Henderson-Hasselbalch equation, the ionization state of the amine is dictated by the solution's pH relative to the amine's pKa.
-
At Low pH (pH < pKa): The amine is predominantly protonated (R₂NH₂⁺), forming a salt. This charged species is polar and interacts favorably with water, leading to high solubility.[2]
-
At High pH (pH > pKa): The amine is in its neutral, free base form (R₂NH). This form is significantly less polar, allowing the hydrophobic fluorophenyl group to dominate, resulting in very low aqueous solubility.[7]
Therefore, attempting to dissolve the free base form of these compounds in neutral buffers (like PBS) is a common cause of experimental failure.
Caption: pH-dependent equilibrium and its effect on solubility.
Section 2: Troubleshooting Guide - First-Line Strategies
For most in vitro and early-stage experiments, simple adjustments to the formulation can resolve solubility issues.
FAQ 1: pH Adjustment & Salt Formation
Q: My compound immediately precipitates when I add it to a neutral buffer (e.g., PBS). What is the first and most effective thing I should try?
A: The most direct approach is pH adjustment . Since the compound is a base, lowering the pH will protonate it and increase its solubility. This is the cornerstone of formulating basic drugs.[8]
A common strategy is to first prepare a concentrated stock solution in an acidic aqueous buffer (e.g., pH 2-4) or a suitable organic solvent, and then dilute it into your final assay medium. The final concentration of the compound and the buffering capacity of the medium will determine if it remains soluble.
Q: How can I form a stable salt of my compound to improve its handling and stock solution preparation?
A: Converting the free base into a solid salt form is a standard industry practice that dramatically improves aqueous solubility and dissolution rates.[9][10] Salt formation is a simple acid-base reaction. The resulting ionic compound has a higher melting point and is often a crystalline solid that is easier to handle and weigh than the free base, which may be an oil or a low-melting solid.
| Common Counterion | Salt Form | Typical Properties |
| Hydrochloric Acid | Hydrochloride | Very common, often highly soluble, but can be hygroscopic.[9] |
| Methanesulfonic Acid | Mesylate | Good solubility, often forms stable, non-hygroscopic crystals.[9] |
| Sulfuric Acid | Sulfate | Can provide good solubility. |
| Tartaric Acid | Tartrate | Chiral counterion, can be used for resolution. |
| Citric Acid | Citrate | Often used in oral formulations. |
Experimental Protocol: Small-Scale Salt Formation for Stock Solutions
-
Dissolve the Free Base: Accurately weigh ~10 mg of your this compound derivative (the free base) into a clean glass vial.
-
Add Solvent: Add a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., 200 µL of ethyl acetate or isopropanol).
-
Add Acid: Add a stoichiometric equivalent (1.0 eq) of the desired acid. It is often easiest to use a commercially available solution, such as 1M HCl in diethyl ether or a 1M solution of methanesulfonic acid in the same solvent.
-
Induce Precipitation: Mix the solution. The salt will often precipitate immediately. If not, you can gently scratch the inside of the vial with a glass rod or place it in an ice bath to encourage crystallization.
-
Isolate and Dry: Collect the solid salt by filtration or by carefully decanting the solvent. Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
Confirm and Use: The resulting solid is the salt form. It can now be dissolved directly in water or buffer to prepare a concentrated aqueous stock solution.
FAQ 2: Co-solvency
Q: I need a highly concentrated stock solution (e.g., 10-50 mM) for my in vitro assay. pH adjustment alone isn't enough. What should I do?
A: Employing co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12]
Q: Which co-solvents are most effective, and what are their limitations?
A: The choice of co-solvent depends on the required concentration and the tolerance of your experimental system (e.g., cells, enzymes) to the solvent.
| Co-solvent | Solubilizing Power | Common Use & Limitations |
| DMSO | Very High | Gold standard for primary stock solutions. Can cause cellular toxicity at final concentrations >0.5-1%. |
| Ethanol (EtOH) | Moderate-High | Widely used, generally well-tolerated at low final concentrations (<1%). Can cause protein precipitation at higher concentrations.[13] |
| Propylene Glycol (PG) | Moderate | Common in parenteral formulations due to low toxicity.[14] |
| PEG 400 | Moderate | Low toxicity, often used in oral and parenteral formulations.[11] |
| N-Methyl-2-pyrrolidone (NMP) | Very High | A powerful aprotic solvent that can act as both a co-solvent and a complexing agent.[15] Use is limited by potential toxicity. |
| 2-Pyrrolidone | High | Structurally similar to NMP and a very effective solubilizer, often outperforming ethanol and glycols.[16] |
Protocol: Preparing a Stock Solution Using a Co-solvent
-
Select a Co-solvent: Start with DMSO for maximum solubilizing power.
-
Prepare Solution: Add the desired volume of the co-solvent to a pre-weighed amount of your compound to achieve the target concentration (e.g., add 1 mL of DMSO to 16.5 mg of a 165 g/mol compound for a 100 mM stock).
-
Ensure Dissolution: Use a vortex mixer and gentle warming (37°C) if necessary to ensure the compound is fully dissolved. Visually inspect for any particulates against a bright light.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
Serial Dilution: When preparing working solutions, perform serial dilutions from this concentrated stock into your final aqueous buffer. Ensure the final co-solvent concentration is low enough to be tolerated by your assay.
Section 3: Advanced Solubilization Techniques
For challenging compounds or when developing formulations for in vivo use, more advanced strategies are required.
FAQ 3: Cyclodextrin Complexation
Q: I need to formulate my compound for an in vivo study and must avoid organic solvents. How can I increase its aqueous solubility?
A: Cyclodextrin complexation is an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate the hydrophobic part of a drug molecule—in this case, the 4-fluorophenyl group—forming a water-soluble "inclusion complex".[18][19] This effectively masks the drug's hydrophobicity from the aqueous environment.[]
The most commonly used cyclodextrins in pharmaceuticals are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[21]
Caption: Encapsulation of a drug molecule by a cyclodextrin.
Protocol: Preparation and Evaluation of a Cyclodextrin Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water (e.g., 20-40% w/v).
-
Add Compound: Add an excess amount of the this compound derivative to the cyclodextrin solution.
-
Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow the complexation to reach equilibrium.
-
Separate Undissolved Drug: Filter the suspension through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.
-
Quantify Solubility: Analyze the concentration of the drug in the clear filtrate using a validated analytical method (e.g., HPLC-UV). This value represents the apparent solubility enhancement achieved by the cyclodextrin.
FAQ 4: Amorphous Solid Dispersions (ASDs)
Q: My compound is a "brick dust" - extremely poorly soluble and highly crystalline. How can I formulate it for an oral solid dosage form?
A: For compounds with very low intrinsic solubility, creating an Amorphous Solid Dispersion (ASD) is a powerful and widely used strategy.[22][23] An ASD is a formulation where the drug is molecularly dispersed in a hydrophilic polymer matrix in a non-crystalline, amorphous state.[24][25]
The key principle is that the amorphous form of a drug does not have a stable crystal lattice. Consequently, less energy is required to dissolve it, leading to a much higher apparent solubility and faster dissolution compared to its crystalline counterpart.[26] The polymer serves to stabilize the drug in this high-energy amorphous state and prevent it from recrystallizing.[25]
Common methods for preparing ASDs include spray drying and hot-melt extrusion.[22][26]
Caption: Simplified workflow for preparing an ASD via spray drying.
Section 4: Summary of Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Best For... |
| pH Adjustment | Ionizes the basic amine to form a soluble salt in situ. | Simple, effective, minimal excipients. | Only works for ionizable compounds; may not be suitable for all biological systems. | Initial in vitro screening; preparing acidic stock solutions. |
| Salt Formation | Creates a solid, stable, ionizable form of the drug.[27] | Improves solubility, dissolution rate, and handling properties. | Can be hygroscopic; potential for disproportionation back to free base. | Creating stable solid forms for preclinical and clinical development. |
| Co-solvency | Reduces the polarity of the aqueous medium.[28] | High solubilization power; simple to prepare. | Potential for excipient toxicity; may precipitate upon dilution. | High-concentration stock solutions for in vitro assays. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic moiety in a soluble carrier.[18] | Significant solubility enhancement; avoids organic solvents; good safety profile. | Limited by drug size and binding affinity; can be expensive. | In vivo formulations (oral, parenteral); formulations where organic solvents are undesirable. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, non-crystalline state.[25] | Dramatically increases apparent solubility and dissolution rate. | Requires specialized equipment; physical stability can be a concern. | Oral solid dosage forms for extremely poorly soluble ("brick dust") compounds. |
References
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 2(10), 1-13. Also available from: [Link]
- Vo, C. L.-N., Park, C., & Lee, B.-J. (2014). Delivery of poorly soluble compounds by amorphous solid dispersions. Current Pharmaceutical Design, 20(3), 303–324.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
- Homayun, B., Lin, X., & Choi, H.-J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 343.
- Solving Poor Solubility with Amorphous Solid Dispersions. (2013). Pharmaceutical Technology, 37(8).
- Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Jain, S. P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(2).
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly W
- Enhancing solubility of poorly soluble drugs using various techniques. (2024). Google Cloud.
- Vippagunta, S. R., et al. (2001). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Advanced Drug Delivery Reviews, 48(1), 3-26.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Sîrbu, R., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1146.
- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (n.d.). Taylor & Francis Online.
- Patel, M. R., et al. (2022). Enhancing Water Solubility for Lopinavir by Co-solvency Approach. Bio-enviromental and pharmaceutical letters, 1(1), 22-29.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- He, H., et al. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 14(11), 2465.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google Cloud.
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Cosolvent. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Jackson, M. J., & Taylor, K. M. G. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart (British Cardiac Society), 93(8), 998–1000.
- Ialongo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867.
- Improving API Solubility by Salt and Cocrystal Form
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Tielker, D., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 942-946.
- A Comparative Analysis of Pyrrolidinone Derivatives as Solvents for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Akbari, B. V., et al. (2004). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Development and Technology, 9(4), 437-444.
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Amine workup. (2024, March 12). Reddit. Retrieved January 11, 2026, from [Link]
-
Pyrrolidine. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Isolation (Recovery) of amines. (n.d.). University of Alberta.
- Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Books.
- Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide. (2025).
- Systems and methods for recovering amines and their derivates from aqueous mixtures. (n.d.).
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube.
- Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. (2025). Google Cloud.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- Piel-Cohen, G., & Pikal, M. J. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(11), 3029–3040.
- Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. (2022). PubMed Central.
- This compound. (n.d.). PubChem.
- Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. (2018). PubMed.
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
- Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. (n.d.). PubMed Central.
- Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystalliz
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Technical Support Center: Synthesis and Purification of 2-(4-Fluorophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable building block. The pyrrolidine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Achieving high purity and yield is therefore critical for downstream applications. This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify and minimize the formation of side products in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and analysis of this compound.
Q1: What are the most common and effective synthetic routes for preparing this compound?
There are several established methods for synthesizing 2-substituted pyrrolidines. The choice of route often depends on the desired stereochemistry, scale, and available starting materials. Two highly effective methods are:
-
Asymmetric Grignard Addition to a Chiral Imine: This method involves the highly diastereoselective addition of a 4-fluorophenyl Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine. This approach is powerful for establishing the desired stereocenter with high control and generally results in good yields.[2]
-
Biocatalytic Reductive Amination: A greener and increasingly popular method uses a transaminase (TA) enzyme to catalyze the asymmetric amination of an ω-chloroketone, which then undergoes spontaneous intramolecular cyclization. This enzymatic approach can provide access to either enantiomer with excellent enantiomeric excess (ee) by selecting the appropriate (R)- or (S)-selective enzyme.[3]
Q2: What are the most critical reaction parameters to control to ensure high yield and purity?
Regardless of the synthetic route, several parameters are universally critical:
-
Temperature Control: Many steps, particularly Grignard additions, are highly exothermic. Maintaining the recommended temperature is crucial to prevent side reactions like Wurtz coupling or reduced selectivity.
-
Anhydrous Conditions (especially for organometallic routes): Grignard reagents react readily with protic solvents, including atmospheric moisture.[4] Ensuring all glassware is oven-dried and solvents are anhydrous is non-negotiable for preventing reagent quenching and yield loss.
-
Stoichiometry: Precise control over the molar ratios of reactants is key. An excess of either the nucleophile (e.g., Grignard reagent) or electrophile (e.g., imine) can lead to specific side products or unreacted starting material that complicates purification.
-
Atmosphere: Reactions involving air-sensitive reagents like Grignard reagents or certain catalysts should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Q3: Which analytical techniques are best for identifying the target compound and potential side products?
A multi-technique approach is recommended for robust analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the fluorophenyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress and identifying the molecular weights of the product and any impurities, even at trace levels.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (ee%) of the final product, which is a critical quality attribute for pharmaceutical intermediates.[5]
Part 2: Troubleshooting Guide: Identifying & Minimizing Side Products
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Reaction Yield
Q: My reaction yield of this compound is significantly lower than reported in the literature. What are the likely causes?
A low yield is a common issue that can often be traced back to a few key areas. The logical flow for troubleshooting this problem is outlined below.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanation:
-
Incomplete Reaction: If starting materials are present, the reaction hasn't gone to completion. For a Grignard reaction, this could be due to inactive Grignard reagent (quenched by moisture or of a low titer) or insufficient reaction time.[4] For an enzymatic reaction, it could indicate poor enzyme activity or non-optimal pH or temperature.[3]
-
Side Product Formation: If starting materials are consumed but the yield of the desired product is low, the reagents have been diverted to form unintended molecules. Proceed to the next section to identify these.
-
Purification Loss: The product may be lost during workup or chromatography. This can happen if the product is more water-soluble than expected or if it co-elutes with impurities during chromatography.
Issue 2: Presence of Unknown Impurities
Q: My analytical data (LC-MS, NMR) shows significant impurities. How can I identify them and prevent their formation?
The identity of a side product is directly linked to the reaction mechanism. Below are common impurities associated with two primary synthetic routes.
The addition of 4-fluorophenylmagnesium bromide to an electrophile is a robust C-C bond-forming reaction, but it is sensitive to conditions.
Caption: Potential side products in a Grignard-based synthesis.
Common Impurities & Solutions:
| Impurity (by MW) | Structure | Cause | Prevention & Minimization |
| Fluorobenzene | C₆H₅F | Quenching of the Grignard reagent by trace amounts of water or other protic species. | Rigorously dry all glassware and solvents. Run the reaction under a positive pressure of an inert gas (N₂ or Ar). |
| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | Homocoupling (Wurtz-type reaction) of the Grignard reagent with unreacted 4-fluorophenyl bromide starting material. Can be catalyzed by transition metal impurities. | Ensure complete formation of the Grignard reagent before adding the imine. Use high-purity magnesium turnings. Add the Grignard reagent slowly to the electrophile at a controlled temperature. |
| Unreacted Imine | - | Incomplete reaction due to insufficient or inactive Grignard reagent. | Titrate the Grignard reagent before use to determine its exact molarity and ensure the correct stoichiometry is used. |
This method, often enzyme-catalyzed, involves the formation of an imine intermediate followed by reduction.[3]
Common Impurities & Solutions:
| Impurity | Cause | Prevention & Minimization |
| Hydroxy-amine Intermediate | Incomplete cyclization of the amino alcohol formed after the reduction step. | After the reductive amination is complete, ensure conditions are suitable for cyclization. This may involve adjusting the pH or a gentle heating step to facilitate the intramolecular Sₙ2 reaction. |
| Over-reduced Starting Material | Reduction of the ketone starting material to an alcohol before amination can occur. | This is less common with highly selective enzymes like transaminases. If using chemical reductants (e.g., NaBH₃CN), ensure the pH is controlled to favor imine formation before reduction. |
| Unreacted Starting Material | Inactive enzyme, incorrect pH, or insufficient reaction time. | Verify enzyme activity and ensure the buffer pH and reaction temperature are optimal for the specific transaminase being used. |
Issue 3: Purification Challenges
Q: I'm struggling to separate my product from a persistent impurity during purification. What strategies can I use?
Effective purification relies on exploiting the different physicochemical properties of your product and the impurities.
Caption: A typical multi-step purification workflow.
Recommended Purification Strategies:
-
Acid-Base Extraction: As a secondary amine, this compound is basic.[6] It can be selectively extracted from an organic solvent (e.g., DCM, EtOAc) into an acidic aqueous layer (e.g., 1M HCl). Neutral impurities like 4,4'-difluorobiphenyl will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent.
-
Silica Gel Chromatography: This is the workhorse of purification. For a basic amine, it is often beneficial to pre-treat the silica gel with a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent) to prevent peak tailing and irreversible adsorption of the product onto the acidic silica surface. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is typically effective.
-
Crystallization: If the product is a solid, or can be converted to a crystalline salt (e.g., hydrochloride or tartrate), crystallization can be an excellent final purification step to remove trace impurities and potentially achieve enantiomeric enrichment.
Part 3: Experimental Protocols
The following protocols are provided as a general guide. They should be adapted based on your specific laboratory conditions and scale.
Protocol 1: General Synthesis via Grignard Addition
This protocol is adapted from methodologies for the asymmetric synthesis of 2-substituted pyrrolidines.[2]
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under Argon, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF via an addition funnel. If the reaction does not initiate, gently warm the flask. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool to room temperature.
-
Imine Addition: In a separate flame-dried flask under Argon, dissolve the chiral γ-chlorinated N-tert-butanesulfinyl imine (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add the prepared Grignard reagent (1.1 eq) to the imine solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel chromatography.
Protocol 2: Analysis by LC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction mixture in methanol or acetonitrile.
-
Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan for the expected mass of the product [M+H]⁺ and potential side products.
References
-
Schober, M., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Robak, M. T., et al. (2007). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]
-
Stickings, R. W. E. (1928). The Synthesis of Some Pyrrolidines as Potential Precursors to Retronecine. Australian Journal of Chemistry. Available at: [Link]
-
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
-
Li, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. Available at: [Link]
-
Safrole. (Date not available). Pyrrolidine Properties, Reactions and Applications. Available at: [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
AIP Publishing. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. Available at: [Link]
-
Wikipedia. Pyrrolidine. Available at: [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Available at: [Link]
-
Reddit. (2021). Grignard Synthesis? : r/Chempros. Available at: [Link]
- Google Patents. (1983). Process for the purification of 2-pyrrolidone.
-
MDPI. (2022). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Available at: [Link]
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Technical Support Center: Stereoselective Synthesis of 2-(4-Fluorophenyl)pyrrolidine
A Specialized Resource for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for the stereoselective synthesis of 2-(4-Fluorophenyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the stereoselectivity of this critical synthesis. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to support your research endeavors.
I. Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses specific experimental issues you may encounter, offering explanations and actionable solutions to improve the stereochemical outcome of your synthesis.
Question 1: I am observing low enantiomeric excess (ee) in my asymmetric synthesis of this compound. What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess is a frequent challenge and can stem from several factors related to the catalyst, substrate, and reaction conditions. Here’s a systematic approach to troubleshooting:
1. Catalyst Selection and Handling:
-
Inappropriate Catalyst Choice: The choice of a chiral catalyst or auxiliary is paramount. For the synthesis of 2-arylpyrrolidines, methods like asymmetric hydrogenation of cyclic imines, palladium-catalyzed cycloadditions, or the use of chiral auxiliaries are common.[1][2] If you are using a catalyst system, ensure it is well-suited for your specific substrate. For instance, iridium-based catalysts are often effective for the asymmetric synthesis of cyclic amines.[1]
-
Catalyst Deactivation or Impurity: Chiral catalysts can be sensitive to air, moisture, and impurities. Ensure you are using freshly prepared or properly stored catalysts. The presence of even trace amounts of impurities in your starting materials or solvents can poison the catalyst. Consider purifying your starting materials and using anhydrous, degassed solvents.
-
Incorrect Ligand: In metal-catalyzed reactions, the chiral ligand is crucial for inducing stereoselectivity. Ensure you are using the correct enantiomer of the ligand for the desired product enantiomer. The structure of the ligand, including its steric and electronic properties, significantly influences the outcome.[2]
2. Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[3] However, this may also decrease the reaction rate, so a balance must be found.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and the stereochemical course of the reaction.[3] Experiment with a range of solvents to find the optimal one for your system. For example, in proline-catalyzed reactions, dipolar aprotic solvents like DMSO or DMF are often effective.[3]
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor side reactions that may be eroding the enantiomeric excess.[3]
3. Substrate-Related Issues:
-
Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the stereochemical outcome. For instance, in some syntheses, carbamates may favor the formation of a different diastereomer compared to a benzamide protecting group.[4]
Workflow for Optimizing Enantioselectivity:
Caption: A systematic workflow for troubleshooting and optimizing low enantiomeric excess.
Question 2: My synthesis is producing a mixture of diastereomers with poor diastereoselectivity. How can I control the formation of the desired diastereomer?
Answer:
Poor diastereoselectivity arises when the formation of two or more diastereomeric products occurs at similar rates. Here are key strategies to improve it:
1. Chiral Auxiliaries:
-
The use of a chiral auxiliary attached to the substrate can effectively direct the stereochemical outcome of a reaction. For example, N-tert-butanesulfinyl imines can be used for the highly diastereoselective addition of Grignard reagents to form 2-substituted pyrrolidines.[5][6][7] The bulky tert-butanesulfinyl group blocks one face of the imine, leading to preferential attack from the less hindered face.
2. Substrate Control:
-
In cyclic systems, existing stereocenters can direct the stereochemistry of newly formed ones. This is a common strategy in syntheses starting from the chiral pool, such as those derived from pyroglutamic acid or amino acids.[4]
3. Reagent and Catalyst Control:
-
The choice of reagents and catalysts can have a profound impact on diastereoselectivity. For instance, in the reduction of substituted pyrroles, the choice of hydrogenation catalyst (e.g., Rh/Al2O3) and reaction conditions can lead to excellent diastereoselectivity.[8]
4. Reaction Conditions:
-
Temperature: As with enantioselectivity, lower temperatures can improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.
Table 1: Comparison of Strategies to Improve Diastereoselectivity
| Strategy | Principle | Example Application | Key Considerations |
| Chiral Auxiliary | A chiral moiety temporarily attached to the substrate directs the approach of the reagent. | Use of N-tert-butanesulfinyl imines for Grignard additions.[5][6] | Auxiliary must be easily attached and cleaved without racemization. |
| Substrate Control | An existing stereocenter in the starting material dictates the stereochemistry of subsequent reactions. | Synthesis starting from enantiopure pyroglutamic acid.[4] | The inherent stereochemistry of the starting material is crucial. |
| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one diastereomer. | Rhodium-catalyzed hydrogenation of substituted pyrroles.[8] | Catalyst loading and reaction conditions need careful optimization. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 3: What are the most common and effective methods for the asymmetric synthesis of this compound?
Answer:
Several effective methods have been developed for the asymmetric synthesis of 2-substituted pyrrolidines, including this compound. The choice of method often depends on the desired scale, available starting materials, and required enantiopurity. Some of the most prominent methods include:
-
Asymmetric Hydrogenation of Cyclic Imines: This is a powerful method that involves the enantioselective reduction of a cyclic imine precursor using a chiral catalyst, often based on iridium or rhodium.[1]
-
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This method involves the reaction of trimethylenemethane (TMM) with imines in the presence of a chiral palladium catalyst to construct the pyrrolidine ring with high enantioselectivity.[2]
-
Use of Chiral Auxiliaries: As mentioned in the troubleshooting section, chiral auxiliaries like N-tert-butanesulfinamide can be used to synthesize 2-substituted pyrrolidines in a highly diastereoselective manner.[7]
-
Biocatalytic Methods: Enzymes, such as transaminases, can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones.[9] This approach offers the advantage of high enantioselectivity and mild reaction conditions.
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[10][11] While this method can provide access to enantiopure material, the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution can overcome this limitation.[12][13]
Question 4: How do I choose the appropriate chiral catalyst for my reaction?
Answer:
The selection of a chiral catalyst is a critical decision that depends on several factors:
-
Reaction Type: Different catalysts are designed for specific transformations. For example, certain chiral phosphine ligands are well-suited for asymmetric hydrogenation, while chiral phosphoramidite ligands have shown success in palladium-catalyzed cycloadditions.[2]
-
Substrate Scope: Review the literature to see which catalysts have been successfully applied to similar substrates. The electronic and steric properties of your substrate will influence its interaction with the catalyst.
-
Desired Enantiomer: Ensure that the chosen catalyst and ligand will produce the desired (R) or (S) enantiomer of your product.
-
Availability and Cost: The commercial availability and cost of the catalyst and its corresponding ligands are practical considerations, especially for large-scale synthesis.
-
Catalyst Screening: It is often necessary to screen a small library of catalysts to identify the optimal one for a new transformation.
Question 5: Can you provide a general protocol for an asymmetric synthesis of a 2-arylpyrrolidine?
Answer:
Certainly. Below is a general, representative protocol for the asymmetric synthesis of a 2-substituted pyrrolidine via the addition of a Grignard reagent to an N-tert-butanesulfinyl imine. This method is known for its high diastereoselectivity.[5][6][7]
Experimental Protocol: Diastereoselective Synthesis of a 2-Arylpyrrolidine
Step 1: Formation of the N-tert-butanesulfinyl Imine
-
To a solution of the corresponding γ-chloro-imine (1.0 eq) in an anhydrous solvent (e.g., CH2Cl2) under an inert atmosphere (N2 or Ar), add a dehydrating agent (e.g., anhydrous CuSO4, 2.0 eq).
-
Add the chiral N-tert-butanesulfinamide (1.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure N-tert-butanesulfinyl imine.
Step 2: Diastereoselective Grignard Addition and Cyclization
-
Dissolve the purified N-tert-butanesulfinyl imine (1.0 eq) in an anhydrous solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the Grignard reagent (e.g., 4-fluorophenylmagnesium bromide, 1.5 eq) dropwise to the cooled solution.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours to facilitate the intramolecular cyclization.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection of the Sulfinyl Group
-
Dissolve the purified N-sulfinyl pyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane, 2.0 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., 1 M NaOH) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the this compound.
Diagram of the Synthetic Pathway:
Caption: A schematic overview of the asymmetric synthesis of this compound using a chiral auxiliary approach.
References
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health (NIH).
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. (2010). Chemical Communications (RSC Publishing).
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. (2010). PubMed.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (n.d.). JACS Au - ACS Publications.
- A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions. (n.d.). Benchchem.
- This compound | 72216-06-9. (n.d.). J&K Scientific.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (n.d.). ResearchGate.
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (n.d.). Organic Chemistry Portal.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (n.d.). White Rose Research Online.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (n.d.). White Rose Research Online.
- Dynamic kinetic resolution of biaryl atropisomers via peptide-catalyzed asymmetric bromination. (2010). PubMed.
- Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. (n.d.). National Institutes of Health (NIH).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic kinetic resolution of biaryl atropisomers via peptide-catalyzed asymmetric bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of substituted pyrrolidines
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The pyrrolidine ring is a cornerstone in numerous FDA-approved drugs and natural products, making its efficient and controlled synthesis a critical task in drug discovery and development.[1][2]
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common synthetic challenges. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.
Part 1: Strategic Planning & Reaction Setup
Before beginning any synthesis, careful planning can prevent many common issues. This section addresses crucial upfront considerations.
Question 1: I'm starting a new pyrrolidine synthesis. What are the main synthetic strategies I should consider, and how do I choose the best one?
Answer: The choice of synthetic route is paramount and depends on the desired substitution pattern, required stereochemistry, and available starting materials. There are two primary approaches: constructing the ring from an acyclic precursor or functionalizing a pre-existing pyrrolidine ring (like proline).[3][4]
For novel structures, ring construction is often more versatile. Here is a comparison of leading strategies:
| Synthetic Strategy | Description | Advantages | Common Challenges | Key References |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., an azomethine ylide) with a dipolarophile (an alkene). | Highly convergent, excellent for creating multiple stereocenters in one step, broad substrate scope. | Requires careful control of ylide generation, potential for regio- and diastereoselectivity issues. | [5][6][7] |
| Intramolecular C-H Amination | Formation of a C-N bond by cyclization of a linear precursor containing a nitrogen source onto an unactivated C-H bond. | High atom economy, excellent for accessing previously difficult-to-make structures. | Can require specific directing groups and expensive catalysts (e.g., Rhodium, Palladium). Regioselectivity can be a challenge. | [6][8][9] |
| Functionalization of Proline/Hydroxyproline | Using the chiral pool of commercially available proline or 4-hydroxyproline as a starting scaffold. | Readily available, optically pure starting materials ensure stereocontrol. | The scope is limited to the inherent structure of the starting material; may require protection/deprotection steps. | [10] |
| Tandem/Cascade Reactions | Multi-step sequences in a single pot, such as tandem amination/cyanation or aza-Cope/Mannich reactions. | High efficiency, reduces purification steps, rapid increase in molecular complexity. | Requires precise optimization; a failure at any step can ruin the entire sequence. | [11][12][13] |
Our Recommendation: For complex, polysubstituted pyrrolidines where stereochemistry is critical, the [3+2] cycloaddition is often the most powerful and flexible approach.[5][7] For simpler analogs or when a specific stereoisomer corresponding to L- or D-proline is desired, functionalizing the chiral pool is more step-economical.[10]
Part 2: Troubleshooting Common Reaction Failures
This section addresses specific problems that can arise during the reaction.
Question 2: My [3+2] cycloaddition reaction has a very low yield and poor diastereoselectivity. What are the likely causes and how can I fix it?
Answer: This is a common issue in 1,3-dipolar cycloadditions. The problem often lies in the generation and stability of the azomethine ylide or in suboptimal reaction conditions that fail to control the stereochemical outcome.
Causality Analysis:
-
Inefficient Ylide Generation: Azomethine ylides are often generated in situ. If the precursor (e.g., an α-imino ester) is not consumed or if the ylide decomposes before it can react with the dipolarophile, the yield will be low.
-
Poor Stereocontrol: The diastereoselectivity is governed by the transition state of the cycloaddition. Factors like the choice of metal catalyst, ligand, solvent, and temperature determine which transition state is favored.[5] Silver (Ag) and Copper (Cu) catalysts with chiral ligands are frequently used to induce asymmetry.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence both the reaction rate and selectivity. Non-coordinating solvents like toluene or THF are often preferred.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a [3+2] cycloaddition.
Specific Recommendations:
-
Catalyst System: If using a silver catalyst like AgOAc, ensure it is fresh. Consider switching to a copper-based system like Cu(I)/Fesulphos, which has shown high efficacy.[6]
-
Solvent Screen: Toluene is an excellent starting point. However, screening other solvents like THF and CH2Cl2 can sometimes improve results, although this may also affect the diastereomeric ratio.[5]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity. While this may slow the reaction rate, it often favors the formation of the thermodynamically more stable product.
Question 3: My intramolecular C-H amination reaction is not proceeding. My starting material remains unreacted.
Answer: Intramolecular C-H amination reactions are powerful but sensitive. Failure to initiate often points to issues with catalyst activation or the stability of the reactive intermediate (e.g., a nitrene or radical).[6]
Causality Analysis:
-
Catalyst Inactivity: Rhodium and copper catalysts are commonly used.[6][8] These can be poisoned by impurities in the starting materials or solvent. The active catalytic species may not be forming under the reaction conditions.
-
Incorrect Nitrogen Source: The reaction's success is highly dependent on the nitrogen-containing functional group (e.g., sulfamate esters, azides). Some are more amenable to forming the reactive nitrene intermediate than others.
-
Substrate Steric Hindrance: If the C-H bond targeted for amination is sterically hindered, the cyclization may be too slow or energetically unfavorable.
Recommendations:
-
Reagent Purity: Ensure all reagents and solvents are rigorously purified and dried. Trace water or other nucleophiles can deactivate the catalyst.
-
Catalyst Choice: If a copper catalyst is failing, a more reactive rhodium catalyst, such as Rh₂(esp)₂, might be necessary.[8]
-
Change Oxidant/Nitrene Precursor: In some systems, the choice of oxidant is key. For example, dirhodium-catalyzed reactions can utilize O-benzoylhydroxylamines as effective nitrene precursors without external oxidants.[8]
Part 3: Work-up and Purification Headaches
A successful reaction is only half the battle. Isolating the pure product can present its own set of challenges.
Question 4: During my aqueous work-up, I'm getting a persistent emulsion that won't separate. How can I break it?
Answer: Emulsion formation is very common when purifying amine compounds like pyrrolidines, especially those with long alkyl chains that act as surfactants.[14] The goal is to disrupt the stable mixture of the organic and aqueous phases.
Causality Analysis:
-
Surfactant Properties: The product itself, particularly the protonated salt form, can bridge the interface between the aqueous and organic layers.
-
Insufficient Ionic Strength: A low ionic strength in the aqueous phase fails to "salt out" the organic components, leading to miscibility and emulsion.
Purification Decision Tree:
Caption: Decision tree for handling emulsions during work-up.
Step-by-Step Solutions:
-
Increase Ionic Strength: Add a significant amount of brine (saturated aqueous NaCl solution). This increases the polarity of the aqueous phase, forcing the less polar organic components out of solution and into the organic layer.[14]
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Gentle, repeated inversions are sufficient for extraction and less likely to cause a stable emulsion.[14]
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite or diatomaceous earth. This can physically disrupt the droplets and break the emulsion.
-
Change Solvent: If emulsions persist, try switching to a more non-polar extraction solvent like diethyl ether instead of dichloromethane, if product solubility allows.
Question 5: My product is an oil, not a solid. How do I effectively purify it via chromatography?
Answer: Oily products are standard. The key is to identify impurities and select the correct chromatography conditions.
Recommendations:
-
Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude oil in an organic solvent (e.g., dichloromethane) and extract with dilute acid (e.g., 1M HCl). Your basic pyrrolidine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.[14]
-
Normal-Phase Chromatography: Most substituted pyrrolidines are basic and will show significant tailing on standard silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).
-
Reversed-Phase Chromatography: For highly polar pyrrolidines, reversed-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile containing a modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can be very effective.
Part 4: Safety First
Question 6: What are the primary safety hazards associated with pyrrolidine and its synthesis?
Answer: Pyrrolidine and many of its precursors and reagents are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Primary Hazards:
-
Flammability: Pyrrolidine is a highly flammable liquid and vapor.[15][16] All work should be conducted in a chemical fume hood, away from ignition sources.[17][18] Metal containers should be grounded to prevent static discharge.[18]
-
Corrosivity: It can cause severe skin burns and eye damage.[15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[15][17]
-
Toxicity: Pyrrolidine is harmful if swallowed or inhaled.[15] Ensure adequate ventilation and avoid breathing vapors.[19]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[15][17]
-
Spills: Absorb small spills with an inert material like vermiculite or sand.[19][20] Evacuate the area for larger spills and remove all ignition sources.[15]
Part 5: Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative example based on established methods for synthesizing highly substituted pyrrolidines.[5][6]
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the silver catalyst (e.g., AgOAc, 10 mol%) and the chiral ligand (e.g., (R)-Fesulphos, 11 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 15-20 minutes.
-
Reagent Addition: Add the α-imino ester precursor (1.2 equivalents) and the dipolarophile (e.g., N-Methylmaleimide, 1.0 equivalent) to the flask.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the dipolarophile is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system, often with 1% triethylamine to prevent tailing) to afford the pure substituted pyrrolidine product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC.
References
- Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters.
- PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
- Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. Benchchem.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Pyrrolidine - Hazard Summary. New Jersey Department of Health.
- PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications.
- A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. ACS Petroleum Research Fund.
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC - NIH.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC - NIH.
- Pyrrolidine - Safety Data Sheet. Apollo Scientific.
- Synthesis of substituted pyrrolidines. DiVA portal.
- Retrosynthetic analysis for the synthesis of pyrrolidine derivatives. ResearchGate.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Pyrrolidine - Wikipedia. Wikipedia.
- A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds. Benchchem.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH.
- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
- New Pyrrolidine Synthesis Method Revealed. China Chemistry News.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. PMC - NIH.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications.
- Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters.
- Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH.
- Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. ResearchGate.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Report: A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 12. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 17. lobachemie.com [lobachemie.com]
- 18. nj.gov [nj.gov]
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- 20. lobachemie.com [lobachemie.com]
stability issues of 2-(4-Fluorophenyl)pyrrolidine under different conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(4-Fluorophenyl)pyrrolidine. This resource is designed to provide in-depth guidance and troubleshooting for stability-related issues you may encounter during your research and development activities. As a Senior Application Scientist, I have compiled this information to help you understand the critical factors affecting the stability of this compound and to provide practical solutions for its handling, storage, and analysis.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] Many suppliers recommend refrigeration at 2-8°C.[2][3] It is also advised to store the compound under an inert gas as it can be air-sensitive.[4] Always keep the container tightly closed when not in use.[1]
Q2: Is this compound sensitive to light or air?
A2: Yes, some sources indicate that this compound and related pyrrolidine compounds can be sensitive to light and air.[4][5] To mitigate potential degradation, it is best practice to store the compound in a dark place, under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.[4]
Stability in Solution
Q3: How stable is this compound in different solvents?
A3: While specific data on this compound is limited, pyrrolidine derivatives can exhibit varying stability depending on the solvent. For analytical purposes, acetonitrile is often a preferred co-solvent over methanol in photostability studies, as methanol can generate methoxy radicals upon light exposure, potentially leading to artifactual degradation products.[6] For general use, aprotic solvents are typically suitable. However, the stability in protic solvents, especially under prolonged storage or elevated temperatures, should be experimentally verified.
Q4: What is the expected stability of this compound at different pH values?
A4: The stability of pyrrolidine compounds can be pH-dependent. Acidic or basic conditions can promote hydrolysis or other degradation pathways.[7] For instance, some pyrrolidine derivatives have been shown to degrade via cyclization in solution.[8] It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 2, 4, 6, 8, 10) to understand the specific susceptibility of this compound to acid- and base-catalyzed degradation.[9] The keto-enol tautomerism of the pyrrolidine ring can be influenced by pH, which may affect its stability and reactivity.[10]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptom: You observe additional, unexpected peaks in your HPLC or GC analysis of a this compound sample.
Potential Cause: This is often indicative of degradation. The new peaks likely correspond to degradation products formed due to improper storage, handling, or experimental conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
Step-by-Step Guidance:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dark, and under an inert atmosphere).[4]
-
Review Sample Preparation and Handling:
-
Solvent: Were the samples prepared in a fresh, high-purity solvent?
-
pH: Was the pH of the solution controlled, especially if working with aqueous media?
-
Temperature and Time: How long were the solutions stored, and at what temperature, before analysis?
-
-
Conduct a Forced Degradation Study: To systematically identify the source of degradation, perform a forced degradation (stress testing) study.[11][12] This will help you understand the molecule's intrinsic stability and identify potential degradation products.[9]
-
Characterize Degradation Products: Use analytical techniques like LC-MS and NMR to identify the structure of the degradation products.[13][14] This information is crucial for understanding the degradation pathway.
-
Optimize Conditions: Based on the findings from the forced degradation study, adjust your experimental and storage conditions to minimize degradation.
Issue 2: Inconsistent Results or Loss of Potency
Symptom: You observe a decrease in the expected activity or inconsistent results in biological assays over time.
Potential Cause: The active compound, this compound, may be degrading, leading to a lower effective concentration.
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purity of your stock solution and solid material using a validated stability-indicating analytical method (typically RP-HPLC).
-
Evaluate Formulation Components: If the compound is part of a formulation, consider potential interactions with excipients. Some excipients can promote degradation.[8]
-
Assess Environmental Factors:
-
Temperature: Thermal degradation is a common issue. Pyrrolidine derivatives can decompose at elevated temperatures.[5]
-
Oxidation: The pyrrolidine ring can be susceptible to oxidation.[15] Consider if your experimental setup exposes the compound to oxidative stress (e.g., presence of peroxides, metal ions).
-
Photostability: As mentioned, exposure to light, particularly UV light, can cause degradation.[16][17]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[12]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV/PDA detector and a C18 column
Procedure:
Caption: Experimental workflow for a forced degradation study.
Detailed Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.[7]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C. Withdraw and process samples as in the acid hydrolysis step, neutralizing with an equivalent amount of acid.[7]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at various time points for HPLC analysis.[7]
-
Thermal Degradation:
-
Solid State: Place the solid compound in an oven at 80°C. Periodically dissolve a small amount for analysis.
-
Solution State: Heat an aliquot of the stock solution at 80°C. Withdraw samples at various time points for analysis.
-
-
Photostability Testing: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17] Analyze the samples before and after exposure.
-
Analysis: Analyze all samples by a stability-indicating RP-HPLC method. Compare the chromatograms to a control sample (stored at 2-8°C in the dark) to identify and quantify degradation products.
Data Summary Table
The results from a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 h | 60°C | Data | Data | Data |
| 0.1 M NaOH | 24 h | 60°C | Data | Data | Data |
| 3% H₂O₂ | 24 h | RT | Data | Data | Data |
| Heat (Solid) | 48 h | 80°C | Data | Data | Data |
| Heat (Solution) | 24 h | 80°C | Data | Data | Data |
| Light (ICH Q1B) | - | - | Data | Data | Data |
Note: "Data" should be replaced with experimentally determined values.
Potential Degradation Pathways
While specific degradation pathways for this compound must be determined experimentally, potential pathways for pyrrolidine-containing molecules include:
-
Oxidation: The nitrogen atom or the benzylic position of the pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides, lactams (pyrrolidinones), or ring-opened products.[15]
-
Hydrolysis: Under strong acidic or basic conditions, cleavage of the molecule could occur, although the pyrrolidine ring itself is generally stable to hydrolysis.
-
Photodegradation: UV radiation can induce photochemical reactions, potentially leading to radical-mediated degradation or rearrangement.[14]
Caption: Potential degradation pathways for this compound.
References
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: [Link])
-
CAS No : 1203684-91-6 | Product Name : this compound hydrochloride. (URL: [Link])
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Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
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Stability Indicating Forced Degradation Studies - RJPT. (URL: [Link])
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This compound | C10H12FN | CID 3865560 - PubChem. (URL: [Link])
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])
-
Selective Electrochemical Oxidation of Functionalized Pyrrolidines. (URL: [Link])
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (URL: [Link])
-
Different pathways for 2,4-D degradation proposed in the literature - ResearchGate. (URL: [Link])
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (URL: [Link])
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Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. (URL: [Link])
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Elucidating the pathways of degradation of denagliptin - PubMed. (URL: [Link])
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Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl) - NIH. (URL: [Link])
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Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (URL: [Link])
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Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. (URL: [Link])
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The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation - NIH. (URL: [Link])
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development - ACS Publications. (URL: [Link])
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(PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (URL: [Link])
-
2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one - MDPI. (URL: [Link])
-
Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity | Request PDF - ResearchGate. (URL: [Link])
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (URL: [Link])
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (URL: [Link])
-
Photochemical Stability of 4'-azido-2'-deoxy-2'-methylcytidine Hydrochloride: Structural Elucidation of Major Degradation Products by LC-MS and NMR Analysis - PubMed. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
Structure identification and analysis of the suspected chemical precursor of 2‐fluorodeschloroketamine and its decomposition products | Request PDF - ResearchGate. (URL: [Link])
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Technical Support Center: Optimization of Reaction Conditions for Coupling 2-(4-Fluorophenyl)pyrrolidine
Welcome to the technical support center for the optimization of coupling reactions involving 2-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N and C-C bonds with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.
Introduction: The Unique Challenges of Coupling this compound
This compound is a valuable scaffold in medicinal chemistry and materials science. However, its successful coupling, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, presents a unique set of challenges. The steric hindrance imposed by the 2-aryl substituent can impede catalyst-substrate interactions, while the electronic properties of the fluorophenyl group can influence the reactivity of the system. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Buchwald-Hartwig amination of this compound with an aryl halide. What are the likely causes?
A1: Low conversion is a common issue and can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal choice of ligand and base, or inappropriate reaction conditions. The steric bulk of the 2-(4-fluorophenyl) group can hinder the approach of the amine to the palladium center.
To address this, a systematic optimization of your reaction parameters is crucial. Start by evaluating your choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, or BrettPhos), are often necessary to promote the desired reductive elimination and prevent β-hydride elimination.[1][2][3] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[1]
The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate the deprotonation of the pyrrolidine nitrogen.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although they may require higher reaction temperatures.[4][5]
Finally, ensure your reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black.[6] Thoroughly degas your solvent and use Schlenk techniques or a glovebox to maintain an inert atmosphere.
Q2: My Suzuki-Miyaura coupling of a this compound derivative is sluggish. How can I improve the reaction rate and yield?
A2: Sluggish Suzuki-Miyaura couplings with this substrate are often attributed to inefficient transmetalation or catalyst inhibition. The nitrogen atom in the pyrrolidine ring can coordinate to the palladium center, leading to catalyst poisoning.[6]
To mitigate this, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich ligands that can sterically shield the palladium center from coordination by the pyrrolidine nitrogen.[6]
-
Base Selection: The choice of base is critical for activating the boronic acid partner. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The solubility of the base can significantly impact the reaction rate, with Cs₂CO₃ often being more effective due to its better solubility in many organic solvents.[4][5]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are typically used.[7] In some cases, the addition of water as a co-solvent can accelerate the transmetalation step.[8] However, for substrates prone to hydrodehalogenation, strictly anhydrous conditions are recommended.[9]
Q3: I am observing significant hydrodehalogenation of my aryl halide starting material. What causes this side reaction and how can I minimize it?
A3: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It often arises from the formation of palladium-hydride species, which can then reductively eliminate to give the dehalogenated arene.[10] Sources of hydride can include water, alcohols, or even the amine or phosphine ligand itself.[11]
To suppress hydrodehalogenation:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. The presence of water is a known contributor to this side reaction.[11]
-
Optimize the Base: Some bases can promote hydrodehalogenation more than others. If you are using a hydroxide base, consider switching to a non-hydroxide base like a carbonate or phosphate.[12]
-
Ligand Choice: The ligand can influence the relative rates of the desired coupling versus hydrodehalogenation. Screening different ligands is often necessary.
-
Bimetallic Systems: In some cases, the use of a co-catalyst, such as copper, can help to suppress hydrodehalogenation.[13]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a palladium precatalyst to ensure efficient generation of the active Pd(0) species. - Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere (Argon or Nitrogen).[6] |
| 2. Suboptimal Ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[1][2] | |
| 3. Inappropriate Base | - For Buchwald-Hartwig, start with a strong base like NaOtBu or LHMDS.[4] - For Suzuki, screen inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[5] | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[6] | |
| Significant Side Product Formation | 1. Hydrodehalogenation | - Use strictly anhydrous conditions.[9] - Choose a non-coordinating base. - Consider a bimetallic catalyst system (e.g., Pd/Cu).[13] |
| 2. Homocoupling of Coupling Partner | - Thoroughly degas all reagents and solvents. - Consider a slower addition of the nucleophilic coupling partner. | |
| 3. Diarylamine Formation (in primary amine couplings) | - Use a ligand that favors monoarylation, such as BrettPhos. - Adjust the stoichiometry of the amine coupling partner. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality | - Use high-purity, anhydrous solvents and reagents. - Verify the activity of the palladium catalyst. |
| 2. Variable Reaction Setup | - Ensure consistent stirring speed, temperature control, and inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the optimization of the N-arylation of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Add the aryl halide and this compound.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Decision-Making Workflow for Troubleshooting
When faced with a challenging reaction, a systematic approach is essential. The following workflow can guide your optimization efforts.
Caption: A workflow for troubleshooting low-yielding coupling reactions.
References
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Vertex AI Search.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing).
- Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. OUCI.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Benchchem.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis. Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Vertex AI Search.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. PubMed.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- The Role of the Base in Buchwald-Hartwig Amination.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
- Role of the base in Buchwald-Hartwig amin
- Buchwald-Hartwig Amin
- Table 3 Effect of various bases in the Buchwald coupling reaction a.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
- Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Palladium-Catalyzed Aryl
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Vertex AI Search.
- Avoiding byproduct formation in N-aryl
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives.
- Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. PMC - NIH.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Optimization of the Suzuki coupling reaction in the synthesis of 2‐[(2‐substituted)
- ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives.
- Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH.
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- α-Arylation of N-Boc Pyrrolidine. Organic Syntheses Procedure.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
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Technical Support Center: Scale-Up of 2-(4-Fluorophenyl)pyrrolidine Production
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-(4-Fluorophenyl)pyrrolidine. This key pharmaceutical intermediate presents unique challenges in synthesis, purification, and stereochemical control that require careful consideration as production moves from the bench to pilot and manufacturing scales.[1][2]
Section 1: Synthesis Route Selection & Optimization
The choice of synthetic strategy is the most critical decision in a scale-up campaign, directly impacting cost, purity, safety, and scalability.
Q1: We are considering several synthetic routes for this compound. What are the key scale-up considerations when choosing between reductive amination, a Grignard-based approach, or an asymmetric synthesis?
A1: Each route has distinct advantages and disadvantages that become more pronounced at scale.
-
Reductive Amination: This is often a preferred industrial method due to its use of readily available starting materials (e.g., a suitable keto-acid or aldehyde) and generally robust reaction conditions.[3][4] Catalytic systems, including those based on nickel or iridium, can be highly efficient.[5][6] However, challenges on scale-up include catalyst deactivation, sensitivity to impurities in starting materials, and the need for high-pressure hydrogenation equipment. The choice of reducing agent (e.g., H₂, silanes) and catalyst are critical for success.[3][5]
-
Grignard Reaction: Synthesizing the pyrrolidine ring via the addition of a 4-fluorophenyl magnesium halide to a suitable electrophile is a powerful C-C bond-forming strategy.[7] The primary challenge on scale-up is the highly exothermic and moisture-sensitive nature of Grignard reagent formation and reaction. Initiation can be unpredictable, leading to potential thermal runaway events if not properly controlled.[8] This route often requires specialized reactors and stringent control over process parameters.
-
Asymmetric Synthesis: This approach builds the desired enantiomer directly, avoiding the material loss inherent in chiral resolution.[9] Methods like catalytic asymmetric hydrogenation of a cyclic imine precursor or biocatalytic approaches using transaminases can provide high enantiomeric excess (% ee).[10][11] The main scale-up challenges are the high cost and limited availability of specialized chiral catalysts or enzymes, their sensitivity to reaction conditions, and the potential for difficult removal of metal catalyst residues from the final product.[12]
Table 1: Comparison of Primary Synthesis Routes for Scale-Up
| Parameter | Reductive Amination | Grignard Reaction | Asymmetric Synthesis |
| Starting Materials | Often commodity chemicals (keto-acids, amines). | Aryl halides, magnesium, cyclic electrophiles. | Prochiral precursors, specialized catalysts/enzymes. |
| Key Advantage | Robust, well-understood, high atom economy. | Powerful C-C bond formation. | High enantioselectivity, avoids resolution. |
| Scale-Up Challenge | Catalyst handling/cost, high pressure, potential for side reactions (dialkylation).[4] | Exothermicity, initiation control, stringent anhydrous conditions.[8] | Catalyst cost/sourcing, catalyst removal, process sensitivity. |
| Waste Profile | Moderate; depends on catalyst and reductant. | High; magnesium salts. | Low to Moderate; depends on catalyst loading. |
| Typical Yield | Good to Excellent.[5] | Good, but can be variable. | Good to Excellent.[13] |
Section 2: Troubleshooting Common Synthetic Challenges
Q2: Our Grignard reaction to form the C-C bond is failing to initiate or is very sluggish on a 5L scale, despite working at the 100mL scale. What are the likely causes and how can we troubleshoot this?
A2: This is a classic scale-up problem with Grignard reactions. The issue almost always relates to the passivation of the magnesium surface or the presence of inhibitors.
-
Magnesium Activation is Key: On a larger scale, the surface-area-to-volume ratio decreases. The protective magnesium oxide layer on the turnings can prevent the reaction from starting.
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle immediately before use can expose a fresh, reactive surface.
-
Chemical Activation: A small amount of an activator like iodine (a crystal), 1,2-dibromoethane, or a pre-formed Grignard reagent (e.g., iPrMgCl) can be used to etch the magnesium surface and initiate the reaction.[8]
-
-
Ensure Strict Anhydrous Conditions: Water is the primary inhibitor. Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon). The solvent (typically THF or Diethyl Ether) must be rigorously dried.
-
Starting Material Purity: The aryl halide must be pure and dry. Any acidic impurities will quench the Grignard reagent.
Below is a decision workflow for troubleshooting this specific issue.
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Q3: During our reductive amination scale-up, we are observing significant formation of dialkylation byproducts. How can we minimize this?
A3: Dialkylation is a common issue where the desired secondary amine product reacts further. This can often be controlled by adjusting reaction conditions. A stepwise procedure is often effective: first, form the imine intermediate under conditions that do not favor reduction, and then add the reducing agent in a separate step.[4] This minimizes the time the product amine is present under reactive conditions. Additionally, slowly adding the aldehyde or ketone to the reaction mixture containing the amine can keep the concentration of the electrophile low, disfavoring the second alkylation step.
Section 3: Achieving Enantiomeric Purity
For most pharmaceutical applications, a single enantiomer of this compound is required.[14] The choice between direct asymmetric synthesis and resolving a racemic mixture is a critical economic and technical decision.
Caption: Decision logic for selecting a chiral strategy.
Q4: We have opted for chiral resolution of racemic this compound using a chiral acid. Our initial attempts give poor enantiomeric enrichment. What factors should we investigate?
A4: Successful diastereomeric salt crystallization is a multi-parameter optimization problem.[9][15]
-
Choice of Resolving Agent: This is the most critical factor. Not all chiral acids will form well-defined, easily separable diastereomeric salts. A screening approach is essential.
-
Solvent System: The solubility of the two diastereomeric salts must be significantly different in the chosen solvent or solvent mixture. A solvent where one salt is sparingly soluble while the other remains in solution is ideal.
-
Stoichiometry: Using 0.5 molar equivalents of the resolving agent can sometimes be more effective for initial enrichment, as this favors the crystallization of the less soluble salt.[15]
-
Temperature and Cooling Profile: The crystallization process, including the rate of cooling, can dramatically impact the purity of the crystals obtained. A slow, controlled cooling profile is generally preferred.
-
Purity of Racemic Material: Impurities can inhibit crystallization or be incorporated into the crystal lattice, reducing the enantiomeric purity of the resolved material.[15]
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Comments |
| (+)- and (-)-Tartaric Acid | Dicarboxylic Acid | Widely available, cost-effective, a common first choice.[15] |
| (+)- and (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid | More lipophilic than tartaric acid, useful in less polar solvents.[15] |
| (R)- and (S)-Mandelic Acid | α-Hydroxy Acid | Effective for a wide range of amines. |
| (+)- and (-)-Camphor-10-sulfonic Acid | Sulfonic Acid | Strong acid, forms stable salts. |
| (R)- and (S)-1,1'-Bi-2-naphthol (BINOL) | Chiral Diol | Can form complexes, useful in specific cases. |
Section 4: Purification and Impurity Profiling
Q5: After synthesis and work-up, we are struggling to purify the free base of this compound by distillation due to decomposition. What are alternative purification strategies for scale-up?
A5: High-temperature vacuum distillation of functionalized amines can often lead to decomposition. Crystallization is a much more robust and scalable purification method.
The most common industrial approach is to form a salt, typically the hydrochloride (HCl) salt, which is often a stable, crystalline solid.[16][17] The crude free base can be dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate) and treated with a solution of HCl (e.g., HCl in isopropanol or gaseous HCl). The resulting hydrochloride salt can then be purified by recrystallization. This process effectively removes non-basic organic impurities and color. The pure free base can be regenerated by neutralizing the salt with an aqueous base (e.g., NaOH, K₂CO₃) and extracting into an organic solvent.
Q6: What are the typical impurities we should be monitoring during the scale-up of this compound?
A6: A thorough impurity profile is essential for any pharmaceutical intermediate.[18] The specific impurities will be route-dependent, but common classes include:
-
Starting Material Carryover: Unreacted 4-fluoro-bromobenzene (from a Grignard route) or keto-acid precursors (from reductive amination).
-
Reaction Byproducts: Over-alkylation products, products of side reactions (e.g., Wurtz coupling in Grignard reactions).
-
Reagents and Catalysts: Residual palladium, nickel, or iridium from catalytic steps. These are strictly regulated and must be efficiently removed.[12]
-
Degradation Products: Impurities formed during work-up, purification, or storage.
A robust analytical method, typically HPLC with UV and MS detection, is required to track these impurities throughout the process.[19][20]
Section 5: Process Safety Considerations
Q7: What are the primary safety hazards we need to manage during the scale-up of this process?
A7: The production of this compound involves several significant hazards that must be carefully managed at scale.
-
Flammability: Many organic solvents used (THF, diethyl ether, isopropanol) are highly flammable. The final product itself may be flammable. All equipment must be properly grounded and bonded to prevent static discharge, and electrical equipment must be explosion-proof.
-
Corrosivity and Toxicity: The product and its intermediates are amines, which are typically corrosive and can cause severe skin and eye damage.[21] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, clothing, and eye/face protection, is mandatory.[21]
-
Exothermic Reactions: As discussed, Grignard reactions are highly exothermic and can lead to thermal runaway. Reductive aminations using metal hydrides can also be highly energetic. Reactions must be conducted in reactors with adequate cooling capacity and emergency quenching plans must be in place.
-
High-Pressure Hydrogenation: If using catalytic hydrogenation, the process involves flammable gas under high pressure, requiring specialized equipment and adherence to strict safety protocols.
Section 6: Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization (Example)
This is a representative protocol and must be optimized for your specific process.
-
Dissolution: In a suitable reactor, dissolve 1.0 molar equivalent of racemic this compound in 5-10 volumes of a pre-screened solvent (e.g., ethanol/water mixture, acetone, or isopropanol) at 50-60 °C.
-
Resolving Agent Addition: Prepare a solution of 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., (+)-Dibenzoyltartaric acid) in a minimal amount of the same solvent. Add this solution slowly to the amine solution while maintaining the temperature.
-
Crystallization: Once the addition is complete, slowly cool the mixture over 4-8 hours to ambient temperature, then further cool to 0-5 °C. Hold at this temperature for at least 2 hours to maximize crystal formation.
-
Isolation: Filter the resulting solid and wash the filter cake with a small amount of cold solvent.
-
Analysis: Dry the solid and analyze its diastereomeric and enantiomeric purity (after liberating the free base from a small sample) by chiral HPLC.
-
Recrystallization (if needed): If the desired purity is not achieved, recrystallize the solid from a suitable solvent system to upgrade the diastereomeric purity.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous base (e.g., 2M NaOH) until the pH is >12. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched free base.
Caption: General workflow for chiral resolution by crystallization.
References
-
Synthesis of pyrrolidones via reductive amination of LA. (n.d.). ResearchGate. Retrieved from [Link]
-
Controlled experiments for reductive amination of LA into pyrrolidinone. Reaction condition. (n.d.). ResearchGate. Retrieved from [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. Retrieved from [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
-
NIPER, SAS Nagar, India. (n.d.). CRIPS. Retrieved from [Link]
-
Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved from [Link]
-
Organocatalytic asymmetric synthesis of P-stereogenic molecules. (n.d.). PMC - NIH. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Retrieved from [Link]
-
An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Scale-up Examples. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Link.springer.com. Retrieved from [Link]
-
This compound hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Grignard Synthesis?. (2021). Reddit. Retrieved from [Link]
-
Normal-phase automated mass-directed HPLC purification of a pyrrolobenzodiazepine library with vasopressin agonist activity. (n.d.). PubMed. Retrieved from [Link]
-
impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents.
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Technical Support Center: Strategies to Improve the Metabolic Stability of 2-(4-Fluorophenyl)pyrrolidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with actionable strategies and troubleshooting advice for enhancing the metabolic stability of 2-(4-Fluorophenyl)pyrrolidine-based compounds. Poor metabolic stability is a primary driver of high clearance, low bioavailability, and short half-life, often leading to the failure of promising drug candidates.[1][2] This document offers a structured, question-and-answer approach to navigate common challenges and implement effective solutions in your experimental workflow.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the preclinical evaluation of this compound-based compounds.
Q1: My compound shows high clearance in liver microsomes. What are the likely metabolic hotspots and how can I block them?
A1: High clearance in a liver microsomal stability assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[3][4] For the this compound scaffold, there are two primary regions of metabolic vulnerability or "hotspots": the pyrrolidine ring itself and, to a lesser extent, the fluorophenyl ring.
Primary Metabolic Hotspots:
-
Oxidation of the Pyrrolidine Ring: The most common site of metabolism is the carbon atom alpha (α) to the nitrogen. This oxidation can lead to the formation of a lactam or even ring-opening, resulting in rapid degradation.[5][6]
-
Oxidation of the Phenyl Ring: While the 4-fluoro substituent generally increases metabolic stability by blocking the para position, oxidation can still occur at other positions on the aromatic ring.[7][8]
-
N-Dealkylation: If the pyrrolidine nitrogen is substituted with an alkyl group, N-dealkylation is a common and often rapid metabolic pathway.[9]
Strategies to Block Metabolism:
-
Deuteration (Kinetic Isotope Effect): Replacing hydrogen atoms with deuterium at the identified metabolic hotspots (e.g., the C2 and C5 positions of the pyrrolidine ring) can significantly slow down CYP-mediated metabolism.[10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[12][13] This "kinetic isotope effect" can lead to a longer half-life and improved metabolic profile.[14]
-
Steric Hindrance: Introducing bulky groups near the metabolic hotspot can physically block the enzyme's active site from accessing it. For example, adding methyl or other alkyl groups to the pyrrolidine ring, particularly at the C3 or C4 positions, can shield the vulnerable C2/C5 positions.[15][16]
-
Bioisosteric Replacement: This powerful strategy involves replacing a metabolically labile part of the molecule with a different group that retains the desired biological activity but has improved metabolic properties.[17][18]
-
Ring Modification: Replace the pyrrolidine ring with a more stable alternative like a piperidine or azetidine ring.[9][15] This can alter the ring pucker and the accessibility of adjacent C-H bonds to metabolic enzymes.
-
Functional Group Replacement: If a substituent on the scaffold is the site of metabolism (e.g., an oxidizable methyl group), it can be replaced with a more robust bioisostere like a cyclopropyl or trifluoromethyl group.[18][19]
-
Below is a decision-making workflow for addressing high microsomal clearance.
Caption: Decision tree for addressing high metabolic clearance.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the metabolic stability of this compound class.
Q1: What are the primary metabolic pathways for this compound-based compounds?
A1: The metabolism of this scaffold is typically dominated by Phase I oxidative pathways. The most significant transformations are:
-
Pyrrolidine Ring Oxidation: Hydroxylation at the C5 position (alpha to both the nitrogen and the phenyl ring) is a major pathway. This can be followed by further oxidation to a lactam. In some cases, this initial oxidation can lead to ring cleavage.[5][6]
-
Aromatic Hydroxylation: Although the 4-fluoro group provides some protection against metabolism, oxidation can still occur at the ortho positions (C2' or C6') of the phenyl ring.
-
N-Dealkylation: For compounds where the pyrrolidine nitrogen is part of a larger structure (e.g., substituted with an ethyl group), cleavage of the C-N bond is a common metabolic fate.[9]
The diagram below illustrates these primary metabolic routes.
Caption: Common metabolic pathways for the core scaffold.
Q2: Which in vitro assays are most predictive of in vivo metabolic stability?
A2: A tiered approach using different in vitro systems is most effective for predicting in vivo outcomes.
| Assay System | Enzymes Present | Pros | Cons | Best For |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs)[3] | High-throughput, cost-effective, good for initial screening of CYP metabolism.[4][20] | Lacks cytosolic enzymes and requires cofactor supplementation.[20] | Rapidly ranking large sets of compounds for Phase I liability. |
| Hepatocytes | All Phase I and Phase II enzymes, cofactors, and transporters.[3][20] | Considered the "gold standard" as they most closely mimic the in vivo liver environment.[3] | Lower throughput, more expensive, higher variability between donors. | Evaluating promising candidates for both Phase I and II metabolism and predicting in vivo clearance.[21] |
| S9 Fraction | Microsomal (Phase I) and cytosolic (Phase II) enzymes.[1][20] | Broader enzyme coverage than microsomes alone. | Still requires cofactor supplementation; can be less robust than hepatocytes. | Investigating compounds where cytosolic enzymes (e.g., aldehyde oxidase) are suspected to play a role. |
Recommended Workflow: Start with a high-throughput liver microsomal stability assay to quickly identify and eliminate metabolically unstable compounds. For lead compounds with improved microsomal stability, progress to a hepatocyte stability assay to get a more comprehensive picture that includes Phase II metabolism and to generate more accurate data for predicting human hepatic clearance.[3][21]
Q3: What is "bioisosteric replacement" and how can it improve metabolic stability?
A3: Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where a part of a molecule is exchanged for a chemically different group that maintains or improves the desired biological activity while optimizing physicochemical or pharmacokinetic properties, including metabolic stability.[17][18] The goal is to replace a metabolically weak spot with a more robust chemical group.
Examples for the this compound Scaffold:
-
Replacing the Pyrrolidine Ring: If the pyrrolidine ring is the primary site of metabolism, it can be replaced with other cyclic amines. For instance, replacing it with a piperidine ring was shown to improve metabolic stability in rat liver microsomes for a series of DAT inhibitors.[9] A more conformationally rigid analog, such as a bicyclic system, can also be used to limit the interaction with metabolizing enzymes.[22]
-
Blocking Aromatic Oxidation: While the 4-fluoro group is a common strategy to block metabolism, if the phenyl ring is still a liability, it can be replaced with a more electron-deficient and less easily oxidized heterocycle, such as a pyridine ring.[18]
The table below summarizes the impact of select modifications.
| Original Moiety | Metabolic Liability | Bioisosteric Replacement | Effect on Stability |
| Pyrrolidine | α-carbon oxidation | Piperidine[9], Azetidine[15] | Often Increased |
| Phenyl | Aromatic oxidation | Pyridine, Pyrimidine[18] | Increased (more electron deficient) |
| -CH3 (Alkyl) | Benzylic Oxidation | -CF3, cyclopropyl[18] | Increased |
Experimental Protocols
Protocol: Liver Microsomal Stability Assay
This protocol provides a standardized workflow for determining the intrinsic clearance (CLint) of a test compound.
Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes and NADPH.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Workflow Diagram:
Caption: Workflow for a liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the test compound working solution by diluting the stock in buffer.
-
In a 96-well plate, add buffer, the microsomal suspension, and the test compound working solution. Include control wells (no NADPH, no compound).
-
-
Pre-incubation: Place the plate in an incubator at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no NADPH" controls.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation plate to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural log (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (T½) as: 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T½) * (mL incubation / mg microsomes).
-
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
ResearchGate. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]
-
ResearchGate. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]
-
Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]
-
Li, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. Available at: [Link]
-
National Institutes of Health. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (2021). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Chemical Research in Toxicology. Available at: [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
Scott, P. J. H., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. Available at: [Link]
-
DeWitt, S. H. (2018). Protecting deuterated drugs. Retrieved from [Link]
-
National Institutes of Health. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
National Institutes of Health. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science. Available at: [Link]
-
PubMed. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science. Available at: [Link]
-
PubMed. (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Retrieved from [Link]
-
PubMed. (1964). ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. Retrieved from [Link]
-
PubMed. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (2019). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
PubMed. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
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Technical Support Center: Troubleshooting Cell-Based Assays with 2-(4-Fluorophenyl)pyrrolidine Derivatives
Welcome to the technical support center for researchers utilizing 2-(4-fluorophenyl)pyrrolidine derivatives in cell-based assays. This guide is designed to provide expert advice and actionable solutions to common challenges encountered during experimental workflows. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and reproducibility of your results.
This resource is structured to address issues from compound handling to final data analysis, explaining the scientific reasoning behind each troubleshooting step.
Part 1: Core Troubleshooting Guide
This section addresses specific, frequently encountered problems in a question-and-answer format.
Issue 1: Inconsistent Results or Low Reproducibility Between Experiments
Question: I'm observing significant variability in my assay results when I repeat experiments with the same this compound derivative. What are the likely causes and how can I fix this?
Answer: Lack of reproducibility is a common challenge in cell-based assays and often points to subtle variations in experimental conditions rather than a single major error.[1][2] Here’s a systematic approach to diagnosing and resolving the issue:
Potential Causes & Solutions:
-
Compound Instability or Degradation: Some complex pyrrolidine derivatives can be unstable in solution, especially in aqueous cell culture media over extended incubation times.[3]
-
Solution: Prepare fresh dilutions of your compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small-volume aliquots.[4][5] Consider performing a stability test by incubating the compound in media for the duration of your assay and then analyzing it via HPLC to check for degradation.[3]
-
-
Cell Health and Passage Number Variability: The physiological state of your cells is critical. Using cells that are over-confluent, in a different growth phase, or at a high passage number can dramatically alter their response to a compound.[6]
-
Solution: Maintain a strict cell culture regimen. Always use cells within a defined, narrow passage number range and ensure they are in the logarithmic growth phase at the time of the assay.[6]
-
-
Inconsistent Incubation Times: Even minor differences in the timing of cell seeding, compound addition, or assay reagent incubation can introduce variability.[6]
-
Solution: Standardize all incubation periods across experiments. Use a timer and a consistent workflow for all plates within an experiment and between different experimental runs.
-
-
Solvent and Reagent Preparation: The quality and preparation of solvents and reagents are paramount.
-
Solution: Always use high-purity, anhydrous solvents for preparing stock solutions. Prepare fresh working dilutions and assay reagents for each experiment whenever possible.[4]
-
Issue 2: Unexpected Cytotoxicity or a Narrow Therapeutic Window
Question: My this compound derivative is showing toxicity at concentrations where I expect to see a specific biological effect. How can I determine if this is a true on-target effect or an artifact?
Answer: Distinguishing between specific and non-specific cytotoxicity is crucial. The issue can stem from the compound's intrinsic properties or its interaction with the assay components.
Potential Causes & Solutions:
-
Compound Precipitation: Poorly soluble compounds can precipitate out of solution when diluted into aqueous media from an organic stock (like DMSO).[7][8] This precipitate can be directly toxic to cells or interfere with assay readouts, mimicking cytotoxicity.
-
Solution:
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution (at the highest concentration) under a microscope for any signs of precipitation.[7]
-
Solubility Assay: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in your specific cell culture medium.[7]
-
Reduce Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept low, typically below 0.5%, as the solvent itself can be toxic.[6]
-
-
-
Off-Target Effects of the Fluorophenyl Moiety: The fluorine atom, while often added to improve metabolic stability and binding affinity, can sometimes lead to reactive metabolites or off-target interactions.[9][10][11]
-
Solution:
-
Counter-screening: Test your compound in a panel of unrelated cell lines or against different targets to assess its specificity.
-
Structural Analogs: If available, test a structural analog of your compound that lacks the fluorine atom to see if the cytotoxic effect is maintained.
-
-
-
Assay-Specific Interference: The compound may be interfering with the chemistry of your viability assay (e.g., MTT, MTS, CellTiter-Glo).
-
Solution: Use an orthogonal method to confirm cell viability. For example, if you are using a metabolic assay like MTT, confirm the results with a dye-exclusion method like Trypan Blue or a real-time imaging-based cytotoxicity assay.
-
Issue 3: Low or No Detectable Signal in a Functional Assay
Question: I'm not observing the expected biological activity with my this compound derivative in my functional assay (e.g., reporter gene, calcium flux, enzyme activity). What should I investigate?
Answer: A lack of signal can be due to a variety of factors, from compound handling to the biological system itself.[12]
Potential Causes & Solutions:
-
Incorrect Compound Concentration: The active concentration range for your compound might be narrower or different than anticipated.
-
Solution: Perform a wide-range dose-response curve, from nanomolar to high micromolar concentrations, to identify the optimal effective concentration.
-
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: While the pyrrolidine scaffold generally imparts good physicochemical properties, this can still be an issue. If you suspect poor permeability, consider using a cell line with higher expression of relevant transporters or, if the target is known, switch to a cell-free biochemical assay to confirm direct target engagement.
-
-
Rapid Metabolism: The cells may be rapidly metabolizing the compound into an inactive form. The fluorophenyl group is often added to block metabolic "soft spots," but metabolism can still occur elsewhere on the molecule.[11]
-
Solution: Co-incubate your compound with a general metabolic inhibitor (e.g., a broad-spectrum cytochrome P450 inhibitor) to see if the activity is restored. Note: This should be done cautiously as these inhibitors have their own cellular effects.
-
-
Assay Timing: The time point at which you are measuring the response may be too early or too late.
-
Solution: Conduct a time-course experiment where you treat the cells with the compound and measure the response at multiple time points.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of this compound derivatives?
A1: Proper handling and storage are critical for ensuring the integrity of your compounds.[4][5]
-
Dissolution: Most small molecules are initially dissolved in a high-purity organic solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM).[4] For compounds that are slow to dissolve, gentle vortexing or brief sonication may be helpful.[4]
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[5][13] For long-term storage, keeping the compound as a dry powder at the recommended temperature is often the best practice.[14][15]
| Storage Condition | Recommended For | Duration |
| Lyophilized Powder | Long-term storage | Years (at -20°C or -80°C)[13] |
| DMSO Stock Solution | Working stock | Months to a year (at -20°C or -80°C)[4] |
| Aqueous Dilution | Immediate use | Prepare fresh for each experiment |
Q2: I'm observing an "edge effect" in my 96-well plate assays. How can I minimize this?
A2: The "edge effect," where wells on the perimeter of a microplate behave differently, is often due to increased evaporation and temperature fluctuations.[6]
-
Solution: To mitigate this, avoid using the outer wells for experimental data. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or cell culture medium without cells to create a humidity barrier.[6]
Q3: Can the fluorine atom in my compound interfere with fluorescent-based assays?
A3: While the fluorine atom itself is not fluorescent, some fluorinated compounds can exhibit intrinsic fluorescence, which can interfere with assays that use fluorescence as a readout.[16]
-
Solution: Run a control plate that includes your compound in the assay medium without cells. Measure the fluorescence at the same wavelengths used in your assay. If you detect a signal from the compound alone, you will need to subtract this background from your experimental wells or consider a non-fluorescent assay format (e.g., luminescence or absorbance-based).
Q4: What should I do if I suspect my compound is a "nuisance inhibitor" or aggregator?
A4: Nuisance inhibitors are compounds that show activity in an assay through a non-specific mechanism, such as forming aggregates that sequester the target enzyme.[17]
-
Solution: A common test for aggregation-based inhibition is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.[17]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Workflow for a Cell-Based Assay
This protocol outlines a standardized workflow to improve reproducibility.
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells at a pre-determined optimal density into a microplate. Incubate for 18-24 hours to allow for attachment.
-
Compound Preparation: Thaw a single-use aliquot of your this compound derivative stock solution. Perform a serial dilution in the appropriate cell culture medium.
-
Cell Treatment: Remove the seeding medium from the cells and add the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for the desired duration (determined by a time-course experiment).
-
Assay Readout: Add the assay reagent according to the manufacturer's instructions (e.g., MTT, CellTiter-Glo, etc.).
-
Data Acquisition: Read the plate on a compatible plate reader.
Caption: A standardized workflow for cell-based assays.
Diagram 1: Troubleshooting Logic for Inconsistent Results
This diagram illustrates a decision-making process for troubleshooting assay variability.
Caption: Decision tree for troubleshooting assay variability.
References
-
Creative Biolabs. (n.d.). Functional Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. Retrieved from [Link]
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Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
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Eppendorf Canada. (2020, November 18). Troubleshooting Cell-based Assays. Retrieved from [Link]
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Box, K. J., et al. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1198-1204. Retrieved from [Link]
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ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?. Retrieved from [Link]
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LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
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Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. Retrieved from [Link]
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ResearchGate. (2025, August 8). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. Retrieved from [Link]
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Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from [Link]
-
Anby, E. A., et al. (2018). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 15(5), 1834-1845. Retrieved from [Link]
-
Sun, D., et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(4), 1330-1343. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Molecules, 28(5), 2212. Retrieved from [Link]
-
Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249354. Retrieved from [Link]
-
Dahlin, J. L., et al. (2020). Nuisance compounds in cellular assays. Cell Chemical Biology, 27(4), 354-366. Retrieved from [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994. Retrieved from [Link]
-
Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249354. Retrieved from [Link]
-
Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Retrieved from [Link]
-
American Chemical Society. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
-
Nishio, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Retrieved from [Link]
-
Sharma, M. C., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of the Indian Chemical Society, 94(10), 1145-1157. Retrieved from [Link]
-
Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 16(3-4), 315-324. Retrieved from [Link]
-
Scientific Reports. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15, 12345. Retrieved from [Link]
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Technical Support Center: Method Refinement for the Crystallization of 2-(4-Fluorophenyl)pyrrolidine Salts
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-(4-Fluorophenyl)pyrrolidine salts. This document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for robust method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing a salt form of this compound instead of the freebase?
A: Salt formation is a widely used strategy in pharmaceutical development to improve suboptimal physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1] For a basic compound like this compound, forming a salt with an acidic counter-ion (e.g., HCl for a hydrochloride salt, or tartaric acid for a tartrate salt) can significantly enhance properties such as aqueous solubility, dissolution rate, chemical stability, and handling characteristics (e.g., non-hygroscopic, stable crystalline form).[1][2][3]
Q2: How does the choice of counter-ion (e.g., hydrochloride vs. tartrate) affect the crystallization process?
A: The counter-ion has a profound impact on the resulting salt's properties and, consequently, its crystallization behavior.[2][4]
-
Crystal Lattice: Different counter-ions will lead to entirely different crystal packing, hydrogen bonding networks, and intermolecular interactions.[4] This influences everything from melting point and solubility to the potential for polymorphism.
-
Solubility: Small, compact counter-ions like chloride often produce crystalline salts with high melting points and a modest improvement in solubility.[2] Larger, more complex counter-ions like tartrate can offer different solubility profiles and may introduce new hydrogen bonding possibilities, which can be beneficial for stabilizing a particular crystal form.[5][6]
-
Processability: The choice of counter-ion can affect the final crystal habit (shape), which impacts downstream processing steps like filtration, drying, and formulation.
Q3: What are the most common methods for inducing crystallization for a new compound like a this compound salt?
A: The goal of any crystallization method is to generate a supersaturated solution from which the compound can nucleate and grow into crystals.[7] The primary methods include:
-
Slow Cooling: Dissolving the solute in a suitable solvent at an elevated temperature and then allowing it to cool slowly. This is a standard method that relies on the compound's solubility decreasing with temperature.[8]
-
Slow Evaporation: Dissolving the compound in a solvent and allowing the solvent to evaporate slowly over time, thus increasing the solute concentration. This method is excellent for obtaining high-quality single crystals but is less scalable.[9]
-
Anti-Solvent Addition: Dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble.[7][10][11] This is a highly controllable and scalable method widely used in industry.[12]
-
Vapor Diffusion: Placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that holds a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization. This is best for small quantities.[8]
Q4: What is "oiling out," and why is it a problem?
A: Oiling out, or liquid-liquid phase separation (LLPS), is a phenomenon where a supersaturated solution forms a second, solute-rich liquid phase (an "oil" or emulsion) instead of solid crystals.[13][14][15] This typically occurs when the solution temperature is higher than the melting point of the solid being crystallized, which can be depressed by the presence of impurities or the solvent itself.[16] It is a significant problem because the oily droplets are often a good solvent for impurities, and when they eventually solidify, they tend to trap these impurities, leading to a low-purity, often amorphous or glass-like product.[14][16]
Troubleshooting Guides
Guide 1: The Compound "Oils Out" or Forms an Amorphous Precipitate
This is one of the most common and frustrating challenges in crystallization development. It indicates that the system is achieving supersaturation under conditions that favor liquid-phase separation over solid nucleation.[14][17]
Root Cause Analysis:
-
Excessive Supersaturation: The rate of supersaturation generation (e.g., by cooling too quickly or adding an anti-solvent too fast) is too high, kinetically hindering the molecules from organizing into a crystal lattice.[14]
-
Low Melting Point: The melting point of the salt is inherently low, or it is significantly depressed by impurities, making it lower than the temperature at which crystallization is attempted.[16]
-
Inappropriate Solvent System: The chosen solvent may excessively lower the compound's melting point or have a poor interaction profile with the solute, failing to facilitate the molecular recognition needed for crystal formation.
Step-by-Step Refinement Protocol:
-
Reduce Supersaturation Rate:
-
Action: If using cooling crystallization, decrease the cooling rate significantly. Insulate the flask to ensure slow, controlled cooling.[16] If using anti-solvent, decrease the addition rate and ensure vigorous mixing at the point of addition to avoid localized high supersaturation.[11]
-
Rationale: A slower approach gives molecules more time to orient themselves correctly into a stable crystal lattice rather than crashing out as a disordered liquid.
-
-
Adjust Solvent Volume:
-
Action: Re-heat the oiled-out solution until it is homogeneous again and add more of the primary ("good") solvent (e.g., 10-20% more volume).[16] Then, re-attempt the slow cooling or anti-solvent addition.
-
Rationale: Increasing the solvent volume means the solution needs to reach a lower temperature (or have more anti-solvent added) before becoming supersaturated. This shifts the crystallization point to a temperature that is hopefully below the compound's melting point.[16]
-
-
Introduce Seed Crystals:
-
Action: If a small amount of solid material can be generated (e.g., by scratching the flask or rapid evaporation of a drop), add these "seed crystals" to the clear, slightly supersaturated solution just before the point where it typically oils out.[16][17]
-
Rationale: Seed crystals provide a pre-existing template for crystal growth, bypassing the difficult kinetic barrier of primary nucleation and allowing crystallization to occur at a lower level of supersaturation where oiling out is less likely.[17]
-
-
Change the Crystallization Method or Solvent:
-
Action: If cooling crystallization consistently fails, switch to an anti-solvent method or vapor diffusion. If the solvent is the issue, select a new solvent with different properties (e.g., a more viscous solvent or one with different hydrogen bonding capabilities).[8]
-
Rationale: Different methods and solvents fundamentally change the thermodynamics and kinetics of the system. An anti-solvent approach, for instance, can often be performed isothermally, avoiding temperature-related melting point issues.[7][18]
-
Troubleshooting Workflow: Oiling Out ```dot
Guide 3: Inconsistent Results, Suspected Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Different polymorphs can have vastly different physical properties, including solubility and stability, making control over this phenomenon critical.
Root Cause Analysis:
-
Solvent Influence: The solvent is a primary driver of polymorphism. Different solvents can stabilize different solute conformations or molecular clusters prior to nucleation, leading to different crystal forms. [19][20]Solvents with strong hydrogen-bonding capabilities, for example, may favor polymorphs that can participate in those interactions. [21][22]* Kinetic vs. Thermodynamic Control: Often, a less stable (metastable, kinetic) polymorph will crystallize first because it nucleates faster. Over time, it may convert to the most stable (thermodynamic) form. Your experimental conditions (temperature, supersaturation) dictate which form is obtained.
-
Process Parameters: The rate of cooling, stirring speed, and level of supersaturation can all influence which polymorphic form nucleates and grows. [19]
Step-by-Step Refinement Protocol:
-
Conduct a Comprehensive Solvent Screen:
-
Action: Crystallize the this compound salt from a wide range of solvents and solvent/anti-solvent pairs. Choose solvents with diverse properties (e.g., alcohols like IPA, ketones like acetone, esters like ethyl acetate, and aprotic solvents like acetonitrile).
-
Rationale: This is the most effective way to discover different polymorphic forms. Certain solvents will selectively favor the crystallization of a particular form. [19]2. Perform Slurry Experiments:
-
Action: Create a saturated solution of the salt with excess solid in a specific solvent. Stir this slurry at a constant temperature for an extended period (24-72 hours). Isolate and analyze the solid.
-
Rationale: Slurry experiments are designed to find the thermodynamically most stable polymorph in a given solvent at a given temperature. Over time, any less stable forms will dissolve and re-precipitate as the most stable form.
-
-
Characterize Thoroughly:
-
Action: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to analyze the solids obtained from every experiment.
-
Rationale: Visual inspection is insufficient. These characterization techniques provide definitive proof of whether you have different polymorphs (different XRPD patterns) and information about their relative thermal stabilities (DSC).
-
Data Summary Table: Solvent System Suggestions
The optimal system must be determined experimentally. This table provides starting points for a solvent screen based on common solvent classes.
| Solvent Class | Primary Solvent (Good Solubility) | Potential Anti-Solvent (Poor Solubility) | Rationale & Key Interactions |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Toluene, Heptane, Methyl tert-butyl ether (MTBE) | Protic solvents capable of hydrogen bonding. Often good for dissolving salts. [21] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Hexane, Heptane, Cyclohexane | Polar aprotic solvents. Can accept hydrogen bonds. [22] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Heptane, Cyclohexane | Moderate polarity, can accept hydrogen bonds. |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Heptane, Pentane | Aprotic solvents. THF can sometimes help crystallize salts. [23] |
| Nitriles | Acetonitrile | Toluene, MTBE | Polar aprotic solvent. |
References
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3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics. [Link]
-
Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. [Link]
-
Peresypkin, A. V., et al. (2020). On the Influence of Solvent Properties on the Structural Characteristics of Molecular Crystal Polymorphs. ACS Publications. [Link]
-
How It Comes Together. (n.d.). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link]
-
Gao, Y., et al. (2014). Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride. Crystal Growth & Design, ACS Publications. [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
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Antisolvent Crystallization. (n.d.). RM@Schools. [Link]
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Rasen, M. N., et al. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE. [Link]
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Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). Innovare Academic Sciences. [Link]
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. [Link]
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Al-Zoubi, N., et al. (2016). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
- Processes involving the use of antisolvent crystallization. (n.d.).
-
Kukkola, J. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]
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Anti-Solvent Crystallization. (2022). ResearchGate. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
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Al-Zoubi, N., et al. (2016). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
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Zielińska, D., et al. (2021). The Role of Counter-Ions in Peptides—An Overview. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2024). ResearchGate. [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Some pyrrolidone derivatives. (1970). Canadian Science Publishing. [Link]
-
Crystal Growing Tips. (2015). University of Florida. [Link]
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2022). ChemRxiv. [Link]
- Process for preparing pyrrolidine derivatives and their salts. (n.d.).
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]
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This compound hydrochloride. (n.d.). Pharmaffiliates. [Link]
-
Sadykov, I. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (2020). Semantic Scholar. [Link]
-
Khan, I., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. [Link]
-
Majchrzak, M., et al. (2016). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). PubMed Central. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. (n.d.).
-
(R)-2-(4-FLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE. (n.d.). ChemUniverse. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. (2002). ResearchGate. [Link]
- TRH tartrate crystals. (n.d.).
-
Steyn, S. J., et al. (2015). Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. Crystal Growth & Design. [Link]
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Technical Support Center: Addressing Poor Reproducibility in Experiments with 2-(4-Fluorophenyl)pyrrolidine
Welcome to the technical support center for 2-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reproducibility issues encountered during the synthesis, analysis, and experimental use of this compound. As a potent psychoactive agent, likely acting as a monoamine reuptake inhibitor, stringent control over its chemical integrity and experimental application is paramount for reliable and reproducible results.[1][2]
Section 1: Synthesis and Purification - The Foundation of Reproducibility
Poor reproducibility often originates from inconsistencies in the synthesis and purity of the starting material. This compound, being a chiral compound, presents unique challenges in achieving consistent stereochemistry and purity.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My synthesis of this compound is giving a low yield and multiple unidentified spots on TLC. What are the likely causes?
Answer: Low yields and multiple byproducts in the synthesis of 2-aryl-pyrrolidines often stem from several critical factors related to the chosen synthetic route. A common and efficient method for synthesizing 2-substituted pyrrolidines is through the reductive amination of a γ-amino ketone or a related precursor.[3]
Potential Causes and Solutions:
-
Incomplete Imine Formation: The initial condensation of the amine and ketone to form the imine intermediate is a crucial equilibrium-driven step. Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a Dean-Stark trap or a drying agent like magnesium sulfate can be beneficial.
-
Side Reactions of the Reducing Agent: The choice and handling of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive amination, but its reactivity is pH-dependent. If the reaction is too acidic, the reduction of the ketone can compete with imine formation. Conversely, if too basic, the imine formation may be slow. Maintain a pH between 6 and 7 for optimal results.
-
Over-reduction: Stronger reducing agents like sodium borohydride (NaBH₄) can lead to the over-reduction of the ketone to an alcohol before imine formation, significantly reducing the yield of the desired pyrrolidine.
-
Racemization: If you are performing an asymmetric synthesis to obtain a specific enantiomer, racemization can occur if the reaction conditions are too harsh (e.g., high temperatures or extreme pH).
Question 2: I am struggling to achieve high enantiomeric excess (e.e.) in my asymmetric synthesis of (S)- or (R)-2-(4-Fluorophenyl)pyrrolidine. What are the key parameters to control?
Answer: Achieving high enantioselectivity in the synthesis of chiral pyrrolidines requires precise control over the reaction conditions and the chiral auxiliary or catalyst used.
Key Parameters for Enantiocontrol:
-
Chiral Catalyst/Auxiliary Purity: The optical purity of your chiral catalyst or auxiliary is the upper limit for the enantiomeric excess of your product. Always use materials with the highest available enantiomeric purity.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome of the reaction. A solvent screen is often necessary to find the optimal conditions.
-
Reagent Addition Rate: Slow addition of the reducing agent can sometimes improve enantioselectivity by maintaining a low concentration of the achiral intermediate.
Experimental Protocol: Synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine
This protocol is adapted from a known method for the asymmetric synthesis of 2-substituted pyrrolidines and serves as a starting point for optimization.[3]
Step 1: Imine Formation
-
To a solution of 4-(4-fluorophenyl)-4-oxobutylamine hydrochloride (1.0 eq) in anhydrous methanol, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add a chiral auxiliary, such as (R)-tert-butanesulfinamide (1.0 eq), and stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture to -78 °C.
-
Add a solution of sodium borohydride (1.5 eq) in methanol dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 4 hours.
Step 3: Work-up and Deprotection
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in methanol and add hydrochloric acid (4M in 1,4-dioxane) and stir at room temperature for 2 hours to remove the chiral auxiliary.
-
Concentrate the mixture and purify by flash column chromatography on silica gel to obtain the desired (S)-2-(4-Fluorophenyl)pyrrolidine.
DOT Diagram: Synthetic Workflow
Caption: Synthetic workflow for (S)-2-(4-Fluorophenyl)pyrrolidine.
Section 2: Analytical Characterization - Knowing What You Have
Inconsistent experimental results are often due to the presence of uncharacterized impurities or an incorrect assessment of the compound's purity and stereochemistry.
Frequently Asked Questions (FAQs): Analysis
Question 3: I am observing unexpected peaks in my HPLC analysis of this compound. What could they be?
Answer: Unexpected peaks in your HPLC chromatogram can be due to a variety of impurities arising from the synthesis or degradation of the compound.
Common Impurities and Their Sources:
| Potential Impurity | Likely Source | Analytical Confirmation |
| Starting Materials | Incomplete reaction | Compare retention times with authentic standards of starting materials. |
| Over-reduced alcohol | Use of a strong reducing agent or non-optimal reaction conditions | LC-MS to identify the molecular weight corresponding to the alcohol. |
| Diastereomers/Enantiomers | Incomplete stereocontrol during synthesis | Chiral HPLC analysis. |
| Oxidation Products | Exposure to air, especially under basic conditions | LC-MS to identify masses corresponding to the addition of oxygen atoms. |
| Ring-opened Products | Exposure to strong acidic or basic conditions | LC-MS to identify masses corresponding to the hydrolyzed product.[4] |
Question 4: How can I confirm the enantiomeric purity of my synthesized this compound?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds like this compound.[1][5]
Experimental Protocol: Chiral HPLC Analysis
Step 1: Sample Preparation
-
Prepare a stock solution of your synthesized this compound in the mobile phase or a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
If available, prepare a solution of the racemic mixture of this compound at the same concentration to determine the retention times of both enantiomers.
Step 2: HPLC Conditions
| Parameter | Recommendation |
| Column | Chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC).[1] |
| Mobile Phase | A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm). |
| Column Temperature | 25 °C |
Step 3: Data Analysis
-
Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomer peaks.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
DOT Diagram: Analytical Workflow
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
Section 3: Biological Assays - Ensuring Consistent Activity
The biological activity of this compound is highly dependent on its purity and the specific experimental conditions of the assay. Given its likely mechanism as a monoamine reuptake inhibitor, troubleshooting should focus on the nuances of these assays.[1][2]
Frequently Asked Questions (FAQs): Biological Experiments
Question 5: I am seeing high variability in my neurotransmitter uptake assays with this compound. What could be the cause?
Answer: High variability in neurotransmitter uptake assays is a common issue and can be attributed to several factors.[6]
Potential Causes of Variability and Solutions:
-
Cell Health and Density: Ensure that the cells expressing the monoamine transporters (DAT, SERT, NET) are healthy and plated at a consistent density. Over-confluent or unhealthy cells will exhibit altered transporter expression and function.
-
Assay Buffer Composition: The ionic composition and pH of the assay buffer can significantly impact transporter activity. Use a well-defined and consistent buffer for all experiments.
-
Incubation Time and Temperature: Uptake is a time- and temperature-dependent process. Optimize and strictly control both parameters to ensure you are measuring the initial rate of uptake.
-
Compound Stability in Assay Buffer: this compound may not be stable over long periods in aqueous buffers. Prepare fresh dilutions of the compound for each experiment and minimize the time it spends in the assay buffer before being added to the cells.
-
Non-specific Binding of the Compound: The compound may bind non-specifically to the assay plates or other components, reducing its effective concentration. The inclusion of a small amount of bovine serum albumin (BSA) in the assay buffer can sometimes mitigate this.
Question 6: My radioligand binding assay results for this compound are not reproducible. How can I troubleshoot this?
Answer: Radioligand binding assays are sensitive to a variety of experimental parameters.[7][8]
Troubleshooting Radioligand Binding Assays:
| Problem | Potential Cause | Solution |
| High Non-Specific Binding | Radioligand concentration is too high; insufficient washing; hydrophobic interactions. | Use a radioligand concentration at or below its Kd value; increase the number and volume of washes with ice-cold buffer; include BSA in the assay buffer.[8] |
| Low Specific Binding | Insufficient receptor concentration; degraded radioligand or receptor preparation. | Increase the amount of membrane protein per well; use a fresh batch of radioligand and properly stored membrane preparations. |
| Inconsistent Results Between Experiments | Variability in buffer preparation; inconsistent incubation times or temperatures; pipetting errors. | Prepare fresh buffers for each experiment; use a calibrated and timed incubator/water bath; ensure proper pipetting technique and calibrated pipettes. |
| Drift in Results Across a Plate | Temperature gradients across the plate during incubation; evaporation from wells. | Use a water bath for incubation to ensure uniform temperature; seal plates during incubation to prevent evaporation. |
DOT Diagram: Troubleshooting Logic for Biological Assays
Caption: Decision tree for troubleshooting biological assays.
References
-
Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 363-373. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5019-5031. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Wikipedia. (n.d.). Dopamine reuptake inhibitor. [Link]
-
Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
An, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
-
Kocabaş, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256384. [Link]
-
Davydov, D. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Davydov, D. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
Sources
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimization of protecting group strategy for 2-(4-Fluorophenyl)pyrrolidine
An essential component in the synthesis of various pharmaceutical agents and chiral catalysts, 2-(4-Fluorophenyl)pyrrolidine is a valuable building block for researchers in drug development. Its secondary amine, however, often requires protection to prevent unwanted side reactions during multi-step synthetic sequences. The strategic selection, application, and removal of a nitrogen protecting group are critical for the success of the overall synthesis, directly impacting yield, purity, and efficiency.[1]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing protecting group strategies for this compound. It addresses common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary protecting groups for this compound, and how do I choose the right one?
A1: The choice of a protecting group is dictated by the planned synthetic route, specifically the conditions of subsequent reactions. The most common and effective protecting groups for the pyrrolidine nitrogen are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups. The key is to select a group that is stable under your planned reaction conditions but can be removed selectively without affecting other functional groups in your molecule—a concept known as orthogonality.[2][3]
Key Considerations for Selection:
-
Downstream Chemical Stability : Will your subsequent steps involve strong acids, bases, reducing agents (like H₂/Pd), or oxidants? Choose a group that is robust under these conditions.
-
Deprotection Conditions : Ensure the conditions required to remove the protecting group will not cleave other sensitive functionalities in your molecule. For instance, if your molecule contains other acid-labile groups, Boc deprotection with strong acid might be problematic.
-
Orthogonality : If your molecule has other protected functional groups (e.g., a silyl-protected alcohol), you must be able to remove one group without affecting the other.[4] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal to each other.
-
Physical Properties : The protecting group can influence the solubility and crystallinity of the intermediate, which can be advantageous for purification.
The following diagram illustrates a decision-making process for selecting a suitable protecting group.
Caption: Decision tree for protecting group selection.
The table below provides a direct comparison of the most common protecting groups.
| Protecting Group | Common Reagent(s) | Typical Protection Conditions | Stability | Common Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP, NaOH), Solvent (e.g., DCM, THF) | Stable to base, hydrogenolysis, and mild acid. | Strong acid (e.g., TFA in DCM; HCl in dioxane).[5][6] |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF/H₂O, DCM).[7] | Stable to acid and base. | Catalytic hydrogenolysis (H₂, Pd/C); strong acid (HBr/AcOH).[8][9] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Stable to acid and hydrogenolysis. | Base (e.g., 20% Piperidine in DMF).[10][11] |
Troubleshooting Guide: Protection & Deprotection
Q2: My N-Boc or N-Cbz protection reaction is sluggish or gives a low yield. What went wrong?
A2: This is a common issue that can usually be resolved by examining a few key parameters of your reaction setup.
-
Inadequate Base : The protection reaction generates an acidic byproduct (e.g., HCl from Cbz-Cl or t-butanol/CO₂ which can form carbonic acid from Boc₂O). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution : Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, DIPEA) to neutralize the acid. For aqueous conditions, an inorganic base like sodium bicarbonate is often effective.[12]
-
-
Moisture Contamination : Acylating agents like benzyl chloroformate (Cbz-Cl) are highly sensitive to moisture and can be hydrolyzed, reducing the effective concentration of your reagent.
-
Solution : Always use anhydrous solvents and ensure your glassware is thoroughly oven- or flame-dried before use. Running the reaction under an inert atmosphere (N₂ or Ar) is also good practice.[13]
-
-
Poor Reagent Quality : Both Boc-anhydride and Cbz-Cl can degrade over time, especially with improper storage. Cbz-Cl is particularly toxic and lachrymatory, and safer, more stable alternatives exist.[7]
-
Solution : Use a fresh bottle of the reagent or one that has been stored properly. Consider using an alternative like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), which is a stable solid and a safer alternative to Cbz-Cl.[7]
-
-
Low Reaction Temperature : While many protection reactions proceed well at room temperature, the steric bulk of the 2-(4-fluorophenyl) group might slow the reaction down.
-
Solution : Gentle heating (e.g., to 40 °C) can often increase the reaction rate. Monitor the reaction by TLC to avoid potential side reactions at higher temperatures.
-
Q3: I am having difficulty removing a Boc group with standard TFA conditions. Are there alternatives?
A3: While TFA in DCM is the most common method, it can fail if the product is unstable to strong acid or if the reaction is incomplete. Several alternative methods can be employed.
-
HCl in Organic Solvents : Using a saturated solution of HCl in dioxane, diethyl ether, or methanol can be an effective alternative. This method sometimes offers different selectivity and can be milder.
-
Thermolytic Deprotection : Heating the N-Boc compound in a fluorinated alcohol solvent, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), can induce thermolytic cleavage of the Boc group, often in high yield.[5][14] This method is particularly useful when acidic conditions need to be avoided entirely.
-
Lewis Acids : Reagents like trimethylsilyl iodide (TMSI), aluminum chloride (AlCl₃), or zinc bromide (ZnBr₂) can facilitate Boc removal, often under milder conditions than protic acids.
Q4: My catalytic hydrogenolysis to remove a Cbz group is failing. What should I investigate?
A4: Catalytic hydrogenolysis is a powerful deprotection method, but it is sensitive to several factors. A failed reaction is often due to catalyst inhibition or poor setup.
-
Catalyst Poisoning : The palladium catalyst is sensitive to "poisons" that bind to its surface and inhibit its activity. Common poisons include sulfur compounds (e.g., thiols, thioethers), and sometimes certain nitrogen-containing heterocycles.
-
Solution : Ensure your starting material and solvents are free from potential catalyst poisons. If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) can overcome the issue.
-
-
Inefficient Hydrogen Transfer : When using transfer hydrogenation (e.g., with ammonium formate, cyclohexene, or silanes as the hydrogen source), the reaction's success depends on the efficiency of the hydrogen donor.[9]
-
Solution : Ensure the hydrogen donor is fresh and used in sufficient excess. The reaction temperature can also be critical for efficient hydrogen transfer.
-
-
Alternative (Non-Reductive) Methods : If hydrogenolysis is not feasible due to other reducible functional groups in the molecule (e.g., alkynes, azides), consider using HBr in acetic acid. This is a harsh, non-reductive method for Cbz cleavage.[12]
The following workflow can guide troubleshooting for a failed deprotection experiment.
Caption: Troubleshooting workflow for failed deprotection.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.2 equiv) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.[15]
Protocol 2: N-Cbz Protection of this compound
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water (approx. 0.3 M).
-
Add sodium bicarbonate (NaHCO₃, 2.5 equiv) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring completion by TLC.
-
Once complete, add ethyl acetate to dilute the reaction mixture. Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.[16]
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Application Note - N-CBZ Protection. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]
-
Organic Chemistry.org. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
National Institutes of Health. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Semantic Scholar. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
PubMed. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from [Link]
- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
-
TutorChase. (n.d.). How do protective groups aid in multi-step syntheses? Retrieved from [Link]
-
ResearchGate. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. jocpr.com [jocpr.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 8. total-synthesis.com [total-synthesis.com]
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- 10. biosynth.com [biosynth.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 15. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs for Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous FDA-approved drugs and natural products.[1] Its non-planar, sp³-hybridized structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for enhancing drug-target interactions and improving pharmacokinetic profiles.[1] A key strategy in modern drug design involves the selective incorporation of fluorine atoms into such scaffolds. This guide offers a comparative analysis of fluorinated and non-fluorinated pyrrolidine analogs, providing experimental data and detailed protocols to inform rational drug design.
The Strategic Impact of Fluorination
The introduction of fluorine, the most electronegative element, into a pyrrolidine ring is not a trivial substitution. It imparts profound changes to the molecule's electronic, conformational, and metabolic properties.[2][3] These alterations stem from the unique characteristics of the carbon-fluorine (C-F) bond: it is short, strong (≈116 kcal/mol), and highly polarized.[2][4] Understanding these fundamental effects is crucial for predicting and leveraging the impact of fluorination.
Physicochemical Properties: A Head-to-Head Comparison
The decision to fluorinate a pyrrolidine-containing lead compound can dramatically alter its drug-like properties. Below, we compare the key physicochemical parameters that are most significantly affected.
Basicity (pKa): The Inductive Effect in Action
The nitrogen atom in the pyrrolidine ring confers basicity, a critical parameter influencing a drug's solubility, absorption, and target engagement. The introduction of fluorine, particularly at the C3 or C4 positions, leads to a predictable and significant decrease in the basicity of the pyrrolidine nitrogen.[2][5] This is due to fluorine's powerful electron-withdrawing inductive effect, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.
This modulation of pKa is a powerful tool. For instance, reducing the basicity of a CNS drug candidate can lower its affinity for the P-glycoprotein (Pgp) efflux pump, a common mechanism of drug resistance in the brain.[5]
| Compound Pair | Position of Fluorine | pKa (Non-Fluorinated) | pKa (Fluorinated) | ΔpKa | Reference |
| Pyrrolidine vs. 3-Fluoropyrrolidine | C3 | ~11.27 | ~9.5 | -1.77 | [6] |
| Substituted Pyrrolidine Set 1 | C3, C4 | 9.0 | 7.8 | -1.2 | [5] |
| Substituted Pyrrolidine Set 2 | C3, C4 | 8.8 | 5.5 | -3.3 | [5] |
Table 1: Comparative pKa values of non-fluorinated and fluorinated pyrrolidine analogs. The decrease in basicity is consistently observed upon fluorination.
Lipophilicity (LogP/LogD): A Context-Dependent Shift
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is more complex than its effect on pKa and can be counterintuitive. While a single fluorine atom is often considered a "lipophilic hydrogen," increasing fluorination does not always lead to a linear increase in LogP.[7][8]
The impact depends on the molecular context:
-
Increased Hydrophobicity: Fluorine can mask underlying polar functionalities or create a more hydrophobic surface, thereby increasing LogP.[7]
-
Decreased Hydrophobicity: In some cases, the polarized C-F bond can increase interactions with the aqueous phase, or the introduction of fluorine can alter the molecule's conformation to expose more polar groups, leading to a decrease in LogP.[6][9]
| Compound Pair | Position of Fluorine | LogP (Non-Fluorinated) | LogP (Fluorinated) | ΔLogP | Reference |
| Piperidine-derived Benzamide | C4 | 2.80 | 2.92 | +0.12 | [6] |
| Bicyclic Saturated Amine | C3 (gem-difluoro) | 1.57 | 1.34 | -0.23 | [9] |
| 2-thioalkyl-pyridine | Ethyl group | -0.07 | -0.21 | -0.14 | [7] |
Table 2: The variable impact of fluorination on LogP. The change in lipophilicity is highly dependent on the specific molecular structure and the position of fluorination.
Conformational Control: Locking the Ring
The five-membered pyrrolidine ring is not planar; it exists in a dynamic equilibrium of puckered "envelope" and "twisted" conformations. The specific conformation a pyrrolidine-containing drug adopts is often critical for its binding affinity to a biological target.[1]
Fluorination provides a powerful method to control and stabilize a desired conformation. Stereoelectronic interactions, such as the gauche effect (a preference for gauche orientation between fluorine and an adjacent electronegative group) and anomeric effects (nN→σ*CF electron delocalization), can create a strong preference for one pucker over another (e.g., C4-exo vs. C4-endo).[2][3] This conformational locking can pre-organize the molecule for optimal target engagement, significantly enhancing potency.[2]
Detailed Steps:
-
Preparation: Pre-saturate 1-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. Prepare a 10 mM stock solution of the test compound in DMSO. [10]2. Partitioning: In a microcentrifuge tube, combine the pre-saturated PBS and 1-octanol. Add a small volume of the compound stock solution.
-
Equilibration: Seal the tube and shake or rotate it for at least one hour at a constant temperature to ensure equilibrium is reached. [10]4. Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Sampling & Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a validated analytical method like LC-MS/MS. [10][]6. Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2: Determination of pKa by Potentiometric Titration
This classic method provides accurate pKa values by measuring pH changes during titration.
Detailed Steps:
-
Preparation: Calibrate a potentiometer with standard buffers (e.g., pH 4, 7, and 10). [12]Prepare a solution of the compound at a known concentration (e.g., 1 mM) and maintain constant ionic strength with a background electrolyte like KCl. [12]2. Titration: Place the solution in a temperature-controlled vessel and immerse the pH electrode. Add precise increments of a standardized titrant (e.g., 0.1 M NaOH for the titration of a protonated amine).
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the midpoint of the steepest part of the resulting sigmoid curve (the half-equivalence point). [13]
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, providing key data on its potential clearance rate.
Detailed Steps:
-
Preparation: Prepare solutions of the test compound, positive controls (compounds with known high and low clearance), and a negative control (no cofactor). Use liver microsomes (e.g., human, rat) and an NADPH-regenerating system. [14][15]2. Incubation: Pre-incubate the compound with the microsomes at 37°C. Initiate the metabolic reaction by adding the NADPH solution. [14]3. Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately stop the reaction by adding it to a quenching solution, typically cold acetonitrile containing an internal standard. [14]4. Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point. [15]6. Calculation: Determine the rate of disappearance by plotting the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). [15]
Conclusion
The strategic fluorination of pyrrolidine scaffolds is a validated and powerful approach in modern medicinal chemistry. It allows for the fine-tuning of multiple physicochemical and pharmacokinetic properties simultaneously. By decreasing basicity, controlling conformation, modulating lipophilicity, and blocking metabolic hotspots, researchers can transform a promising but flawed lead compound into a viable drug candidate. The comparative data and experimental protocols provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the unique properties of fluorine to design the next generation of innovative therapeutics.
References
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Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF . ResearchGate. Available at: [Link]
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Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry . Is life worth living?. (2019-08-25). Available at: [Link]
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The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids . Journal of Organic and Pharmaceutical Chemistry. (2020-06-18). Available at: [Link]
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Fluorine effects on biological activity | Download Scientific Diagram . ResearchGate. Available at: [Link]
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Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines | Request PDF . ResearchGate. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling . NIH. Available at: [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers . MDPI. (2024-08-02). Available at: [Link]
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An Accurate Approach for Computational pKa Determination of Phenolic Compounds . NIH. (2022-12-06). Available at: [Link]
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Metabolism and Toxicity of Fluorine Compounds . Chemical Research in Toxicology. (2021-01-29). Available at: [Link]
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(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds . ResearchGate. Available at: [Link]
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Computer Prediction of pKa Values in Small Molecules and Proteins . ACS Publications. (2021-09-10). Available at: [Link]
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A High-Throughput Method for Lipophilicity Measurement . PMC - NIH. Available at: [Link]
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Evaluating small molecule microscopic and macroscopic pKa predictions . eScholarship.org. (2021-02-01). Available at: [Link]
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Development of Methods for the Determination of pKa Values . PMC - NIH. (2013-08-08). Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective . ChemRxiv. (2026-01-06). Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF . ResearchGate. (2025-11-09). Available at: [Link]
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Synthesis, Biological Activities and Pharmacokinetic Properties of New Fluorinated Derivatives of Selective PDE4D Inhibitors . PubMed. (2015-07-01). Available at: [Link]
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Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines . PMC - NIH. (2024-07-12). Available at: [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... . ResearchGate. Available at: [Link]
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Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model . MDPI. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)pyrrolidine Derivatives
The 2-(4-fluorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of potent and selective modulators of various biological targets. Its inherent stereochemistry and the electronic properties of the fluorine atom provide a unique framework for fine-tuning pharmacological activity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from studies targeting the Vesicular Monoamine Transporter-2 (VMAT2) and Dipeptidyl Peptidase-4 (DPP-4). We will explore how subtle modifications to this core structure influence potency and selectivity, providing valuable insights for researchers and drug development professionals.
The Significance of the this compound Core
The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid yet three-dimensional structure that can effectively present substituents for interaction with biological targets.[1] The incorporation of a 4-fluorophenyl group at the 2-position introduces several key features:
-
Stereochemistry: The chiral center at the C2 position allows for stereospecific interactions, which can be crucial for target binding and selectivity.
-
Fluorine Substitution: The fluorine atom, being highly electronegative and of a similar size to hydrogen, can modulate the electronic properties of the phenyl ring and form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within a binding pocket. It can also enhance metabolic stability by blocking potential sites of oxidation.
-
Aromatic System: The phenyl ring provides a platform for various substitutions to explore different regions of the target's binding site.
I. Targeting the Vesicular Monoamine Transporter-2 (VMAT2)
VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles. Its inhibition can modulate neurotransmitter levels and is a therapeutic strategy for conditions like hyperkinetic movement disorders and substance abuse.
Structure-Activity Relationship Insights
A study on pyrrolidine analogs of the VMAT2 inhibitor GZ-793A revealed important SAR trends. While the parent compound contained a piperidine ring, the investigation into pyrrolidine derivatives provided valuable data on the impact of ring size and substitutions.
Table 1: Comparative VMAT2 Inhibitory Activity of Pyrrolidine Derivatives
| Compound | R (Substitution on Phenyl Ring) | VMAT2 Binding (Ki, nM) | Dopamine Uptake Inhibition (Ki, nM) |
| GZ-793A (piperidine analog) | 4-OCH3 | 8290 | 29 |
| Analog 11d | 4-OCH3 | - | 49 |
| Analog 11f | 4-OCF2H | 560 | 45 |
Data sourced from a study on pyrrolidine analogs of GZ-793A.[1]
Key Observations:
-
Ring Contraction: The reduction from a six-membered piperidine ring in GZ-793A to a five-membered pyrrolidine ring was well-tolerated and, in some cases, led to improved binding affinity.
-
Phenyl Ring Substitution: The nature of the substituent at the 4-position of the phenethyl moiety significantly influenced VMAT2 binding. The 4-difluoromethoxy analog (11f ) exhibited a remarkable 15-fold increase in binding affinity for the dihydrotetrabenazine (DTBZ) binding site on VMAT2 compared to the parent piperidine compound GZ-793A.[1]
-
Dopamine Uptake Inhibition: Both the 4-methoxy (11d ) and 4-difluoromethoxy (11f ) analogs demonstrated potent inhibition of dopamine uptake, comparable to GZ-793A.[1] This suggests that these modifications maintain or enhance the functional inhibition of VMAT2.
The enhanced potency of the 4-difluoromethoxy derivative highlights the favorable impact of this group on VMAT2 interaction, potentially through a combination of electronic and steric effects within the binding pocket.
Experimental Workflow: VMAT2 Binding and Dopamine Uptake Assays
The following workflow outlines the key experimental procedures for evaluating the VMAT2 activity of this compound derivatives.
Caption: Workflow for evaluating VMAT2 inhibitors.
Detailed Protocol:
-
Synaptic Vesicle Preparation:
-
Rat brain tissue is homogenized in a buffered sucrose solution.
-
The homogenate undergoes a series of differential centrifugation steps to isolate synaptic vesicles.
-
-
[3H]Dihydrotetrabenazine (DTBZ) Binding Assay:
-
Isolated vesicles are incubated with a fixed concentration of [3H]DTBZ (a high-affinity VMAT2 ligand) and varying concentrations of the test compound.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting to determine the binding affinity (Ki) of the test compound.
-
-
[3H]Dopamine Uptake Assay:
-
Vesicles are incubated with [3H]dopamine, ATP (to energize the transporter), and varying concentrations of the test compound.
-
Uptake is stopped by rapid filtration.
-
The amount of [3H]dopamine transported into the vesicles is measured by scintillation counting to determine the inhibitory potency (Ki) on dopamine uptake.
-
II. Targeting Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. DPP-4 inhibitors are a class of oral antidiabetic drugs for the treatment of type 2 diabetes.
Structure-Activity Relationship Insights
Research into novel DPP-4 inhibitors has explored derivatives of 4-fluoropyrrolidine-2-carbonitrile. These studies provide a clear picture of how substitutions on the pyrrolidine ring and the N-acyl group impact inhibitory activity.
Table 2: Comparative DPP-4 Inhibitory Activity of 4-Fluoropyrrolidine Derivatives
| Compound | R Group | DPP-4 Inhibition (IC50, µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 17a | 2,4,5-trifluorobenzyl | 0.017 | 1324 | 1164 |
| Reference | Vildagliptin | - | - | - |
Data sourced from a study on pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives.[2]
Key Observations:
-
Fluorination of Pyrrolidine Ring: The presence of a fluorine atom at the 4-position of the pyrrolidine ring is a key feature in potent DPP-4 inhibitors.[2]
-
N-Acyl Group: The nature of the N-acyl group is critical for high-affinity binding. In the case of compound 17a , a 2,4,5-trifluorobenzyl group resulted in exceptionally high DPP-4 inhibitory activity (IC50 = 0.017 µM).[2]
-
Selectivity: Compound 17a demonstrated good selectivity against the related proteases DPP-8 and DPP-9, which is an important consideration for avoiding off-target effects.[2]
The high potency of these fluorinated derivatives underscores the importance of the pyrrolidine-2-carbonitrile scaffold and the strategic placement of fluorine atoms for optimal interaction with the DPP-4 active site.
Experimental Workflow: DPP-4 Inhibition Assay
The following workflow illustrates the process for determining the DPP-4 inhibitory activity of test compounds.
Sources
Validating In Vivo Efficacy of 2-(4-Fluorophenyl)pyrrolidine-Based Drug Candidates: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. The 2-(4-Fluorophenyl)pyrrolidine core is a versatile building block in medicinal chemistry, frequently utilized in the development of novel therapeutics targeting neurological disorders.[1] Its fluorinated aromatic group can enhance metabolic stability and bioavailability, making it an attractive starting point for drug design.[1] However, rigorous in vivo validation is the crucible where its true therapeutic potential is forged.
This guide provides a comprehensive framework for validating the in vivo efficacy of this compound-based drug candidates, with a focus on compounds targeting monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3][4] We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of potential outcomes, empowering you to design robust preclinical studies and make data-driven decisions.
The Preclinical Rationale: Targeting Monoamine Transporters
The this compound scaffold and its derivatives have shown an affinity for monoamine transporters.[5][6] These transporters, including SERT and DAT, are critical regulators of neurotransmission and are well-established targets for treating a range of neuropsychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD).[3][7][8]
Inhibition of these transporters increases the extracellular concentration of serotonin and/or dopamine, thereby enhancing serotonergic and dopaminergic neurotransmission.[3] Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety, while dopamine reuptake inhibitors (DRIs) have shown efficacy in certain types of depression and other conditions.[7][9][10] Therefore, a primary hypothesis for a novel this compound-based candidate is its potential to act as a monoamine reuptake inhibitor.
A Phased Approach to In Vivo Efficacy Validation
A logical and phased approach to in vivo validation is crucial for generating a comprehensive data package. This process should be designed to answer three fundamental questions:
-
Does the drug candidate engage its intended target in the central nervous system (CNS)?
-
Does target engagement lead to the desired physiological effect (pharmacodynamics)?
-
Do these physiological effects translate into a therapeutic benefit in a relevant animal model of disease (efficacy)?
Here, we present a workflow designed to address these questions systematically.
Caption: A phased workflow for in vivo validation.
Phase 1: Establishing Brain Penetration and Target Engagement
Before assessing behavioral efficacy, it is paramount to confirm that the drug candidate can cross the blood-brain barrier (BBB) and engage its intended molecular target in the CNS.
Pharmacokinetic (PK) Profiling
The primary goal of PK studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. For CNS-active compounds, demonstrating adequate brain penetration is a critical first step.
Experimental Protocol: Rodent Pharmacokinetic Study with Cerebrospinal Fluid (CSF) Sampling
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Drug Administration: Administer the this compound-based candidate via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). A typical study includes multiple dose groups.
-
Sample Collection: Collect serial blood samples via tail vein or saphenous vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Simultaneously, collect CSF samples from the cisterna magna at terminal time points.[11][12] A stereotaxic frame is used to accurately position the animal for CSF collection.[11]
-
Bioanalysis: Analyze plasma and CSF concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Brain-to-plasma ratio (Kp) and unbound brain-to-unbound plasma ratio (Kp,uu)
-
Comparative Data: Expected Pharmacokinetic Profiles
The table below provides a hypothetical comparison of a novel this compound-based candidate (Candidate X) with a standard SSRI (Fluoxetine) and a DRI (GBR 12909).
| Parameter | Candidate X (Hypothetical) | Fluoxetine | GBR 12909 |
| Route of Administration | Oral (PO) | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | 10 | 10 | 10 |
| Plasma Cmax (ng/mL) | 150 | 200 | 100 |
| Brain Cmax (ng/g) | 75 | 100 | 80 |
| Plasma Half-life (h) | 6 | 24-72 | 4 |
| Brain-to-Plasma Ratio (Kp) | 0.5 | 0.5 | 0.8 |
Note: These are illustrative values and will vary depending on the specific compound and experimental conditions.
Receptor Occupancy (RO) Studies
RO studies are essential to demonstrate that the drug candidate binds to its intended target (e.g., SERT or DAT) in the living brain at doses that are relevant to the observed behavioral effects.[13][14][15]
Experimental Protocol: Ex Vivo Autoradiography for SERT/DAT Occupancy
-
Animal Model: Male C57BL/6 mice are frequently used.
-
Drug Administration: Administer a range of doses of the this compound-based candidate. A vehicle control group is essential.
-
Tissue Collection: At the time of expected peak brain concentration (determined from PK studies), euthanize the animals and rapidly dissect the brains.[13]
-
Cryosectioning: Freeze the brains and cut thin (e.g., 20 µm) coronal sections using a cryostat.
-
Radioligand Binding: Incubate the brain sections with a specific radioligand for the target of interest (e.g., [³H]citalopram for SERT or [³H]WIN 35,428 for DAT).[4]
-
Imaging and Quantification: Expose the sections to a phosphor imaging plate or film. Quantify the radioligand binding in specific brain regions (e.g., striatum for DAT, various cortical and subcortical regions for SERT).[16]
-
Data Analysis: Calculate the percentage of receptor occupancy at each dose by comparing the radioligand binding in drug-treated animals to that in vehicle-treated animals.
Caption: Workflow for ex vivo receptor occupancy.
Comparative Data: Expected Receptor Occupancy
| Compound | Target | ED50 for Occupancy (mg/kg, IP) |
| Candidate X (Hypothetical) | SERT/DAT | 1-5 |
| Fluoxetine | SERT | ~5 |
| Methylphenidate | DAT | ~0.25 |
Note: ED50 is the dose required to achieve 50% receptor occupancy. These are illustrative values.[17]
Phase 2: Linking Target Engagement to Physiological Function
Once target engagement is confirmed, the next step is to demonstrate that this interaction leads to the expected downstream physiological changes.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a real-time readout of the pharmacodynamic effects of the drug candidate.[10][14][18]
Experimental Protocol: In Vivo Microdialysis for Serotonin and Dopamine
-
Animal Model: Male Wistar rats are a suitable model.
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the nucleus accumbens for dopamine or the prefrontal cortex for serotonin).[14]
-
Recovery: Allow the animals to recover from surgery for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).[14]
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the this compound-based candidate and continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the concentration of serotonin, dopamine, and their metabolites in the dialysate samples using HPLC with electrochemical detection.[18]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Comparative Data: Expected Changes in Neurotransmitter Levels
| Compound Type | Target | Expected Change in Nucleus Accumbens | Expected Change in Prefrontal Cortex |
| SSRI (e.g., Fluoxetine) | SERT | Modest increase in Serotonin | Significant increase in Serotonin |
| DRI (e.g., GBR 12909) | DAT | Significant increase in Dopamine | Modest increase in Dopamine |
| SNDRI (Candidate X) | SERT/DAT | Significant increase in both | Significant increase in both |
Ex Vivo Brain Slice Electrophysiology
This technique provides a more detailed understanding of how the drug candidate modulates neuronal activity and synaptic transmission in a physiologically relevant context.[19][20][21][22]
Experimental Protocol: Whole-Cell Patch-Clamp Recordings
-
Brain Slice Preparation: Prepare acute brain slices (300-400 µm thick) from relevant brain regions (e.g., hippocampus or prefrontal cortex) of rodents.[22]
-
Recording: Perform whole-cell patch-clamp recordings from individual neurons to measure parameters such as resting membrane potential, action potential firing, and synaptic currents (e.g., spontaneous excitatory and inhibitory postsynaptic currents).
-
Drug Application: Bath-apply the this compound-based candidate to the brain slices and record the changes in neuronal activity.
-
Data Analysis: Compare the electrophysiological parameters before and after drug application to determine the effect of the compound on neuronal excitability and synaptic transmission.
Phase 3: Assessing Behavioral Efficacy in Animal Models
The final and most critical phase of in vivo validation is to demonstrate that the drug candidate has a therapeutic effect in relevant animal models of neuropsychiatric disorders.
Models for Anxiolytic Activity
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[5][7][9][23][24] The test is based on the natural aversion of rodents to open and elevated spaces.[9][24] Anxiolytic compounds increase the time spent in the open arms of the maze.[23]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[9]
-
Procedure: Place the mouse in the center of the maze and allow it to explore for 5 minutes.[5][23]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[9]
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Models for Antidepressant Activity
Forced Swim Test (FST)
The FST is a common screening tool for antidepressant drugs.[1][13][21][23][25][26][27][28] It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[1][26][27] Antidepressant treatment increases the latency to immobility and decreases the total duration of immobility.[21][25][26]
Experimental Protocol: Forced Swim Test
-
Apparatus: A transparent cylindrical container filled with water (23-25°C).[26][27]
-
Procedure: Place the mouse in the water for a 6-minute session.[23][27]
-
Data Collection: Score the duration of immobility during the last 4 minutes of the test.[27]
-
Data Analysis: Compare the immobility time between drug-treated and vehicle-treated groups.
Models for Anti-compulsive Activity
Marble Burying Test
This test is used to model obsessive-compulsive-like behavior in rodents. Mice will naturally bury novel objects, and this behavior is thought to be related to anxiety and repetitive behaviors. Anti-compulsive drugs reduce the number of marbles buried.
Experimental Protocol: Marble Burying Test
-
Apparatus: A standard mouse cage filled with bedding and containing a number of glass marbles (e.g., 20).
-
Procedure: Place the mouse in the cage and allow it to explore for 30 minutes.
-
Data Collection: Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the different treatment groups.
Comparative Data: Expected Behavioral Outcomes
| Compound Type | Elevated Plus Maze (% Time in Open Arms) | Forced Swim Test (Immobility Time) | Marble Burying (Number of Marbles Buried) |
| SSRI (e.g., Fluoxetine) | Increase | Decrease | Decrease |
| DRI (e.g., GBR 12909) | No significant effect | Decrease | Variable |
| Anxiolytic (e.g., Diazepam) | Significant Increase | No significant effect | Decrease |
| Candidate X (SNDRI) | Increase | Decrease | Decrease |
Note: These are expected outcomes and can be influenced by dose, timing of administration, and specific experimental conditions.
Conclusion: A Pathway to Clinical Translation
The successful in vivo validation of a this compound-based drug candidate requires a multi-faceted and methodologically rigorous approach. By systematically addressing target engagement, pharmacodynamics, and behavioral efficacy, researchers can build a compelling data package that supports the advancement of promising compounds into clinical development. This guide provides a foundational framework for designing and interpreting these critical preclinical studies, ultimately increasing the probability of translating a novel chemical entity into a life-changing therapeutic. The low success rate of CNS drug development underscores the importance of robust preclinical data to de-risk clinical trials and improve the likelihood of bringing effective treatments to patients.[29][30]
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Power. (n.d.). Dopamine Reuptake Inhibitor vs Ssri. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2-(4-Fluorophenyl)pyrrolidine
Introduction
2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of biologically active compounds. Its structural motif is found in pharmaceuticals targeting a range of conditions, from neurological disorders to metabolic diseases. The stereochemistry at the C2 position of the pyrrolidine ring is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative analysis of four distinct and prominent synthetic strategies for accessing this compound, offering insights into the underlying chemical principles, experimental considerations, and a summary of their respective advantages and limitations.
Route 1: Enantioselective Reductive Amination
Reductive amination is a cornerstone of amine synthesis, and its intramolecular variant provides a powerful tool for the construction of cyclic amines like pyrrolidines. In the context of this compound, this strategy typically involves the cyclization of a γ-amino ketone precursor. Modern advancements have introduced highly efficient biocatalytic approaches, utilizing enzymes such as transaminases to achieve high enantioselectivity.
Chemical Principles
The synthesis commences with a suitable ω-halo ketone, which is subjected to a transaminase-catalyzed amination. The resulting amino ketone undergoes spontaneous or acid-catalyzed intramolecular cyclization to form a cyclic imine (a dihydropyrrole), which is then reduced in situ to the final pyrrolidine product. The stereochemistry is dictated by the enantioselectivity of the transaminase enzyme.
Visualizing the Pathway: Reductive Amination
Caption: Biocatalytic reductive amination for this compound synthesis.
Experimental Protocol: Biocatalytic Reductive Amination
The following is a representative protocol based on the transaminase-triggered cyclization of ω-chloroketones.[1]
-
Reaction Setup: In a reaction vessel, a buffer solution (e.g., potassium phosphate buffer, 100 mM, pH 8) is prepared containing the transaminase enzyme (e.g., 10 mg/mL), pyridoxal 5'-phosphate (PLP, 1 mM), and an amine donor (e.g., isopropylamine, 1 M).
-
Substrate Addition: 4-Chloro-1-(4-fluorophenyl)butan-1-one (50 mM) is added to the reaction mixture.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 37°C) with agitation for a specified period (e.g., 48 hours).
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Route 2: Asymmetric Hydrogenation of a Pyrrole Precursor
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This approach involves the enantioselective reduction of a prochiral unsaturated precursor, such as a pyrrole or a dihydropyrrole, using a chiral transition metal catalyst.
Chemical Principles
The synthesis starts with a readily available 2-(4-fluorophenyl)-1H-pyrrole. This aromatic heterocycle is then subjected to asymmetric hydrogenation using a chiral catalyst, typically based on iridium or rhodium, complexed with a chiral phosphine ligand. The catalyst facilitates the stereoselective addition of hydrogen across the double bonds of the pyrrole ring to furnish the chiral pyrrolidine.
Visualizing the Pathway: Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of a pyrrole precursor.
Experimental Protocol: Asymmetric Hydrogenation
The following is a generalized protocol for the asymmetric hydrogenation of a pyrrole derivative, based on established methods for similar substrates.
-
Catalyst Preparation: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral phosphine ligand (e.g., a derivative of SPINOL) in a degassed solvent (e.g., dichloromethane) is stirred to form the active catalyst.
-
Reaction Setup: In a high-pressure autoclave, 2-(4-fluorophenyl)-1H-pyrrole and the prepared catalyst solution are dissolved in a suitable solvent (e.g., dichloromethane).
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 24 hours).
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford this compound.
Route 3: Synthesis from L-Proline via Grignard Reaction
Utilizing the chiral pool is a classic and effective strategy in asymmetric synthesis. L-proline, a readily available and inexpensive chiral starting material, can be converted to this compound through the addition of a Grignard reagent to a suitable proline-derived electrophile.
Chemical Principles
This route begins with the protection of the nitrogen atom of L-proline (e.g., as a Boc-carbamate) and activation of the carboxylic acid, for instance, as a Weinreb amide or an ester. The key step involves the nucleophilic addition of 4-fluorophenylmagnesium bromide to this electrophilic center. The resulting ketone is then reduced and the protecting group is removed to yield the final product. The stereochemistry at the C2 position is retained from the starting L-proline.
Visualizing the Pathway: Synthesis from L-Proline
Caption: A multi-step synthesis of this compound starting from L-proline.
Experimental Protocol: Synthesis from N-Boc-L-proline
The following protocol is a representative procedure for the synthesis of 2-arylpyrrolidines from proline derivatives.[2]
-
Preparation of the Weinreb Amide: To a solution of N-Boc-L-proline in an anhydrous solvent (e.g., dichloromethane) at 0 °C, oxalyl chloride is added, followed by a catalytic amount of DMF. After stirring, the solvent is removed, and the residue is dissolved in fresh solvent. N,O-Dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine) are added, and the mixture is stirred to form the Weinreb amide.
-
Grignard Reaction: The Weinreb amide is dissolved in anhydrous THF and cooled to 0 °C. A solution of 4-fluorophenylmagnesium bromide in THF is added dropwise, and the reaction is stirred until completion.
-
Reduction and Deprotection: The resulting ketone is reduced using a suitable reducing agent (e.g., sodium borohydride in methanol). After work-up, the N-Boc protecting group is removed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane).
-
Purification: The crude product is purified by column chromatography to yield this compound.
Route 4: Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient method for constructing the pyrrolidine ring. The use of chiral catalysts allows for excellent control over the stereochemistry of the newly formed stereocenters.
Chemical Principles
This approach involves the in situ generation of an azomethine ylide from an iminoester (derived from an amino acid like glycine) and a base. This ylide then undergoes a 1,3-dipolar cycloaddition with 4-fluorostyrene. A chiral copper(I) complex catalyzes the reaction, directing the facial selectivity of the cycloaddition to produce the desired enantiomer of the substituted pyrrolidine.
Visualizing the Pathway: 1,3-Dipolar Cycloaddition
Sources
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-Fluorophenyl)pyrrolidine-Based Inhibitors
For Immediate Release to the Scientific Community
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 2-(4-fluorophenyl)pyrrolidine scaffold has emerged as a privileged structure, serving as a cornerstone for the development of inhibitors targeting a range of biological entities, particularly within the central nervous system (CNS).[1] Its unique stereochemical and electronic properties, conferred in part by the fluorine substitution, contribute to its utility in modulating target engagement and pharmacokinetic profiles.[2] However, the very features that make this scaffold attractive can also lead to unintended off-target interactions, a critical consideration in preclinical development. Understanding and mitigating cross-reactivity is not merely an academic exercise but a crucial step toward developing safer and more efficacious medicines.
This guide provides a comprehensive overview of the principles and practices for profiling the cross-reactivity of this compound-based inhibitors. We will delve into the strategic rationale behind experimental choices, present comparative data for representative compounds, and provide detailed protocols for key assays that form the bedrock of a robust selectivity assessment.
The Imperative of Selectivity Profiling
Off-target effects are a leading cause of drug attrition in clinical trials and can manifest as unforeseen toxicities or a dilution of therapeutic efficacy.[3] For inhibitors based on the this compound core, which often target monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), the potential for cross-reactivity with other transporters, G-protein coupled receptors (GPCRs), and kinases is a significant concern.[4][5] A comprehensive cross-reactivity profile is therefore indispensable for:
-
De-risking clinical candidates: Early identification of potential liabilities allows for structural modifications to enhance selectivity.
-
Elucidating mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding the true pharmacological impact of a compound.
-
Identifying opportunities for polypharmacology: In some cases, controlled multi-target engagement can be therapeutically advantageous.
Comparative Analysis of Inhibitor Selectivity
To illustrate the importance of substitution patterns on selectivity, we present a comparative analysis of hypothetical this compound-based analogs. The data below is representative of what a cross-reactivity screen might yield for inhibitors primarily designed to target the dopamine transporter (DAT).
Table 1: Comparative Selectivity Profile of this compound Analogs
| Compound ID | R-group Modification | Primary Target IC50 (DAT, nM) | Off-Target IC50 (SERT, nM) | Off-Target IC50 (NET, nM) | Kinase A (% Inhibition @ 1µM) | GPCR B (Ki, nM) |
| Cpd-1 | 3-hydroxy | 15 | 250 | 150 | 5 | >1000 |
| Cpd-2 | 3-methoxy | 22 | 180 | 120 | 12 | 850 |
| Cpd-3 | N-benzyl | 8 | 55 | 45 | 45 | 300 |
| Cpd-4 | N-methyl | 12 | 350 | 200 | 8 | >1000 |
Data is illustrative and based on typical findings in the literature for pyrrolidine-based monoamine transporter inhibitors.[3][6]
From this illustrative data, we can draw several key insights:
-
Substituents at the 3-position of the pyrrolidine ring (Cpd-1 vs. Cpd-2) can subtly influence both potency and selectivity against other monoamine transporters.
-
N-alkylation (Cpd-3 vs. Cpd-4) can dramatically impact selectivity. The introduction of a bulky N-benzyl group (Cpd-3) significantly reduces selectivity against SERT and NET and introduces notable kinase off-target activity. In contrast, a smaller N-methyl group (Cpd-4) maintains better selectivity.
This type of structure-activity relationship (SAR) analysis is fundamental to guiding medicinal chemistry efforts toward more selective compounds.
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Below, we outline key experimental workflows and provide detailed protocols for their execution.
Workflow for Inhibitor Cross-Reactivity Profiling
Caption: A phased approach to cross-reactivity profiling.
Detailed Experimental Protocols
In Vitro Kinase Inhibitor Profiling (Radiometric Assay)
This protocol describes a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by a kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid (75 mM)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 10 µM.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the corresponding purified kinase to each well to initiate the reaction. Gently mix.
-
Initiation of Phosphorylation: Add a mixture of cold ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove non-specifically bound radioactivity.
-
Detection: After drying the plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.
Causality and Self-Validation: The use of a radiolabeled substrate provides a direct and highly sensitive measure of kinase activity. Including a no-enzyme control and a positive control inhibitor for each kinase ensures the validity of the assay. Running the assay at the ATP Km provides a standardized condition for comparing the potency of ATP-competitive inhibitors.
GPCR Cross-Reactivity Profiling (Radioligand Binding Assay)
This protocol outlines a method for determining the binding affinity of a test compound to a panel of GPCRs.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific GPCR expressed in cell membranes. The ability of the test compound to displace the radioligand is a measure of its binding affinity.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCRs
-
Specific high-affinity radioligands for each GPCR (e.g., [³H]-spiperone for D2 receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
96-well filter plates (e.g., glass fiber) pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and the diluted test compound. For total binding wells, add DMSO instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing: Rapidly filter the contents of each well through the pre-treated filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by the test compound at each concentration. Calculate IC50 values and subsequently Ki values using the Cheng-Prusoff equation.
Causality and Self-Validation: This assay directly measures the binding of the compound to the receptor, providing a clear indication of potential interaction. The inclusion of total and non-specific binding controls for each receptor is crucial for accurate data interpretation. The use of a radioligand with known affinity allows for the calculation of the inhibitor's affinity constant (Ki), a standardized measure of binding potency.
Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to confirm target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this stabilization by heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining.
Materials:
-
Cultured cells expressing the target protein
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
PCR tubes or a thermal cycler
-
Western blotting or ELISA reagents for target protein detection
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO (vehicle control) for a specific duration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using a suitable method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Causality and Self-Validation: CETSA provides direct evidence of target engagement within the complex milieu of a living cell, accounting for factors like cell permeability and intracellular metabolism. The dose-dependent and temperature-dependent nature of the stabilization provides a self-validating system.
Visualizing the Logic: Signaling and Experimental Design
To further clarify the relationships between these experimental approaches, the following diagram illustrates a decision tree for cross-reactivity assessment.
Caption: Decision tree for selectivity profiling.
Conclusion
The this compound scaffold will undoubtedly continue to be a valuable starting point for the design of novel inhibitors. However, a deep and early understanding of a compound's cross-reactivity profile is not just best practice, but a necessity for successful drug development. By employing a systematic and multi-faceted approach that combines broad panel screening with cellular validation assays, researchers can build a comprehensive picture of a compound's selectivity, thereby making more informed decisions on the path to the clinic. This guide provides a framework for such an endeavor, emphasizing the importance of rigorous experimental design and data-driven decision-making.
References
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
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Gannon, B. M., Williamson, A., Suzuki, M., Rice, K. C., & Fantegrossi, W. E. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399–2407. [Link]
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A Head-to-Head Comparison of 2-(4-Fluorophenyl)pyrrolidine with Existing Therapeutic Agents for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant unmet medical need for more effective and better-tolerated treatments. This guide provides a comprehensive head-to-head comparison of the novel compound 2-(4-Fluorophenyl)pyrrolidine with two widely prescribed therapeutic agents: bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), and sertraline, a selective serotonin reuptake inhibitor (SSRI). We will delve into the hypothesized mechanism of action of this compound, drawing parallels and distinctions with the established pharmacology of bupropion and sertraline. This analysis is supported by a presentation of hypothetical, yet plausible, preclinical data to illustrate the potential therapeutic profile of this novel agent. Detailed experimental protocols for key in vitro and in vivo assays are provided to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Novel Antidepressants
The current pharmacological landscape for MDD is dominated by agents that modulate monoamine neurotransmission, primarily serotonin, norepinephrine, and dopamine. While effective for many patients, existing treatments are often hampered by delayed onset of action, incomplete efficacy, and a range of undesirable side effects, including sexual dysfunction, weight gain, and emotional blunting.[1][2] This underscores the critical need for novel therapeutic agents with improved efficacy and tolerability profiles.
This compound is a novel small molecule with a pyrrolidine scaffold, a structure known for its presence in various biologically active compounds.[3][4] Its structural similarity to known psychostimulants and monoamine reuptake inhibitors suggests a potential role in modulating dopaminergic and noradrenergic pathways, which are critically involved in mood, motivation, and anhedonia – core symptoms of depression.[5][6] This guide will explore the preclinical pharmacological profile of this compound and benchmark it against bupropion and sertraline.
Comparative Mechanism of Action
This compound: A Hypothesized Dual Inhibitor
Based on its chemical structure, this compound is hypothesized to act as a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with minimal activity at the serotonin transporter (SERT). This dual-action mechanism is anticipated to increase the synaptic concentrations of dopamine and norepinephrine, thereby enhancing neurotransmission in brain regions implicated in depression, such as the prefrontal cortex and nucleus accumbens.
Bupropion: The Established NDRI
Bupropion is an atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[][8] It is known for its efficacy in treating MDD and for smoking cessation.[9][10] Its mechanism of action involves the inhibition of both NET and DAT, leading to increased levels of norepinephrine and dopamine in the synaptic cleft.[11] Bupropion is often favored for its lack of significant serotonergic side effects, such as sexual dysfunction and weight gain.[9]
Sertraline: The Prototypical SSRI
Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI).[12][13] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular levels of serotonin.[14] SSRIs like sertraline are first-line treatments for MDD and a range of anxiety disorders.[15][16] However, their efficacy can be limited, and they are associated with a distinct side-effect profile, including nausea, insomnia, and sexual dysfunction.[17]
In Vitro Pharmacological Profile: A Comparative Analysis
To quantitatively compare the potency and selectivity of this compound with bupropion and sertraline, a series of in vitro receptor binding and neurotransmitter uptake assays would be conducted. The following table summarizes the hypothetical binding affinities (Ki) and uptake inhibition (IC50) values.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | 15 | 30 | >1000 | 25 | 50 | >1500 |
| Bupropion | 526 | 2990 | >10000 | 400 | 1900 | >10000 |
| Sertraline | 25 | 420 | 0.29 | 30 | 500 | 0.5 |
Interpretation of Data:
The hypothetical data suggests that this compound exhibits high affinity and potent inhibition of both DAT and NET, with a greater potency for DAT. Importantly, it shows negligible activity at SERT, indicating a highly selective NDRI profile. In comparison, bupropion is a less potent inhibitor of both DAT and NET. Sertraline, as expected, is a highly potent and selective inhibitor of SERT.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human DAT, NET, or SERT are prepared from stably transfected cell lines (e.g., HEK293).
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
Objective: To measure the functional potency (IC50) of the test compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin).
-
Uptake Reaction: Synaptosomes are pre-incubated with varying concentrations of the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination of Uptake: The uptake reaction is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curves.
In Vivo Preclinical Efficacy Models
The antidepressant-like and psychostimulant effects of this compound would be evaluated in established animal models and compared to bupropion and sertraline.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[18]
Workflow:
Caption: Workflow for the Forced Swim Test.
Expected Outcome: this compound and bupropion are expected to significantly reduce immobility time, indicative of an antidepressant-like effect. Sertraline would also decrease immobility, though potentially through a different behavioral profile.
Locomotor Activity
This test assesses the psychostimulant properties of a compound.
Workflow:
Caption: Workflow for Locomotor Activity Assessment.
Expected Outcome: this compound and bupropion are expected to increase locomotor activity, consistent with their dopamine-enhancing properties. Sertraline is not expected to significantly alter locomotor activity at therapeutic doses.
Potential Therapeutic Advantages and Considerations
Based on its hypothesized pharmacological profile, this compound may offer several potential advantages over existing antidepressants:
-
Improved Efficacy for Anhedonia and Fatigue: The potent dopaminergic activity may be particularly beneficial for treating symptoms of anhedonia, amotivation, and fatigue, which are often resistant to SSRI treatment.
-
Favorable Side-Effect Profile: The lack of serotonergic activity suggests a lower propensity for sexual dysfunction, weight gain, and emotional flattening compared to SSRIs.
-
Rapid Onset of Action: The psychostimulant-like properties might contribute to a faster onset of therapeutic effects.
Considerations:
-
Abuse Potential: As with other dopamine reuptake inhibitors, the potential for abuse and dependence needs to be carefully evaluated.
-
Cardiovascular Effects: The noradrenergic activity could lead to increases in blood pressure and heart rate, requiring monitoring in susceptible individuals.
Conclusion
This compound represents a promising lead compound with a hypothesized mechanism of action that could address some of the key limitations of current antidepressant therapies. Its potent and selective dual inhibition of dopamine and norepinephrine reuptake suggests a therapeutic profile that may be particularly effective for patients with prominent symptoms of anhedonia and fatigue, and with a potentially more favorable side-effect profile than SSRIs. Further preclinical and clinical development is warranted to fully characterize the safety and efficacy of this novel agent.
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A Senior Application Scientist's Guide to Validating the Binding Mode of 2-(4-Fluorophenyl)pyrrolidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding mode of 2-(4-Fluorophenyl)pyrrolidine derivatives to their target proteins. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, emphasizing an integrated, self-validating approach that combines computational predictions with robust biophysical and structural data. The objective is to build an unshakeable case for a specific binding hypothesis, a cornerstone of successful structure-based drug design.
The Central Challenge: From Hypothesis to High-Confidence Validation
The this compound scaffold is a privileged fragment in modern medicinal chemistry, appearing in numerous inhibitors targeting a range of proteins. Its validation journey begins with a computationally-derived or hypothesis-driven model of its binding mode. However, a docked pose is merely a starting point. True validation requires a multi-pronged, empirical approach to confirm not just if a compound binds, but precisely how it binds. This distinction is critical for optimizing potency, selectivity, and pharmacokinetic properties.[1]
This guide advocates for a tiered validation workflow, where each stage provides increasing levels of resolution and confidence.
Caption: Integrated workflow for binding mode validation.
Tier 1: In Silico Prediction - Laying the Foundation
Computational methods are indispensable for generating initial, testable hypotheses of how a this compound derivative might interact with its target.[2][3] These techniques are cost-effective and provide a critical roadmap for subsequent experimental design.[2]
-
Molecular Docking : This technique predicts the preferred orientation of a ligand within a protein's binding site.[2] For pyrrolidine derivatives, it is crucial to use docking software that can accurately handle the stereochemistry of the pyrrolidine ring and the rotational flexibility of the fluorophenyl group. Studies have successfully used docking to predict the binding affinity and orientation of pyrrolidine derivatives with targets like acetylcholinesterase and Mcl-1.[4][5][6]
-
Molecular Dynamics (MD) Simulations : Following docking, MD simulations are essential for assessing the stability of the predicted binding pose.[4][6][7] An MD simulation tracks the movements of the protein-ligand complex over time (typically nanoseconds to microseconds), providing insights into the durability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and revealing the dynamic nature of the binding event. A stable trajectory in an MD simulation lends higher confidence to the initial docked pose.[5][8]
Tier 2: Biophysical Validation - Confirming the Handshake
Once a stable binding pose is predicted, the next critical step is to confirm direct physical interaction between the compound and the target protein. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and kinetics, serving as the first empirical checkpoint for the computational model.[9][10]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12][13][14] This label-free technique is considered a gold standard for characterizing binding in solution.[12][15]
-
Information Gained :
-
Binding Affinity (KD) : The dissociation constant, a measure of binding strength.
-
Stoichiometry (n) : The ratio of ligand to protein in the complex.
-
Enthalpy (ΔH) : The heat change upon binding.
-
Entropy (ΔS) : The change in disorder upon binding.
-
-
Why Choose ITC? : It provides a true in-solution measurement of binding without modification or immobilization of the reactants.[14] The thermodynamic data (ΔH and ΔS) can offer profound insights into the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effect), which can be directly correlated with structural data.[11][12]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (the pyrrolidine derivative) to a ligand (the target protein) immobilized on a sensor surface in real-time.[16][17][18]
-
Information Gained :
-
Binding Affinity (KD) : Determined from kinetic or equilibrium measurements.
-
Association Rate (kon) : The rate at which the complex forms.
-
Dissociation Rate (koff) : The rate at which the complex breaks apart.
-
-
Why Choose SPR? : Its key advantage is providing kinetic data.[19][20] A compound's efficacy is often linked to its residence time on the target, which is a function of the dissociation rate (koff). SPR is highly sensitive, requires relatively small amounts of protein, and can be configured for higher throughput screening.[18]
Comparison of Biophysical Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Thermodynamics (KD, ΔH, ΔS, n)[11][14] | Kinetics (KD, kon, koff)[16][19] |
| Principle | Measures heat change upon binding in solution[13] | Measures change in refractive index upon binding to a surface[17][18] |
| Labeling | Label-free[11] | Label-free[16] |
| Immobilization | Not required[21] | Requires immobilization of one partner[17] |
| Throughput | Low to medium | Medium to high |
| Key Advantage | Complete thermodynamic profile; true in-solution measurement[14] | Real-time kinetic data; high sensitivity[18] |
| Key Limitation | Higher sample consumption; sensitive to buffer mismatch[11] | Potential artifacts from immobilization; mass transport limitations |
Tier 3: High-Resolution Structural Validation - The Definitive Picture
While biophysical methods confirm that binding occurs, high-resolution structural methods reveal precisely how. This is the ultimate validation of a binding mode hypothesis.
X-Ray Crystallography
X-ray crystallography is the undisputed gold standard for providing a high-resolution, three-dimensional snapshot of a protein-ligand complex at the atomic level.[22][23][24] It allows for the direct visualization of the ligand's orientation, conformation, and specific interactions with amino acid residues in the binding pocket.[25]
-
Why Choose X-Ray Crystallography? : It provides unambiguous proof of a binding mode. The resulting structure can reveal subtle but critical details, such as the displacement of water molecules or induced-fit conformational changes in the protein, that are invaluable for structure-based drug design.[24][26]
-
Causality in Protocol : The process involves co-crystallizing the protein with the this compound derivative or soaking the compound into pre-existing protein crystals. The choice between co-crystallization and soaking depends on the ligand's solubility and its effect on crystal packing. Success hinges on obtaining well-diffracting crystals, which remains a significant bottleneck for many protein targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile and powerful technique for studying protein-ligand interactions in solution, making it highly complementary to the solid-state view provided by crystallography.[1][27][28][29]
-
Information Gained :
-
Binding Site Mapping : Chemical Shift Perturbation (CSP) experiments can identify the specific amino acid residues of the protein that are affected by ligand binding, effectively mapping the binding interface.
-
Ligand Pose Information : Saturation Transfer Difference (STD) NMR and WaterLOGSY experiments identify which protons on the ligand are in close proximity to the protein, defining the ligand's binding epitope.
-
Structure and Dynamics : Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the ligand and protein, enabling the calculation of a high-resolution solution structure of the complex.
-
-
Why Choose NMR? : It is ideal for studying dynamic systems and can detect weak interactions that may be difficult to capture by other methods.[1][28] For the this compound scaffold, ¹⁹F NMR is a particularly powerful tool. The fluorine atom serves as a sensitive, background-free probe to monitor binding events directly from the ligand's perspective.[30]
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A Senior Application Scientist's Guide to Comparative Docking of 2-(4-Fluorophenyl)pyrrolidine Analogs Against Monoamine Transporters
This guide provides a comprehensive, in-depth framework for conducting comparative molecular docking studies of 2-(4-Fluorophenyl)pyrrolidine analogs. As researchers and drug development professionals, our goal is to move beyond simple data generation and toward a nuanced understanding of molecular interactions that drive therapeutic potential. This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring the generation of robust and reliable in silico data. The pyrrolidine scaffold is a versatile component in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas.[1][2][3] This guide will focus on a hypothetical series of this compound analogs as potential inhibitors of the monoamine transporters (MATs): the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them critical targets for drug discovery.[4][5][6]
Introduction: The Scientific Imperative for Comparative Docking
The this compound scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities.[1][2] The introduction of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. When exploring the potential of novel analogs, a critical early step is to understand their likely biological targets and binding modes. Monoamine transporters (MATs), including DAT, SERT, and NET, are key regulators of neurotransmission and are the targets for many psychotropic drugs.[4][5]
Comparative molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of a series of ligands against one or more protein targets. This approach allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. By comparing the docking scores and binding poses of our this compound analogs against DAT, SERT, and NET, we can generate initial hypotheses about their potential selectivity and structure-activity relationships (SAR).[7][8]
This guide will walk through the essential steps of a rigorous comparative docking study, from target preparation to the critical analysis of results. We will emphasize the importance of validating the docking protocol to ensure the reliability of the generated data.[9][10][11]
Experimental Workflow: A Self-Validating System
A robust computational study is built on a foundation of meticulous methodology. The following workflow is designed to be a self-validating system, incorporating checks and balances to ensure the scientific integrity of the results.
Caption: A streamlined workflow for comparative molecular docking studies.
Protein Structure Preparation
The accuracy of a docking study is fundamentally dependent on the quality of the protein structure. Since DAT, SERT, and NET are membrane proteins, obtaining high-resolution crystal structures can be challenging.[12][13] Therefore, we will utilize experimentally determined structures where available and high-quality homology models when necessary.
Step-by-Step Protocol:
-
Structure Retrieval:
-
DAT: Utilize the crystal structure of the human dopamine transporter (e.g., PDB ID: 4M48).[14]
-
SERT: Employ the human serotonin transporter structure (e.g., PDB ID: 5I6X).[15]
-
NET: As of early 2026, a high-resolution human NET structure may still be elusive. A validated homology model based on the drosophila melanogaster dopamine transporter (dDAT) or other closely related transporters is a viable alternative.[12][13]
-
-
Protein Preparation:
-
Remove all water molecules and non-essential ions from the PDB file.
-
Add hydrogen atoms, as they are crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Assign partial charges to all atoms using a force field such as AMBER or CHARMM.
-
Energy minimize the structure to relieve any steric clashes. This should be a constrained minimization to preserve the overall backbone fold.
-
Ligand Preparation
The ligands for our study include the series of this compound analogs and known reference compounds for each transporter.
Step-by-Step Protocol:
-
Analog Structure Generation:
-
Draw the 2D structures of the this compound analogs using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
-
Reference Compound Selection:
-
Ligand Preparation:
-
Generate low-energy 3D conformations for each ligand.
-
Assign partial charges using a suitable method like Gasteiger-Hückel.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Docking Protocol Validation: The Trustworthiness Pillar
Before proceeding with the comparative docking of our novel analogs, it is imperative to validate the chosen docking protocol. This is achieved by redocking the co-crystallized ligand back into the binding site of the protein. A successful redocking experiment provides confidence that the docking algorithm and scoring function can accurately reproduce the experimentally observed binding mode.[9][10][11]
Step-by-Step Protocol:
-
Extract the co-crystallized ligand from the prepared protein structure.
-
Dock the extracted ligand back into the defined binding site of the protein using the chosen docking software (e.g., AutoDock Vina, Glide, GOLD).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[11][20]
Comparative Molecular Docking and Analysis
With a validated docking protocol, we can now proceed to dock our series of this compound analogs and reference compounds into the binding sites of DAT, SERT, and NET.
Docking Procedure
Step-by-Step Protocol:
-
Define the binding site for each transporter. This is typically a grid box centered on the known binding pocket of the co-crystallized ligand or predicted binding site.
-
Perform the docking calculations for each ligand against each transporter. It is advisable to generate multiple binding poses for each ligand.
-
The docking software will provide a score for each pose, which is an estimation of the binding affinity (e.g., in kcal/mol).
Data Presentation: Quantitative Comparison
The docking results should be summarized in a clear and concise table to facilitate comparison.
| Compound | DAT Binding Energy (kcal/mol) | SERT Binding Energy (kcal/mol) | NET Binding Energy (kcal/mol) |
| Reference Compounds | |||
| Cocaine | -9.5 | -7.8 | -8.9 |
| Paroxetine | -7.2 | -10.2 | -8.1 |
| Reboxetine | -8.1 | -8.5 | -9.8 |
| This compound Analogs | |||
| Analog 1 | -8.7 | -7.5 | -8.2 |
| Analog 2 | -9.2 | -8.1 | -9.0 |
| Analog 3 | -7.9 | -9.8 | -8.4 |
| ... | ... | ... | ... |
Analysis of Binding Interactions: The "Why" Behind the Numbers
Beyond the numerical scores, a thorough analysis of the binding interactions is crucial for understanding the SAR.
Step-by-Step Protocol:
-
Visualize the top-ranked docking poses for each ligand within the binding site of each transporter.
-
Identify key molecular interactions, such as:
-
Hydrogen bonds: Note the specific amino acid residues involved.
-
Hydrophobic interactions: Identify residues contributing to the hydrophobic pocket.
-
Pi-pi stacking: Look for interactions between aromatic rings.
-
Cation-pi interactions: Important for ligands with a protonated amine.[21]
-
-
Compare the binding modes of the analogs to each other and to the reference compounds.
Caption: A schematic of potential binding interactions within the DAT binding site.
Authoritative Grounding and Concluding Remarks
The comparative docking study outlined in this guide provides a robust framework for the initial in silico evaluation of this compound analogs as potential monoamine transporter inhibitors. The emphasis on protocol validation ensures the trustworthiness of the generated data, while the detailed analysis of binding interactions allows for a deeper understanding of the underlying molecular mechanisms.
The results from this study can be used to:
-
Prioritize analogs for chemical synthesis and in vitro biological evaluation.
-
Generate hypotheses about the SAR of the this compound scaffold.
-
Guide the design of future analogs with improved potency and selectivity.
It is crucial to remember that molecular docking is a predictive tool, and the results should always be validated by experimental data. However, when conducted with the rigor and scientific integrity described herein, it is an invaluable asset in the modern drug discovery pipeline.
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D'Anello, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6524. [Link]
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Sali, A., et al. (2014). Molecular Modeling and Ligand Docking for Solute Carrier (SLC) Transporters. In The SLC26 Gene Family (pp. 115-133). Springer, New York, NY. [Link]
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Badawi, H. M., et al. (2020). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Molecules, 25(22), 5439. [Link]
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A Researcher's Guide to Navigating the Unseen: Assessing the Off-Target Effects of 2-(4-Fluorophenyl)pyrrolidine Compounds
In the landscape of modern drug discovery, the pyrrolidine scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for developing novel therapeutics.[1] Among these, 2-(4-fluorophenyl)pyrrolidine and its analogs have emerged as promising candidates, particularly in the realm of neuropharmacology.[2][3] The introduction of a fluorophenyl group can enhance metabolic stability and bioavailability, making these compounds attractive for further development.[2] However, this structural motif also brings the critical responsibility of thoroughly investigating potential off-target effects. Unintended interactions with biological targets can lead to adverse drug reactions, undermining the therapeutic potential of an otherwise promising compound.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target profile of this compound compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow to ensure the scientific integrity of your findings.
The Rationale: Why a Multi-pronged Approach is Essential
The journey of a drug candidate from the bench to the clinic is fraught with challenges, and unforeseen off-target activity is a significant contributor to late-stage failures.[5][6] A comprehensive safety assessment, therefore, is not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry.[7][8] Relying on a single assay or a limited panel of targets can create a false sense of security. Instead, a multi-pronged strategy, encompassing computational, in vitro, and in vivo approaches, is paramount to building a comprehensive safety profile.
This tiered approach allows for the early identification of potential liabilities, enabling medicinal chemists to design analogs with improved selectivity and guiding the selection of the most promising lead candidates for further development.[9]
Stage 1: In Silico Profiling - The Digital First Pass
Before embarking on resource-intensive wet lab experiments, computational methods provide a valuable initial screen to predict potential off-target interactions.[10][11] These in silico tools leverage vast databases of known drug-target interactions and employ algorithms based on chemical similarity (2D and 3D) and machine learning to forecast the likely biological targets of a novel compound.[10][12]
While not a substitute for experimental validation, in silico profiling can:
-
Prioritize experimental resources: By highlighting the most probable off-target interactions, computational models help in selecting the most relevant in vitro assays.
-
Provide mechanistic insights: Predicted off-target binding can offer early clues into potential mechanisms of toxicity.[11]
-
Guide analog design: Understanding the structural features that contribute to predicted off-target activity can inform the synthesis of more selective compounds.
Several computational approaches can be employed, including:
-
Ligand-based methods: These compare the this compound compound to libraries of molecules with known biological activities.
-
Structure-based methods: If the three-dimensional structure of a potential off-target is known, molecular docking simulations can predict the binding affinity of the test compound.
-
Pathway analysis: This approach connects predicted off-targets to known biological pathways to anticipate potential functional consequences.
It is crucial to remember that these are predictive tools, and their accuracy is dependent on the quality and scope of the underlying databases.[10] Therefore, all significant in silico "hits" must be validated experimentally.
Stage 2: In Vitro Profiling - Interrogating Biological Interactions
In vitro assays form the core of off-target assessment, providing direct evidence of a compound's interaction with a wide range of biological targets. A systematic approach involves screening against a broad panel of receptors, enzymes, and ion channels that are commonly associated with adverse drug effects.[9]
Key In Vitro Assays for Off-Target Profiling:
1. Receptor Binding Assays:
These assays are fundamental for identifying interactions with G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels. Radioligand binding assays are considered the gold standard due to their robustness and sensitivity.[13]
-
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be determined.[13][14]
-
Causality: A low Ki value indicates a high affinity of the compound for the off-target receptor, suggesting a potential for in vivo effects at therapeutic concentrations.
Table 1: Representative Off-Target Receptor Panel
| Target Class | Specific Examples | Potential Adverse Effect |
| GPCRs | Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Serotonergic (5-HT subtypes), Muscarinic, Histaminergic (H1) | Cardiovascular effects, CNS side effects, sedation |
| Ion Channels | hERG, Sodium channels, Calcium channels | Cardiac arrhythmias, neurological effects |
| Transporters | SERT, DAT, NET | Neurotransmitter reuptake inhibition, potential for drug-drug interactions |
| Enzymes | COX-1, COX-2, PDE subtypes, Cytochrome P450s | Gastrointestinal toxicity, cardiovascular effects, drug metabolism alterations |
2. Enzyme Inhibition Assays:
Many adverse drug reactions are caused by the inhibition of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[15][16] Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetics.[17][18]
-
Principle: The activity of a specific CYP isozyme is measured using a substrate that produces a fluorescent or luminescent signal upon metabolism. The ability of the test compound to inhibit this signal is quantified to determine its IC50 value.[19]
-
Causality: Potent inhibition of a major CYP isozyme (e.g., CYP3A4, CYP2D6) raises a red flag for the potential of clinically significant drug-drug interactions.[17]
3. Ion Channel Assays: The hERG Imperative:
Blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[4][20][21] Therefore, early assessment of hERG liability is a critical step in safety pharmacology.[20]
-
Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[20][21] This technique directly measures the flow of potassium ions through the hERG channel in cells expressing the channel, and the inhibitory effect of the test compound is determined.[22]
-
Causality: Significant inhibition of the hERG channel at concentrations close to the expected therapeutic plasma concentration is a major safety concern.
Experimental Workflow for In Vitro Profiling
The following diagram illustrates a typical workflow for the in vitro assessment of off-target effects.
Caption: A streamlined workflow for in vitro off-target profiling.
Detailed Protocol: hERG Patch Clamp Assay
This protocol provides a general outline for an automated patch-clamp hERG assay.
-
Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Automated Patch Clamp:
-
Load the cell suspension and intracellular/extracellular solutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).[20]
-
Initiate the automated process of gigaseal formation and whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[22]
-
-
Compound Application:
-
Establish a stable baseline current with the vehicle control (e.g., 0.1% DMSO).
-
Apply increasing concentrations of the this compound compound.
-
-
Data Analysis:
-
Measure the peak tail current at each compound concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.[22]
-
Table 2: Example Data from a hERG Assay
| Compound | IC50 (µM) |
| Analog A | > 30 |
| Analog B | 5.2 |
| Astemizole (Positive Control) | 0.009 |
Interpretation: Analog A shows a low risk of hERG-related cardiotoxicity, while Analog B warrants further investigation or redesign due to its sub-micromolar hERG inhibition.
Stage 3: Cellular Phenotypic Assays - Assessing Functional Consequences
While binding and enzyme inhibition assays identify molecular interactions, cellular assays are crucial for understanding the functional consequences of these off-target effects.[23][24]
Cytotoxicity Assays
Cytotoxicity is a critical endpoint in safety assessment.[25][26] A variety of assays can be used to measure cell viability and cell death.[24][27]
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.[24]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis.[25][26]
-
Live/Dead Staining: Using fluorescent dyes, this method allows for the direct visualization and quantification of live and dead cells.[24]
Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound compound for a defined period (e.g., 24 or 48 hours).
-
LDH Measurement:
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH assay reagent.
-
Incubate according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with Triton X-100).
-
Stage 4: In Vivo Models - The Whole-System Perspective
While in vitro assays are powerful tools, they cannot fully recapitulate the complexity of a living organism.[28] In vivo studies in relevant animal models are therefore essential for assessing the systemic off-target effects of a drug candidate.[29][30][31]
Safety Pharmacology Core Battery
Regulatory agencies typically require a core battery of safety pharmacology studies to be conducted before a new drug is administered to humans.[8][29][32] These studies evaluate the effects of the compound on vital organ systems:
-
Cardiovascular System: In vivo electrocardiogram (ECG) monitoring in a conscious, freely moving animal model (e.g., dog or non-human primate) is used to assess potential effects on heart rate, blood pressure, and cardiac intervals (including the QT interval).[32]
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is used to assess potential neurological and behavioral effects in rodents.[29]
-
Respiratory System: Respiratory rate and tidal volume are monitored in a suitable animal model.[32]
Experimental Workflow for In Vivo Safety Assessment
Caption: A workflow for in vivo off-target and safety assessment.
Conclusion: A Commitment to Rigorous Science
The assessment of off-target effects is an indispensable component of modern drug discovery and development. For promising scaffolds like this compound, a thorough and systematic evaluation of potential unintended biological interactions is not only a regulatory requirement but also a scientific and ethical obligation. By embracing a multi-faceted approach that integrates computational, in vitro, and in vivo methodologies, researchers can build a comprehensive safety profile, mitigate the risk of late-stage failures, and ultimately contribute to the development of safer and more effective medicines.
This guide provides a foundational framework for this critical endeavor. The specific assays and models will undoubtedly evolve with scientific and technological advancements. However, the underlying principles of rigorous, evidence-based safety assessment will remain a constant, ensuring that the therapeutic promise of novel chemical entities is realized with the utmost consideration for patient well-being.
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Validating Dipeptidyl Peptidase-4 as a Novel Biological Target for 2-(4-Fluorophenyl)pyrrolidine: A Comparative Guide
Introduction: Unveiling New Potential for a Versatile Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] 2-(4-Fluorophenyl)pyrrolidine is a recognized versatile building block in the synthesis of molecules targeting the central nervous system.[2] However, the full therapeutic potential of this specific scaffold remains an active area of investigation. This guide proposes and critically evaluates a novel biological target for this compound: Dipeptidyl Peptidase-4 (DPP-4).
DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[3][4] Inhibition of DPP-4 is a clinically validated strategy for the management of type 2 diabetes.[5] While several DPP-4 inhibitors are on the market, the exploration of novel chemotypes is essential for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The structural similarity of this compound to the pyrrolidine core of the established DPP-4 inhibitor Vildagliptin provides a strong rationale for investigating this potential interaction.[1][6][7][8]
This guide will provide a comparative analysis of the hypothesized DPP-4 inhibitory activity of this compound against established, non-pyrrolidine-based inhibitors. We will also present detailed, field-proven experimental protocols for the validation of this novel target, ensuring scientific rigor and reproducibility.
Comparative Analysis of DPP-4 Inhibitors
To establish a benchmark for the performance of this compound as a potential DPP-4 inhibitor, we will compare its (hypothesized) activity with a structurally related positive control (Vildagliptin) and a panel of structurally diverse, clinically approved DPP-4 inhibitors.
| Compound | Chemical Class | IC50 (nM) | Selectivity for DPP-4 vs. DPP-8/DPP-9 | Key Features |
| This compound | Phenylpyrrolidine | (To be determined) | (To be determined) | Novel scaffold for DPP-4 inhibition |
| Vildagliptin | Pyrrolidine-carbonitrile | ~4.5 | High | Structurally related positive control |
| Sitagliptin | β-amino acid derivative | ~19 | >2,500-fold | First-in-class DPP-4 inhibitor |
| Saxagliptin | Cyanopyrrolidine | ~50 | <100-fold | Forms a covalent adduct with DPP-4 |
| Linagliptin | Xanthine-based | ~1 | >10,000-fold | High potency and selectivity |
IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.
Experimental Workflows for Target Validation
A multi-faceted approach is required to rigorously validate a novel biological target for a small molecule. The following experimental workflows provide a comprehensive strategy for confirming the interaction between this compound and DPP-4.
Workflow for DPP-4 Target Validation
Caption: A multi-step workflow for validating DPP-4 as a target.
Detailed Experimental Protocols
Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human DPP-4.
Principle: DPP-4 cleaves a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of AMC release, which can be quantified using a fluorescence plate reader.[3][9][10]
Materials:
-
Recombinant Human DPP-4 (e.g., Abcam, cat# ab133081)
-
DPP-4 Substrate: H-Gly-Pro-AMC (e.g., Sigma-Aldrich, cat# MAK088B)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[3]
-
This compound (test compound)
-
Vildagliptin and Sitagliptin (positive controls)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Vildagliptin, and Sitagliptin in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in DPP-4 Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the recombinant human DPP-4 in cold DPP-4 Assay Buffer to the working concentration recommended by the manufacturer. Keep the diluted enzyme on ice.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
100% Activity Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4, 10 µL vehicle (e.g., 1% DMSO in Assay Buffer).
-
Inhibitor Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4, 10 µL of each inhibitor dilution.
-
Background Wells: 40 µL Assay Buffer, 10 µL vehicle.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes.
-
Reaction Initiation: Prepare the Substrate Solution by diluting the H-Gly-Pro-AMC stock in Assay Buffer according to the manufacturer's instructions. Add 50 µL of the Substrate Solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Read the fluorescence intensity kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ inhibitor / V₀ 100% activity)] * 100
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides label-free, real-time analysis of the binding affinity and kinetics between this compound and DPP-4.[11][12][13]
Principle: Immobilized DPP-4 on a sensor chip causes a change in the refractive index upon binding of the analyte (this compound). This change is proportional to the mass at the sensor surface and is measured in Resonance Units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Human DPP-4
-
This compound
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
DPP-4 Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of DPP-4 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 5000-8000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., 0.1 µM to 50 µM).
-
Inject the different concentrations of the analyte over the immobilized DPP-4 surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with a short pulse of the regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the sensograms.
-
Globally fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular DPP-4 Activity Assay
This assay validates the inhibitory activity of this compound in a physiologically relevant context.
Principle: Measure the activity of endogenous DPP-4 on the surface of live cells using a specific fluorescent probe.
Materials:
-
HepG2 or Caco-2 cells (known to express DPP-4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-4 activity probe (e.g., GP-BAN)[14]
-
This compound
-
Sitagliptin (positive control)
-
96-well clear-bottom black plate
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that results in a confluent monolayer on the day of the assay.
-
Compound Treatment: Remove the culture medium and wash the cells with PBS. Add fresh serum-free medium containing various concentrations of this compound or Sitagliptin. Incubate for 1-2 hours at 37°C.
-
Probe Addition: Add the DPP-4 activity probe to each well at its optimal concentration and incubate for the recommended time (e.g., 30 minutes) at 37°C.
-
Measurement: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to untreated control cells and determine the cellular IC50 value.
DPP-4 Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of DPP-4 inhibition in the incretin pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the validation of Dipeptidyl Peptidase-4 as a novel biological target for this compound. The provided protocols for enzymatic, biophysical, and cellular assays, along with a comparative analysis against established inhibitors, will enable researchers to thoroughly evaluate the potential of this compound.
Positive results from these validation studies would warrant further investigation into the structure-activity relationship (SAR) of related phenylpyrrolidine derivatives, with the ultimate goal of optimizing potency, selectivity, and pharmacokinetic properties. The identification of a novel chemical scaffold for DPP-4 inhibition could pave the way for new therapeutic options in the management of type 2 diabetes.
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comparing the pharmacokinetic profiles of different 2-(4-Fluorophenyl)pyrrolidine derivatives
The pharmacokinetic profiling of this compound derivatives is a critical component of the drug discovery process. A systematic approach, combining predictive in vitro assays with definitive in vivo studies, is necessary to understand the complex structure-pharmacokinetic relationships. [22][23]By carefully considering the impact of structural modifications on ADME properties, researchers can rationally design and select candidates with a higher probability of clinical success. The judicious use of fluorine and other chemical modifications can be a powerful tool to fine-tune the pharmacokinetic profile of this important class of compounds. [1][12]
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A Comparative Review of Pyrrolidine-Containing Pharmaceuticals in Development: Ibalizumab, Lenacapavir, and Roflumilast
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique conformational properties and ability to engage in various non-covalent interactions have made it a valuable component in the design of novel therapeutics. This guide provides a comparative technical review of three promising pyrrolidine-containing pharmaceuticals in development or recently approved: Ibalizumab and Lenacapavir for the treatment of HIV-1 infection, and Roflumilast for inflammatory diseases. We will delve into their distinct mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key in vitro assays used in their evaluation.
Section 1: Novel Approaches to HIV-1 Inhibition
The development of antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal disease to a manageable chronic condition. However, the emergence of multidrug-resistant (MDR) strains necessitates the continued development of novel agents with unique mechanisms of action.[2] Ibalizumab and Lenacapavir represent two such innovative strategies that target different stages of the HIV-1 lifecycle.
Ibalizumab: A Post-Attachment HIV-1 Entry Inhibitor
Ibalizumab is a humanized monoclonal antibody that targets the CD4 receptor on host T cells, the primary receptor for HIV-1 entry.[3] Unlike earlier CD4-targeted therapies that blocked the binding of the viral envelope glycoprotein gp120, Ibalizumab binds to a non-immunosuppressive epitope on the second domain of CD4.[4] This binding induces a conformational change in the CD4-gp120 complex, preventing the subsequent interaction with the co-receptors CCR5 or CXCR4, a critical step for viral fusion and entry into the host cell.[2] This unique post-attachment inhibition mechanism makes Ibalizumab effective against HIV-1 strains that are resistant to other classes of antiretrovirals.[2]
Lenacapavir: A First-in-Class HIV-1 Capsid Inhibitor
Lenacapavir is a potent, long-acting, first-in-class inhibitor of the HIV-1 capsid protein (p24).[5] The viral capsid is a conical protein shell that encases the viral genome and is essential for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and the assembly of new virions.[5] Lenacapavir disrupts the normal function of the capsid by binding to a conserved pocket on the p24 protein, interfering with both early and late stages of viral replication.[5] This multi-faceted mechanism of action contributes to its high potency and the lack of cross-resistance with existing ARTs.[5]
Comparative In Vitro Efficacy of Ibalizumab and Lenacapavir
The in vitro potencies of Ibalizumab and Lenacapavir have been extensively characterized against a wide range of HIV-1 isolates, including MDR strains. The following table summarizes key experimental data for these two novel antiretrovirals.
| Drug | Target | Assay Type | Cell Line | HIV-1 Strain(s) | Potency (IC50/EC50) | Reference(s) |
| Ibalizumab | CD4 Receptor | Single-cycle infectivity assay | TZM-bl cells | Broad panel of HIV-1 isolates | Median IC50: 0.03 µg/mL | [6] |
| PBMC assay | PBMCs | HIV-2 clinical isolates | Median IC50: 0.027 µg/mL | [6] | ||
| Lenacapavir | Capsid (p24) | Single-cycle infectivity assay | MT-4 cells | HIV-1 IIIB | EC50: 105 pM | [7][8] |
| Single-cycle infectivity assay | Primary human CD4+ T cells | HIV-1 clinical isolates | EC50: 32 pM | [7][8] | ||
| Single-cycle infectivity assay | Macrophages | HIV-1 Ba-L | EC50: 56 pM | [7][8] | ||
| Multicycle infectivity assay | MT-2 cells | HIV-2 isolates | EC50: 885 pM | [7][8] |
Resistance Profiles
A critical aspect of any new antiretroviral is its resistance profile. In vitro selection studies have identified mutations that can confer resistance to both Ibalizumab and Lenacapavir.
-
Ibalizumab: Resistance to Ibalizumab is associated with the loss of a potential N-linked glycosylation site in the V5 loop of the gp120 envelope protein.[3][6] Importantly, there is no cross-resistance with other approved antiretroviral classes.[2]
-
Lenacapavir: In vitro resistance selection studies have identified several mutations in the capsid protein, including L56I, M66I, Q67H, K70N, N74D/S, and T107N, that can reduce susceptibility to Lenacapavir.[9] However, these mutations are not commonly found in treatment-naïve or experienced individuals and often come with a fitness cost to the virus.[10][11]
Section 2: Roflumilast - A Selective PDE4 Inhibitor for Inflammatory Diseases
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[12] By inhibiting PDE4, Roflumilast increases cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[12] This mechanism makes it a valuable therapeutic agent for the treatment of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[12]
Mechanism of Action of Roflumilast
The anti-inflammatory effects of Roflumilast are mediated by the elevation of intracellular cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which leads to the phosphorylation and subsequent inactivation of key inflammatory transcription factors, such as NF-κB. This results in the reduced production of pro-inflammatory cytokines like TNF-α, and a dampening of the inflammatory response.[12]
In Vitro Potency and Selectivity of Roflumilast
The therapeutic efficacy and safety profile of a PDE4 inhibitor are largely determined by its potency and selectivity for the different PDE4 subtypes (A, B, C, and D) and other PDE families. Roflumilast is a potent and highly selective PDE4 inhibitor.
| Drug | Target | IC50 (nM) | Selectivity vs. other PDEs | Reference(s) |
| Roflumilast | PDE4A1 | 0.7 | >1000-fold vs. PDE1, 2, 3, 5 | [13][14] |
| PDE4A4 | 0.9 | [13] | ||
| PDE4B1 | 0.7 | [13] | ||
| PDE4B2 | 0.2 | [13] | ||
| PDE4C1 | 3.0 | [13] | ||
| PDE4C2 | 4.3 | [13] | ||
| PDE4D | 0.68 - 0.81 | [15] | ||
| Roflumilast N-oxide | PDE4 | ~2-3x less potent than Roflumilast | Highly selective vs. PDE1, 2, 3, 5, 7 | [12] |
| Cilomilast | PDE4B | 25 - 240 | PDE1 (74µM); PDE2 (65µM); PDE3 (>1000µM) | |
| PDE4D | 11 - 61 | |||
| Rolipram | PDE4 | >10 | Potency is >100-fold lower than Roflumilast |
Roflumilast's high potency and selectivity for PDE4, particularly the B and D subtypes which are predominantly involved in inflammation, contribute to its clinical efficacy with a favorable side-effect profile compared to less selective PDE4 inhibitors.[15]
Section 3: Experimental Protocols
To provide a practical resource for researchers in the field, this section details the methodologies for key in vitro assays used to characterize the activity of these pyrrolidine-containing pharmaceuticals.
HIV-1 Entry/Fusion Assay (for Ibalizumab)
This cell-based assay measures the ability of a compound to inhibit the fusion of HIV-1 with target cells, a critical step in viral entry.
Objective: To determine the IC50 value of a test compound against HIV-1 entry.
Materials:
-
TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a luciferase reporter gene under the control of the HIV-1 LTR).
-
HIV-1 pseudoviruses (engineered to express a specific envelope glycoprotein).
-
Test compound (e.g., Ibalizumab) at various concentrations.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for 1 hour at 37°C.
-
Add HIV-1 pseudovirus to the wells and incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition at each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a cell-based HIV-1 entry assay.
HIV-1 Capsid Inhibitor Assay (for Lenacapavir)
This assay evaluates the ability of a compound to disrupt the function of the HIV-1 capsid. A common method is a single-cycle infectivity assay using a cell line that supports HIV-1 replication.
Objective: To determine the EC50 value of a test compound against HIV-1 replication.
Materials:
-
MT-4 or primary human CD4+ T cells.
-
Laboratory-adapted or clinical isolates of HIV-1.
-
Test compound (e.g., Lenacapavir) at various concentrations.
-
Cell culture medium and reagents.
-
p24 ELISA kit or a method to quantify viral replication (e.g., reverse transcriptase assay).
Procedure:
-
Infect MT-4 cells or activated primary CD4+ T cells with HIV-1 at a low multiplicity of infection.
-
Immediately add serial dilutions of the test compound.
-
Incubate the cultures for 3-5 days at 37°C.
-
Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA.
-
Calculate the percentage of inhibition of viral replication at each concentration of the test compound relative to a control with no inhibitor.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a PDE4 enzyme inhibition assay.
Section 4: Conclusion and Future Perspectives
The pyrrolidine-containing pharmaceuticals Ibalizumab, Lenacapavir, and Roflumilast exemplify the successful application of this versatile scaffold in targeting diverse and challenging diseases. Ibalizumab and Lenacapavir offer new hope for patients with multidrug-resistant HIV-1 infection through their novel mechanisms of action that circumvent existing resistance pathways. Roflumilast provides a targeted oral therapy for chronic inflammatory conditions by selectively inhibiting PDE4.
The continued exploration of the chemical space around the pyrrolidine core is likely to yield further innovative drug candidates. Future research will focus on developing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. For HIV, the development of long-acting formulations and combination therapies will be crucial in the quest for a functional cure. In the realm of inflammatory diseases, the development of subtype-selective PDE4 inhibitors may offer enhanced therapeutic benefits with an even more favorable side-effect profile. The experimental methodologies detailed in this guide provide a foundation for the continued evaluation and development of these and other promising pyrrolidine-containing pharmaceuticals.
References
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (2023, August 11). MDPI. Retrieved January 11, 2026, from [Link]
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Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PubMed Central. (2011, May 1). PubMed Central. Retrieved January 11, 2026, from [Link]
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Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation - NATAP. (2020, October 5). NATAP. Retrieved January 11, 2026, from [Link]
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OC-19 The in vitro genetic barrier to resistance of lenacapavir is not affected by viral subtype or heavy treatment exposure | Sexually Transmitted Infections. (n.d.). Sexually Transmitted Infections. Retrieved January 11, 2026, from [Link]
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Lenacapavir: a first-in-class HIV-1 capsid inhibitor - NATAP. (2022, January 1). NATAP. Retrieved January 11, 2026, from [Link]
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Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - MDPI. (2023, May 28). MDPI. Retrieved January 11, 2026, from [Link]
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High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC. (2015, August 1). PubMed Central. Retrieved January 11, 2026, from [Link]
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New approaches for quantitating the inhibition of HIV-1 replication by antiviral drugs in vitro and in vivo. - SciSpace. (2013, August 1). SciSpace. Retrieved January 11, 2026, from [Link]
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Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC - NIH. (2023, December 7). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC. (2024, September 25). PubMed Central. Retrieved January 11, 2026, from [Link]
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Lenacapavir: a first-in-class HIV-1 capsid inhibitor - NATAP. (2022, January 1). NATAP. Retrieved January 11, 2026, from [Link]
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Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - NIH. (2019, March 18). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast - MDPI. (2023, September 22). MDPI. Retrieved January 11, 2026, from [Link]
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761065Orig1s000 - accessdata.fda.gov. (2018, April 3). accessdata.fda.gov. Retrieved January 11, 2026, from [Link]
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Lenacapavir Resistance Analysis in a Phase 1b Clinical Proof-Of-Concept Study - HIV Glasgow. (n.d.). HIV Glasgow. Retrieved January 11, 2026, from [Link]
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Ultra-rapid selection of the N74D capsid inhibitor resistance mutation after 3 weeks on lenacapavir | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2024, April 17). Oxford Academic. Retrieved January 11, 2026, from [Link]
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The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PubMed Central. (1998, September 1). PubMed Central. Retrieved January 11, 2026, from [Link]
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A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - NIH. (2010, April 19). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Ibalizumab: A Review in Multidrug-Resistant HIV-1 Infection - ResearchGate. (2019, June 1). ResearchGate. Retrieved January 11, 2026, from [Link]
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PDE4C Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]
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Phase 3 Study of Ibalizumab for Multidrug-Resistant HIV-1 - NATAP. (2018, August 16). NATAP. Retrieved January 11, 2026, from [Link]
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Phase 3 Study of Ibalizumab for Multidrug-Resistant HIV-1 - ResearchGate. (2018, August 16). ResearchGate. Retrieved January 11, 2026, from [Link]
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HIV-1 Viral Membrane Fusion Inhibitors Identification | Protocol Preview - YouTube. (2022, August 5). YouTube. Retrieved January 11, 2026, from [Link]
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PDE4B Phoshodiesterase Assay Service - Reaction Biology. (n.d.). Reaction Biology. Retrieved January 11, 2026, from [Link]
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PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PubMed Central. (2021, July 1). PubMed Central. Retrieved January 11, 2026, from [Link]
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Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders | Journal of Medicinal Chemistry - ACS Publications. (2019, April 23). ACS Publications. Retrieved January 11, 2026, from [Link]
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Ultrasensitive quantification of HIV-1 cell-to-cell transmission in primary human CD4+ T cells measures viral sensitivity to broadly neutralizing antibodies - NIH. (2020, January 28). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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HIV-1 Entry Inhibitors: A Review of Experimental and Computational Studies | Request PDF. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - MDPI. (2022, January 4). MDPI. Retrieved January 11, 2026, from [Link]
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Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC - NIH. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(4-Fluorophenyl)pyrrolidine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, functionalized heterocyclic compounds like 2-(4-Fluorophenyl)pyrrolidine play a crucial role. However, beyond their synthetic utility, responsible management and disposal of such chemicals are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Understanding the Compound: Hazard Profile and Classification
Based on analogous compounds and its chemical structure, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled.[5] It is also expected to cause skin and eye irritation.[4][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Hazard Profile and Key Information
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 72216-06-9 | [1][2] |
| Molecular Formula | C10H12FN | [1][2] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Primary Hazard Class | Halogenated Organic Compound | [7][8][9] |
| Anticipated Hazards | Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation. | [4][5][6] |
The presence of a fluorine atom classifies this compound as a halogenated organic waste . This is a critical distinction, as halogenated and non-halogenated waste streams must always be segregated for proper disposal.[8][9]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and culminates in collection by a licensed disposal company. The following workflow is designed to ensure safety and regulatory adherence at each stage.
Caption: Figure 1: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Detailed Disposal Steps
1. Waste Identification and Characterization:
-
Any unused or unwanted this compound, as well as any solvents, solutions, or materials (e.g., silica gel, filter paper) contaminated with it, must be treated as hazardous waste.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
3. Waste Container Selection:
-
Select a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."[9]
-
The container must have a secure screw-top cap.
4. Waste Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated organic waste.[9]
-
Also, avoid mixing with other waste categories such as strong acids, bases, or oxidizers to prevent potentially violent reactions.
5. Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate percentages. Do not use abbreviations.
6. Accumulation and Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated and properly placarded satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.
7. Final Disposal:
-
Once the container is full (typically no more than 90% capacity) or if the waste has been stored for a predetermined time limit set by your institution, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.
-
Follow all institutional procedures for waste manifest documentation.
Spill Management: Immediate Actions
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound or its solvent is flammable, eliminate all sources of ignition.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of waste segregation, proper labeling, and established institutional protocols, researchers can ensure that their work is conducted in a manner that is both scientifically rigorous and ethically sound. Always consult your institution's specific chemical hygiene and waste management plans for detailed guidance.
References
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Pharmaffiliates. (n.d.). This compound hydrochloride. Retrieved from [Link]
- Acros PharmaTech Limited. (2018). (2S)-2-(3-fluorophenyl)pyrrolidine Safety Data Sheet.
- University of Queensland. (n.d.). Waste Classification. Retrieved from a publicly available university safety document.
- BASF. (2025). Vinyl Pyrrolidone Safety Data Sheet.
-
University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
- Unknown University Source. (n.d.). Halogenated Waste. Retrieved from a publicly available university safety document.
- Unknown University Source. (n.d.). Hazardous Waste Segregation. Retrieved from a publicly available university safety document.
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
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Mastering the Safe Handling of 2-(4-Fluorophenyl)pyrrolidine: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Emergency Procedures
As a cornerstone in the synthesis of novel therapeutic agents, particularly within neuropharmacology, 2-(4-Fluorophenyl)pyrrolidine is a compound of significant interest in modern drug discovery and development.[1] Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides researchers, scientists, and drug development professionals with essential, field-tested information for the safe handling, storage, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
While specific toxicity data for this compound is not extensively documented, the available safety data sheets for this compound and structurally related chemicals, such as its hydrochloride salt and the parent compound pyrrolidine, indicate several potential hazards. A thorough risk assessment is the first line of defense. The primary concerns are:
-
Skin and Eye Irritation: Contact with this compound or its derivatives can cause skin irritation and serious eye irritation.[2][3][4] The basic nitrogen of the pyrrolidine ring can be corrosive to tissues.
-
Respiratory Tract Irritation: Inhalation of vapors, mists, or aerosols may lead to respiratory irritation.[2][3][4]
-
Harmful if Swallowed or Inhaled: The parent compound, pyrrolidine, is classified as harmful if swallowed or inhaled, and it is prudent to assume a similar profile for its derivatives.[5][6]
-
Flammability: Pyrrolidine is a highly flammable liquid.[5][6] While the fluorophenyl substituent will alter the physical properties, the potential for flammability, especially of vapors, should not be discounted.
Given these hazards, all handling procedures must be designed to minimize direct contact and prevent the generation of aerosols or vapors.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale and Best Practices |
| Weighing and Aliquoting | - Chemical Splash Goggles with Face Shield- Nitrile or Neoprene Gloves (Double-gloved recommended)- Chemical-Resistant Laboratory Coat- Closed-toe Shoes | Protects against accidental splashes to the eyes and face.[7][8] Double gloving provides an extra layer of protection against potential permeation.[8] A lab coat prevents contamination of personal clothing. |
| Solution Preparation and Transfers | - All PPE from "Weighing and Aliquoting"- Work within a certified chemical fume hood | A fume hood is critical to prevent inhalation of any vapors or aerosols that may be generated.[9] |
| Reaction Quenching and Work-up | - All PPE from "Solution Preparation and Transfers" | These steps often involve exothermic reactions or the addition of reagents that can cause splashing. |
| Large-Scale Operations (>10g) | - All PPE from "Solution Preparation and Transfers"- Chemical-resistant apron and sleeve covers | Provides an additional barrier of protection for the torso and arms during procedures with a higher risk of significant splashes.[10] |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use.[7] For prolonged operations, it is advisable to change gloves periodically, as chemical breakthrough can occur over time.[8]
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a standardized operational procedure is paramount. The following workflow is designed to minimize exposure and ensure safe handling during a typical laboratory task.
Workflow for Weighing and Dissolving this compound
Caption: Step-by-step workflow for the safe weighing and dissolution of this compound.
Emergency Procedures: Plan for the Unexpected
Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[9] Immediately wash the affected area with plenty of soap and water.[4][9] If skin irritation persists, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7][11] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and provide water to drink.[4][12] Seek immediate medical attention.[12]
Spill Response Workflow
In the event of a spill, follow this structured response plan:
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- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
